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  • Product: O-(4-Methoxyphenyl)hydroxylamine
  • CAS: 147169-98-0

Core Science & Biosynthesis

Foundational

O-(4-Methoxyphenyl)hydroxylamine: Core Properties, Synthesis, and Applications in Electrophilic Amination

Executive Summary In modern synthetic organic chemistry, the selective formation of C–N bonds is a cornerstone of pharmaceutical and agrochemical development. O-(4-Methoxyphenyl)hydroxylamine (often abbreviated as OMPHA)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic organic chemistry, the selective formation of C–N bonds is a cornerstone of pharmaceutical and agrochemical development. O-(4-Methoxyphenyl)hydroxylamine (often abbreviated as OMPHA) has emerged as a highly versatile building block and electrophilic amination reagent. By subverting the traditional nucleophilic nature of amines—a concept known as reactivity umpolung—OMPHA enables the direct amination of π-nucleophiles, the rapid assembly of functionalized benzofurans, and complex dearomative rearrangements[1].

This technical guide dissects the physicochemical properties of OMPHA, details field-proven synthetic protocols for its preparation, and provides a mechanistic deep-dive into its role in advanced photocatalytic workflows.

Physicochemical Identity

Understanding the baseline properties of OMPHA is critical for handling and reaction design. Due to the inherent instability of the free O-arylhydroxylamine base (which is prone to 1,3-rearrangements or degradation at ambient temperatures), the compound is almost exclusively synthesized, stored, and deployed as a hydrochloride salt[2].

Table 1: Fundamental Physicochemical Properties

PropertyValue
Chemical Name O-(4-Methoxyphenyl)hydroxylamine
CAS Registry Number 147169-98-0[2]
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Structural Motif O-Arylhydroxylamine
Optimal Storage Form Hydrochloride salt (HCl) for thermodynamic stability

Synthetic Workflows & Mechanistic Rationale

The Challenge of O-Arylhydroxylamine Synthesis

Synthesizing OMPHA directly from 4-methoxyphenol via standard nucleophilic aromatic substitution (SₙAr) is generally ineffective because the phenol is not sufficiently activated. Instead, we must rely on the electrophilic amination of the phenoxide. By utilizing O-(2,4-dinitrophenyl)hydroxylamine as the nitrogen source, the highly electron-deficient 2,4-dinitrophenoxy group acts as an exceptional leaving group, facilitating the N–O bond cleavage upon attack by the phenoxide[3].

Protocol 1: Synthesis of OMPHA Hydrochloride

This self-validating protocol ensures complete deprotonation and prevents the degradation of the free base by locking it into a stable hydrochloride salt.

  • Deprotonation: In a flame-dried reaction vessel under a nitrogen atmosphere, suspend sodium hydride (NaH, 0.6 equiv relative to phenol) in anhydrous dimethylformamide (DMF). Cool the system to 0–5 °C.

  • Phenoxide Generation: Dropwise add a 15–20% (w/w) solution of 4-methoxyphenol in DMF. Maintain the temperature at 0–5 °C for 1 hour. Causality checkpoint: The cessation of hydrogen gas evolution validates complete conversion to sodium 4-methoxyphenoxide.

  • Electrophilic Amination: Warm the vessel to room temperature. Dropwise add a 15–20% (w/w) solution of O-(2,4-dinitrophenyl)hydroxylamine (0.8 equiv) in DMF. Stir for 2–3 hours to allow the phenoxide to displace the 2,4-dinitrophenoxy leaving group[3].

  • Quench & Extraction: Quench any residual NaH with a stoichiometric amount of trifluoroacetic acid. Add saturated aqueous NaHCO₃ at 0–5 °C, and extract the aqueous layer thoroughly with diethyl ether. Wash the combined organic layers with dilute alkali (to remove unreacted phenol) and brine, then dry over anhydrous MgSO₄.

  • Salt Precipitation: Transfer the dried ethereal solution to a clean flask. Slowly bubble dry hydrogen chloride (HCl) gas through the solution until saturation is reached.

  • Isolation: Filter the resulting white precipitate and dry under vacuum at 30–40 °C to yield O-(4-Methoxyphenyl)hydroxylamine hydrochloride.

SynthesisWorkflow A 4-Methoxyphenol + NaH B Sodium 4-Methoxyphenoxide A->B DMF, 0-5 °C Deprotonation D N-O Bond Cleavage (SNAr) B->D Electrophilic Attack C O-(2,4-Dinitrophenyl) hydroxylamine C->D Reagent Addition E OMPHA Free Base D->E Workup & Extraction F OMPHA Hydrochloride (Stable Salt) E->F Dry HCl Gas Precipitation

Fig 1: Step-by-step synthetic workflow for O-(4-Methoxyphenyl)hydroxylamine hydrochloride.

Advanced Reactivity: The Umpolung Principle

The most significant application of OMPHA in modern drug discovery is its use as a precursor for Aminium Radical Cations (ARCs) . In standard chemistry, amines are nucleophiles. However, through single-electron reduction of protonated OMPHA, the N–O bond is cleaved to generate an electrophilic ARC, which rapidly adds to electron-rich arenes and heteroarenes to form C–N bonds[1].

The Critical Role of Acid pKa in Photocatalysis

A common point of failure in these workflows is the selection of an insufficiently strong acid. Because O-arylhydroxylamines are weakly basic, they require a highly acidic environment to become fully protonated prior to electron transfer.

If the substrate is unprotonated during the photocatalytic single-electron transfer (SET), the resulting N–O cleavage yields a neutral aminyl radical. This neutral radical is nucleophilic and fails to react with π-nucleophilic arenes at meaningful rates, leading to unproductive pathways[1].

Table 2: Acid Selection for Photocatalytic ARC Generation

AcidpKa (in H₂O)Protonation State of OMPHAReaction Efficiency
Perchloric Acid (HClO₄) -10CompleteOptimal (High Yield)
p-Toluenesulfonic Acid (pTsOH) -2.8IncompleteIneffective
Trifluoroacetic Acid (TFA) 0.2PoorIneffective
Acetic Acid (AcOH) 4.7NoneIneffective

Data derived from mechanistic optimization studies[1].

Protocol 2: Photocatalytic C–H Amination
  • Setup: In a dry vial equipped with a magnetic stir bar, add OMPHA hydrochloride (1.0 equiv), the target arene substrate (2.0 equiv), and a Ru-based photocatalyst (e.g., Ru(bpz)₃(PF₆)₂, 2 mol%).

  • Solvation & Acidification: Dissolve the mixture in degassed acetonitrile. Add a stoichiometric amount of perchloric acid (HClO₄, 1.0–1.5 equiv) to ensure the OMPHA is fully protonated in situ[1].

  • Irradiation: Seal the vial and irradiate with blue LEDs (450 nm) at room temperature for 12–24 hours. Causality checkpoint: The continuous irradiation maintains the catalytic cycle of the Ru-complex, driving the SET to the protonated OMPHA.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the perchloric acid. Extract with ethyl acetate, concentrate, and purify the aminated arene via flash column chromatography.

PhotocatalyticMechanism A OMPHA (Weak Base) B Protonated OMPHA (Active Precursor) A->B HClO4 (pKa = -10) Complete Protonation C Single-Electron Reduction (SET) A->C Weak Acid / No Acid (Slow Pathway) B->C Photocatalyst (e.g., Ru-based) D Electrophilic Aminium Radical Cation (ARC) C->D N-O Cleavage (from Protonated) E Neutral Aminyl Radical (Nucleophilic) C->E N-O Cleavage (from Unprotonated) F Bimolecular C-N Bond Formation D->F Fast Addition to π-Nucleophile E->F Unproductive with Arenes G Aminated Arene Product F->G Oxidation & Deprotonation

Fig 2: Mechanism of photocatalytic C-H amination highlighting the critical role of protonation.

Additional Synthetic Applications

Beyond simple amination, the unique N–O bond of OMPHA allows it to participate in complex cascade reactions and rearrangements:

  • Direct Benzofuran Synthesis: OMPHA hydrochlorides react with cyclic or acyclic ketones in the presence of methanesulfonic acid. This triggers a one-pot condensation followed by a[3,3]-sigmatropic rearrangement and cyclization, yielding highly substituted benzofuran derivatives directly[4].

  • Dearomative Hydroamination: When reacted with 2-arylphenols under acidic conditions, O-arylhydroxylamines undergo a dearomative amine 1,3-migration. This affords 2-aminocyclohexadien-1-ones, which can be reductively quenched to synthesize complex trans-aminoalcohols on a cyclohexadiene core[5].

References

  • NextSDS. "O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ACS Catalysis. "Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation." American Chemical Society. Available at: [Link]

  • R Discovery. "Direct Preparation of Benzofurans from O-Arylhydroxylamines." Researcher.life. Available at: [Link]

  • The Journal of Organic Chemistry. "Formal Dearomative Hydroamination of 2-Arylphenols." American Chemical Society. Available at: [Link]

  • Google Patents. "CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride." Google Patents.

Sources

Exploratory

Part 1: O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)

An In-depth Technical Guide to O-(4-Methoxyphenyl)hydroxylamine and its Structurally Related Analogue This guide provides a comprehensive overview of O-(4-Methoxyphenyl)hydroxylamine, a chemical compound of interest to r...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to O-(4-Methoxyphenyl)hydroxylamine and its Structurally Related Analogue

This guide provides a comprehensive overview of O-(4-Methoxyphenyl)hydroxylamine, a chemical compound of interest to researchers in organic synthesis and medicinal chemistry. A critical aspect of this guide is the clarification of a common point of ambiguity: the distinction between O-(4-Methoxyphenyl)hydroxylamine and its more widely documented analogue, O-(4-Methoxybenzyl)hydroxylamine. While the former is the specific subject of the query, the latter's extensive use and available data are indispensable for a thorough understanding of this chemical class. This document is structured to first address the specified compound and then to provide an in-depth exploration of its more prevalent counterpart, for which a wealth of technical information is available.

O-(4-Methoxyphenyl)hydroxylamine is a distinct chemical entity where a 4-methoxyphenyl group is directly bonded to the oxygen atom of hydroxylamine.

Chemical Structure and Identifiers

The structural difference between the 'phenyl' and the 'benzyl' analogue is crucial for any experimental design. The absence of the methylene (-CH2-) bridge in O-(4-Methoxyphenyl)hydroxylamine directly influences its electronic properties, stability, and reactivity compared to its benzyl counterpart.

Figure 1: Structure of O-(4-Methoxyphenyl)hydroxylamine

Table 1: Core Identifiers for O-(4-Methoxyphenyl)hydroxylamine

IdentifierValueSource
CAS Number 147169-98-0[1]
Molecular Formula C7H9NO2[1]
IUPAC Name O-(4-methoxyphenyl)hydroxylamine[1]
Synthesis and Application Data

Publicly available, peer-reviewed literature on the specific synthesis routes and applications of O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) is limited. Researchers seeking to utilize this compound may need to develop synthetic protocols based on general methods for forming O-aryl hydroxylamines or engage with custom synthesis providers. Its potential applications would likely diverge from its benzyl analogue due to the different electronic nature of the direct aryl-oxygen bond.

Part 2: O-(4-Methoxybenzyl)hydroxylamine (CAS: 21038-22-2) - A Comprehensive Technical Profile

O-((4-methoxyphenyl)methyl)hydroxylamine, commonly known as O-(4-Methoxybenzyl)hydroxylamine (MBHA), is a significantly more utilized and documented reagent.[2] The presence of the methylene spacer fundamentally alters its chemical utility, making it a cornerstone reagent in protecting group chemistry and as a pharmaceutical intermediate.[3]

Chemical Structure and Identifiers
Figure 2: Structure of O-(4-Methoxybenzyl)hydroxylamine

Table 2: Core Identifiers for O-(4-Methoxybenzyl)hydroxylamine

IdentifierValueSource
CAS Number 21038-22-2[2][4][5]
Molecular Formula C8H11NO2[2]
Molecular Weight 153.18 g/mol [2]
IUPAC Name O-[(4-methoxyphenyl)methyl]hydroxylamine[2]
Synonyms O-(4-Methoxybenzyl)hydroxylamine, p-methoxybenzyloxyamine[5][6]
Hydrochloride CAS 876-33-5[7]
Synthesis Methodologies

The synthesis of O-(4-Methoxybenzyl)hydroxylamine is well-established, with several reliable methods available to researchers. The choice of method often depends on the scale, available starting materials, and desired purity.

Method 1: Alkylation of Hydroxylamine

A primary route involves the S_N2 reaction between a hydroxylamine salt and p-methoxybenzyl chloride.[6] This method is straightforward and effective for laboratory-scale synthesis.

synthesis_workflow Alkylation Synthesis Workflow start_mat p-Methoxybenzyl Chloride reaction Reaction Vessel (Stirring, RT) start_mat->reaction hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->reaction base Base (e.g., Na2CO3) base->reaction Neutralizes HCl solvent Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Chromatography or Distillation workup->purification product O-(4-Methoxybenzyl) hydroxylamine purification->product Pure Product

Figure 3: General workflow for the synthesis of MBHA via alkylation.

Method 2: Reductive Amination

An alternative approach involves the reductive amination of 4-methoxybenzaldehyde with hydroxylamine hydrochloride.[6] This method is noted for its high atom economy and selectivity, making it suitable for larger-scale preparations.[6]

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides another route, typically using p-methoxybenzyl alcohol and an N-protected hydroxylamine like N-hydroxyphthalimide, followed by deprotection.[6][8] This method is valuable when direct alkylation is problematic.

Applications in Research and Development

The utility of O-(4-Methoxybenzyl)hydroxylamine stems from the unique properties of the p-methoxybenzyl (PMB) group, which serves as a versatile and cleavable moiety.

2.3.1. Protecting Group for Carbonyls

MBHA is extensively used to protect aldehyde and ketone functionalities by forming a stable oxime ether.[6] This strategy is fundamental in multi-step organic synthesis.

  • Causality of Effectiveness: The oxime linkage is stable to a wide range of non-acidic reagents (e.g., organometallics, hydrides, and basic conditions), allowing for chemical transformations elsewhere in the molecule. The p-methoxybenzyl group's electron-donating nature enhances the stability of the C=N-O linkage.

Protocol: Protection of a Ketone

  • Dissolution: Dissolve the ketone (1.0 eq) and O-(4-Methoxybenzyl)hydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or pyridine.

  • Base Addition: If using the hydrochloride salt, add a base like sodium acetate or pyridine (1.2 eq) to liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting PMB-oxime by column chromatography.

Deprotection of the PMB-Oxime

The true value of a protecting group lies in its facile and selective removal. The PMB group offers several deprotection pathways.

  • Oxidative Cleavage: The most common and selective method is using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The electron-rich nature of the p-methoxybenzyl ring facilitates a single-electron transfer (SET) mechanism, leading to cleavage under neutral conditions.[9] This orthogonality is a key advantage, as it leaves many other protecting groups (e.g., TBS, MOM, Boc) intact.[9]

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can also cleave the PMB group, typically forming a stable carbocation intermediate.[10]

protection_deprotection cluster_protection Protection cluster_deprotection Deprotection Ketone R-CO-R' PMBOxime R-C(=N-O-PMB)-R' Ketone->PMBOxime + MBHA (Mild Acid/Base) MBHA H2N-O-PMB MBHA->PMBOxime PMBOxime_deprotect R-C(=N-O-PMB)-R' DDQ DDQ Ketone_regenerated R-CO-R' DDQ->Ketone_regenerated TFA TFA TFA->Ketone_regenerated PMBOxime_deprotect->Ketone_regenerated Oxidative or Acidic Cleavage

Figure 4: Workflow for carbonyl protection and deprotection using MBHA.

2.3.2. Pharmaceutical Intermediate and Medicinal Chemistry

MBHA serves as a crucial building block in the synthesis of novel therapeutics.

  • IDO1 Inhibitor Development: It is a key scaffold in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.[3] The hydroxylamine moiety can act as a zinc-binding group or a hinge-binding element in the active site of target enzymes.

  • Bioisosteric Replacement: The O-alkyl hydroxylamine group can serve as a non-basic bioisostere for amine functionalities in drug candidates, which can be advantageous for modulating pharmacokinetic properties like cell permeability and metabolic stability.[8]

Safety and Handling

O-(4-Methoxybenzyl)hydroxylamine and its salts must be handled with appropriate precautions in a laboratory setting.

Table 3: Summary of Hazard Information

Hazard TypeDescriptionPrecautionary MeasuresSource(s)
Acute Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[7]
Skin Corrosion/Irritation Causes skin irritation. May cause severe burns in concentrated forms.Wear protective gloves and clothing.[7]
Eye Damage/Irritation Causes serious eye irritation or damage.Wear safety glasses with side-shields or goggles.[7]
Respiratory Irritation May cause respiratory irritation.Use only in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust/vapors.

Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[11][12][13]

  • Ventilation: Handle in a chemical fume hood to avoid inhalation of vapors or dust.[12]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[14] It is often stored at 2-8°C.[14]

  • Spills: Absorb small spills with inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[15]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120426, O-((4-Methoxyphenyl)methyl)hydroxylamine. Retrieved from [Link]

  • NextSDS. (n.d.). O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride (C8H11NO2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120425, O-((4-methoxyphenyl)methyl)hydroxylamine hydrochloride. Retrieved from [Link]

  • Loffet, A., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. ACS Publications. Available at: [Link]

  • Alchem Pharmtech. (n.d.). CAS 21038-22-2 | O-[(4-methoxyphenyl)methyl]Hydroxylamine. Retrieved from [Link]

  • Angene Chemical. (n.d.). Hydroxylamine, O-[(4-methoxyphenyl)methyl]-(CAS# 21038-22-2). Retrieved from [Link]

  • Shin-Etsu Silicones of America, Inc. (n.d.). Safety Data Sheet KE-4898-T. Available at: [Link]

  • OKS Spezialschmierstoffe GmbH. (2025, November 24). OKS 8601 - SAFETY DATA SHEET. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available at: [Link]

  • Kotha, S., & Khedkar, P. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]

  • NextSDS. (n.d.). O-[(4-methoxyphenyl)methyl]Hydroxylamine — Chemical Substance Information. Retrieved from [Link]

  • Mortensen, K. T. (2017). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a Structurally Wide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors. DTU Research Database. Available at: [Link]

  • Kao Chemicals. (2021, January 25). Material Safety Data Sheet. Available at: [Link]

  • Koyama, Y., & Murakami, Y. (1995). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles. Available at: [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Nengroo, Z. R., et al. (2019). Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents. ResearchGate. Available at: [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]

  • ResearchGate. (2016, January 18). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Available at: [Link]

  • Organic Syntheses. (2020, March 23). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). Available at: [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • RSC Publishing. (n.d.). O-(diphenylphosphinyl)hydroxylamine: preparation and some characteristic chemical reactions. Retrieved from [Link]

Sources

Foundational

O-(4-Methoxyphenyl)hydroxylamine: Molecular Weight, Structural Characterization, and Applications in Advanced Synthesis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Introduction & Core Physicochemical Properties In modern synthetic chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction & Core Physicochemical Properties

In modern synthetic chemistry and drug development, functionalized hydroxylamines serve as indispensable electrophilic aminating agents and bioconjugation linkers. Among these, O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0) stands out due to its unique electronic properties imparted by the electron-donating methoxy group.

Understanding its exact molecular weight and structural parameters is the first step in leveraging this compound for advanced mass spectrometry profiling, oxime ligation, and heterocyclic synthesis.

Table 1: Core Physicochemical Parameters
ParameterValueCausality / Significance
Chemical Name O-(4-Methoxyphenyl)hydroxylamineThe para-methoxy substitution increases the nucleophilicity of the oxygen, stabilizing intermediate radical cations during photoredox cyclizations.
CAS Number 1Standardizes regulatory and inventory tracking.
Molecular Formula C₇H₉NO₂Dictates the isotopic distribution pattern in mass spectrometry.
Molecular Weight 139.154 g/mol Critical for stoichiometric calculations in high-precision micro-scale syntheses.
Exact Mass 2Enables high-resolution mass spectrometry (HRMS) identification, distinguishing it from isobaric impurities.

Structural Significance & Causality of Molecular Weight

As a Senior Application Scientist, I frequently observe that a reagent's molecular weight is not just a stoichiometric number—it is a diagnostic tool. The molecular weight of 139.154 g/mol directly influences the compound's analytical behavior and its utility in drug design.

Mass Spectrometry (LC-MS/MS) Profiling

In positive electrospray ionization (ESI+), O-(4-Methoxyphenyl)hydroxylamine forms a protonated molecular ion [M+H]+ at m/z 140.07. The exact mass of 139.0633 Da is highly specific. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation dictated by its structure.

Table 2: Diagnostic MS/MS Fragmentation ( [M+H]+=140.07 )
Fragment Ion (m/z)Neutral Loss (Da)Structural AssignmentDiagnostic Value
140.07 N/A [M+H]+ Confirms intact molecular weight (139.154 g/mol ).
125.04 15.03 [M+H−CH3​]+ Cleavage of the methoxy methyl group; confirms ether presence.
123.05 17.02 [M+H−NH3​]+ Cleavage of the terminal amine; confirms unprotected hydroxylamine.
108.05 32.02 [M+H−CH3​OH]+ Loss of methanol; highly characteristic of methoxy-aromatics.

Pharmacokinetic Impact (Lipinski’s Rule of 5): When utilized as a linker in PROTACs or bioconjugates, the addition of a 139.154 Da moiety adds minimal steric bulk. It keeps the final drug candidate well within the optimal molecular weight threshold (< 500 Da for standard small molecules), preserving membrane permeability and oral bioavailability.

Synthetic Methodologies

The synthesis of O-(4-Methoxyphenyl)hydroxylamine requires precise control over the N-O bond formation. The most robust method involves the Mitsunobu reaction of 4-methoxyphenol with an N-protected hydroxylamine, followed by acidic deprotection.

Synthesis A 4-Methoxyphenol (MW: 124.14 g/mol) B Mitsunobu Reaction (N-Boc-hydroxylamine, DIAD, PPh3) A->B C N-Boc-O-(4-Methoxyphenyl)hydroxylamine (Intermediate) B->C D Acidic Deprotection (TFA or HCl) C->D E O-(4-Methoxyphenyl)hydroxylamine (MW: 139.154 g/mol) D->E

Synthetic workflow for O-(4-Methoxyphenyl)hydroxylamine via Mitsunobu reaction and deprotection.

Applications in Drug Development & Chemical Biology

O-arylhydroxylamines are not merely passive linkers; they are active participants in complex chemical transformations.

  • Aqueous Nitrile Formation: Traditional dehydration of oximes to nitriles requires harsh conditions (e.g., SOCl₂, high heat). However, 3 forms an oxime ether intermediate that spontaneously eliminates the phenol leaving group (4-methoxyphenol) to yield the nitrile. This is revolutionary for carbohydrate chemistry where substrates are water-soluble and acid-sensitive.

  • Benzofuran Synthesis: In the 4, O-(4-methoxyphenyl)hydroxylamine is condensed with acetophenones. The resulting oxime ether undergoes a [3,3]-sigmatropic rearrangement when treated with trifluoroacetic anhydride (TFAT) and DMAP, rapidly constructing the benzofuran core.

Applications Core O-(4-Methoxyphenyl)hydroxylamine (Core Reagent) App1 Oxime Ether Ligation (Bioconjugation) Core->App1 Aldehyde/Ketone App2 Benzofuran Synthesis (via TFAT/DMAP) Core->App2 Cyclization App3 Nitrile Formation (Aqueous Aldehyde Conversion) Core->App3 Dehydration

Key synthetic applications of O-(4-Methoxyphenyl)hydroxylamine in chemical biology.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a causality explanation and an analytical checkpoint.

Protocol A: Synthesis of O-(4-Methoxyphenyl)hydroxylamine Hydrochloride

Objective: Synthesize the stable hydrochloride salt to prevent auto-oxidation of the free base.

  • Coupling: Dissolve 4-methoxyphenol (1.0 equiv) and N-Boc-hydroxylamine (1.1 equiv) in anhydrous THF at 0 °C. Add triphenylphosphine (PPh₃, 1.2 equiv).

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv).

    • Causality: DIAD activates the PPh₃, forming a phosphonium intermediate that facilitates the nucleophilic attack of the Boc-hydroxylamine oxygen onto the phenolic carbon.

  • Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 4:1). The intermediate N-Boc-O-(4-methoxyphenyl)hydroxylamine should appear as a new UV-active spot.

  • Deprotection: Concentrate the mixture, redissolve in CH₂Cl₂, and add 4M HCl in dioxane (10 equiv). Stir for 2 hours at room temperature.

    • Causality: Using HCl in dioxane rather than TFA directly yields the hydrochloride salt. The salt precipitates out of the non-polar solvent mixture, driving the reaction to completion and simplifying purification.

  • Validation Checkpoint 2: Filter the precipitate and analyze via LC-MS. You must observe the exact mass [M+H]+ at m/z 140.07.

Protocol B: Mild Aqueous Conversion of Aldehydes to Nitriles

Objective: Convert a water-soluble aldehyde to a nitrile using O-(4-methoxyphenyl)hydroxylamine.

  • Reaction Setup: To a 7 mL vial, add the aldehyde substrate (1.0 equiv) and O-(4-methoxyphenyl)hydroxylamine hydrochloride (1.2 equiv).

  • Buffering: Dissolve the mixture in a 0.1 M sodium phosphate buffer adjusted to pH 7.25.

    • Causality: The phosphate buffer is critical. It prevents the hydrolysis of the transient oxime intermediate while providing the optimal protonation state for the subsequent elimination of 4-methoxyphenol.

  • Incubation: Stir at room temperature until the oxime intermediate disappears (monitor via ¹H NMR or LC-MS).

  • Workup: Wash the aqueous layer with diethyl ether (5x).

    • Causality: Diethyl ether selectively extracts the cleaved 4-methoxyphenol byproduct and unreacted hydroxylamine, leaving the highly polar/water-soluble nitrile (e.g., a cyanohydrin derived from a sugar) in the aqueous phase.

References

  • NextSDS Chemical Database. O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information. NextSDS. 1

  • PubChem Database. Deferiprone / C7H9NO2 Exact Mass Data (CID 2972). National Center for Biotechnology Information (NIH). 2

  • Cheewawisuttichai, T., Hurst, R., & Brichacek, M. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Carbohydrate Research / PubMed Central (PMC). 3

  • RSC Advances (2017). Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry (RSC Publishing). 4

Sources

Exploratory

O-(4-Methoxyphenyl)hydroxylamine safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of O-(4-Methoxyphenyl)hydroxylamine and its Hydrochloride Salt For researchers, scientists, and drug development professionals, a profound understanding of a chemical's sa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of O-(4-Methoxyphenyl)hydroxylamine and its Hydrochloride Salt

For researchers, scientists, and drug development professionals, a profound understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory excellence. This guide provides a comprehensive overview of the safety data for O-(4-Methoxyphenyl)hydroxylamine, a compound often utilized in pharmaceutical and chemical research, primarily in its more stable hydrochloride salt form, O-(4-Methoxybenzyl)hydroxylamine hydrochloride. The insights herein are synthesized from authoritative safety data sheets to ensure technical accuracy and promote a culture of safety in advanced research settings.

Core Hazard Identification and GHS Classification

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is classified under the Globally Harmonized System (GHS) as a substance with multiple hazards. Understanding these classifications is the first step in implementing appropriate safety protocols. The primary hazards include flammability, acute oral toxicity, and irritation to the skin, eyes, and respiratory system.[1][2]

Table 1: GHS Hazard Classification for O-(4-Methoxybenzyl)hydroxylamine hydrochloride

Hazard ClassCategoryHazard StatementSignal Word
Flammable solidsCategory 2H228: Flammable solidDanger [3][4]
Acute toxicity, oralCategory 4H302: Harmful if swallowedWarning [1][2][3][5][6]
Skin corrosion/irritationCategory 2H315: Causes skin irritationWarning [1][2][3][4][6]
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritationWarning [1][2][3][4][6]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationWarning [1][2][6]

Source: Synthesized from multiple safety data sheets.[1][2][3][4][5][6]

The causality behind these classifications lies in the chemical's reactivity and its interaction with biological systems. As a flammable solid, it requires stringent control over ignition sources. Its oral toxicity, while not acutely severe, necessitates precautions to prevent ingestion. The irritant properties are typical of many amine derivatives, which can disrupt cellular membranes upon contact.

Exposure Control and Personal Protective Equipment (PPE)

A self-validating safety system relies on minimizing exposure through engineering controls and appropriate PPE. The following protocols are essential when handling this compound.

Engineering Controls:
  • Ventilation: Always handle O-(4-Methoxyphenyl)hydroxylamine in a well-ventilated area.[2][4][7] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8][9]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]

  • Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile rubber) must be worn.[7][10] Gloves should be inspected before use and disposed of properly.[10][11] A lab coat or protective suit is also required to prevent skin contact.[7][12]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts.[9][13]

The following workflow illustrates the decision-making process for selecting and using PPE.

PPE_Workflow start Handling O-(4-Methoxyphenyl) hydroxylamine assess_risk Assess Risk: - Dust/Aerosol Generation? - Splash Potential? start->assess_risk fume_hood Use Chemical Fume Hood assess_risk->fume_hood  Yes lab_coat Wear Lab Coat assess_risk->lab_coat  No face_shield Add Face Shield assess_risk->face_shield Splash Risk respirator Consider Respirator assess_risk->respirator High Dust fume_hood->lab_coat gloves Wear Nitrile Gloves (Inspect First) proceed Proceed with Experiment gloves->proceed goggles Wear Safety Goggles (EN 166 / NIOSH) goggles->gloves lab_coat->goggles face_shield->gloves respirator->gloves

Caption: Personal Protective Equipment (PPE) Selection Workflow.

First-Aid Measures: A Protocol for Exposure Response

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. Medical personnel should be made aware of the chemical involved.[1][14]

Step-by-Step First-Aid Protocols:
  • Inhalation:

    • Remove the individual to fresh air immediately.[1][7]

    • If breathing is difficult, administer oxygen.[7][10]

    • If the individual is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[7][10]

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[7][10]

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7]

    • If skin irritation occurs or persists, seek medical advice.[1][2]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][15]

    • Remove contact lenses if present and easy to do so.[8]

    • Seek immediate medical attention.[1]

  • Ingestion:

    • Rinse the mouth thoroughly with water.[1][10]

    • Do NOT induce vomiting.[1]

    • Call a poison control center or doctor immediately for treatment advice.

The following diagram outlines the general emergency response flow for accidental exposure.

First_Aid_Flowchart exposure Accidental Exposure Occurs route Identify Route of Exposure exposure->route inhalation Inhalation route->inhalation Inhaled skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes ingestion Ingestion route->ingestion Ingested action_inhale Move to Fresh Air Administer O2 if needed inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water (15 min) skin->action_skin action_eye Rinse with Water (15 min) Remove Contact Lenses eye->action_eye action_ingest Rinse Mouth DO NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical If irritation persists action_eye->seek_medical action_ingest->seek_medical

Caption: General First-Aid Response to Chemical Exposure.

Safe Handling and Storage

Proactive measures in handling and storage are essential to prevent accidents.

Precautions for Safe Handling:
  • Avoid contact with skin, eyes, and clothing.[7][16]

  • Avoid the formation of dust and aerosols.[7][16]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

  • Use non-sparking tools and ground/bond container and receiving equipment to prevent electrostatic discharge.[4][7]

Conditions for Safe Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][7]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

  • Recommended storage is under an inert atmosphere at 2-8°C.[4][17]

  • Store away from incompatible materials such as oxidizing agents.[2][8][15]

Fire and Spill Emergency Procedures

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[10] For larger fires, water spray may be used to cool containers.[15][18]

  • Special Hazards: The compound is a flammable solid.[4] Thermal decomposition can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10][15]

Accidental Release Measures:
  • Personal Precautions: Evacuate personnel to a safe area.[7] Avoid breathing dust and ensure adequate ventilation.[7][12] Wear the appropriate PPE as described in Section 2.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or water courses.[8][11][15]

  • Containment and Cleanup:

    • Remove all sources of ignition.[7][13]

    • Sweep up the spilled solid material carefully to avoid generating dust.[1][16]

    • Place the material into a suitable, labeled, and closed container for disposal.[1][16]

    • Clean the spill area thoroughly.

Toxicological and Physical Data

A summary of the known toxicological effects and physical properties provides a complete safety profile.

Toxicological Information:
  • Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1][3] Data on dermal and inhalation toxicity is limited but should be considered potentially harmful.[1]

  • Skin and Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2).[1][3][4]

  • Respiratory Irritation: May cause respiratory system irritation (STOT SE, Category 3).[1][2]

  • Chronic Effects: No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[1]

Physical and Chemical Properties:
  • Appearance: White to yellow solid or crystalline powder.[4][14]

  • Molecular Formula: C₈H₁₂ClNO₂ (for the hydrochloride salt).[2][3]

  • Molecular Weight: 189.64 g/mol (for the hydrochloride salt).[2][3]

Conclusion

O-(4-Methoxyphenyl)hydroxylamine and its hydrochloride salt are valuable reagents in research and development. However, their safe use is contingent upon a thorough understanding and rigorous application of safety protocols. By adhering to the guidelines for hazard identification, personal protection, emergency preparedness, and proper handling outlined in this guide, researchers can mitigate risks and maintain a safe and productive laboratory environment.

References

  • PubChem. (n.d.). O-((4-methoxyphenyl)methyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information. Retrieved from [Link]

  • Chemical Management. (2025, August 05). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (n.d.). Hydroxylamine, O-[(4-methoxyphenyl)methyl]- (CAS# 21038-22-2). Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 5 g. Retrieved from [Link]

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: HYDROXYLAMINE. Retrieved from [Link]

  • LookChem. (n.d.). Hydroxylamine, O-(2-methyl-4-nitrophenyl)- Safety Data Sheets(SDS). Retrieved from [Link]

  • LEAP Online. (2005, October 10). Material Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

Reactivity of the Hydroxylamine Functional Group in O-(4-Methoxyphenyl)hydroxylamine: A Comprehensive Technical Guide

Executive Summary O-(4-Methoxyphenyl)hydroxylamine (OMPHA) is a highly versatile bifunctional reagent utilized extensively in bioconjugation, electrophilic amination, and the synthesis of complex heterocycles. The unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(4-Methoxyphenyl)hydroxylamine (OMPHA) is a highly versatile bifunctional reagent utilized extensively in bioconjugation, electrophilic amination, and the synthesis of complex heterocycles. The unique reactivity of its hydroxylamine (-O-NH₂) functional group is dictated by the interplay between the nucleophilic nitrogen (enhanced by the α-effect) and the weak N-O bond, which can undergo controlled heterolytic or homolytic cleavage. This whitepaper explores the structural causality behind OMPHA’s reactivity, detailing its umpolung electrophilic pathways,[3,3]-sigmatropic rearrangement capabilities, and providing self-validating protocols for advanced synthetic applications.

Structural and Electronic Profiling

The reactivity profile of OMPHA is governed by two primary electronic phenomena: the α-effect and the resonance donation of the 4-methoxy substituent.

  • The α-Effect: The adjacent oxygen atom possesses lone pairs that electronically repel the lone pair on the nitrogen atom. This raises the energy of the highest occupied molecular orbital (HOMO), rendering the nitrogen atom exceptionally nucleophilic compared to standard primary amines.

  • Electronic Influence of the 4-Methoxy Group: The para-methoxy (-OCH₃) group is a strong electron-donating group (EDG). By donating electron density into the aromatic ring via resonance, it significantly increases the electron density on the phenoxy oxygen. Consequently, the 4-methoxyphenoxide anion is a relatively poor leaving group compared to electron-withdrawing counterparts like 4-nitrophenoxide[1].

Causality Insight: Because the 4-methoxyphenoxide is a poor leaving group, OMPHA is highly stable against spontaneous N-O heterolysis (a decomposition pathway common in oxenium ion precursors[2]). Therefore, while the nitrogen is highly nucleophilic, exploiting its electrophilic potential requires specific catalytic or acidic activation to weaken the N-O bond.

Divergent Reactivity Pathways

OMPHA exhibits three distinct modes of reactivity depending on the reaction environment: nucleophilic condensation, electrophilic amination (umpolung), and sigmatropic rearrangement.

Reactivity OMPHA O-(4-Methoxyphenyl)hydroxylamine (OMPHA) Nuc Nucleophilic Attack (α-Effect) OMPHA->Nuc Elec Electrophilic Amination (N-O Cleavage) OMPHA->Elec Rearr [3,3]-Sigmatropic Rearrangement OMPHA->Rearr Oxime O-Aryloximes (Bioconjugation) Nuc->Oxime Amine Aminoarenes / ARCs (Umpolung) Elec->Amine Bfuran 5-Methoxybenzofurans (Heterocycle Synthesis) Rearr->Bfuran

Divergent reactivity pathways of O-(4-Methoxyphenyl)hydroxylamine.

Nucleophilic Reactivity: Oxime Ligation

Due to the α-effect, OMPHA readily condenses with aldehydes and ketones to form stable O-aryloximes. This reaction is highly chemoselective, allowing for the targeted tagging of carbonyls in complex biological matrices or the protection of specific functional groups[1].

Electrophilic Amination via Aminium Radical Cations (ARCs)

Cleavage of the weak N-O bond reverses the polarity of the nitrogen atom, generating an electrophilic species[3]. Recent breakthroughs in photoredox catalysis utilize O-arylhydroxylamines to generate Aminium Radical Cations (ARCs)[4].

For OMPHA, ARC generation is a strictly two-step process:

  • Protonation: The weakly basic hydroxylamine must be protonated by a strong acid (e.g., perchloric acid, pKa = -10). Weaker acids (like TFA or acetic acid) fail to fully protonate the electron-rich substrate[5].

  • Single-Electron Reduction: The protonated species undergoes single-electron transfer (SET) from an excited-state photocatalyst, cleaving the N-O bond to yield the electrophilic ARC[6].

Causality Insight: If electron transfer occurs to the unprotonated hydroxylamine, the resulting neutral aminyl radical lacks the electrophilicity required to engage in bimolecular C-N bond formation with π-nucleophilic arenes, leading to rapid, unproductive decay[5].

2.3[3,3]-Sigmatropic Rearrangement: Benzofuran Synthesis

OMPHA hydrochlorides react with cyclic or acyclic ketones under acidic conditions to directly yield 5-methoxybenzofurans[7]. The 4-methoxy group is critical here: by enriching the aromatic ring's electron density, it drastically accelerates the electrophilic attack during the sigmatropic shift.

BenzofuranMech Step1 1. Condensation (Ketone + OMPHA) Step2 2. O-Aryl Enamine Formation Step1->Step2 Step3 3. [3,3]-Sigmatropic Rearrangement Step2->Step3 Step4 4. Re-aromatization & Cyclization Step3->Step4 Step5 5. Elimination of NH3 (5-Methoxybenzofuran) Step4->Step5

Mechanistic sequence for the one-pot synthesis of 5-methoxybenzofurans.

Quantitative Data & Comparative Reactivity

The electronic nature of the O-aryl substituent dictates the preferred reactivity pathway. As shown in Table 1, the electron-donating 4-methoxy group makes OMPHA an excellent candidate for benzofuran synthesis but slightly reduces its efficiency in ARC generation compared to electron-neutral or electron-poor derivatives.

Table 1: Influence of the O-Aryl Substituent on Hydroxylamine Reactivity

SubstrateAromatic SubstituentLeaving Group Ability (Phenoxide)ARC Generation Efficiency (Yield)Benzofuran Synthesis Suitability
O-(4-Methoxyphenyl)hydroxylamine 4-Methoxy (Strong EDG)Low[1]Moderate (~54%)[6]Excellent (Activated ring)
O-Phenylhydroxylamine None (Neutral)ModerateHigh (77–95%)[6]Good[7]
O-(4-Nitrophenyl)hydroxylamine 4-Nitro (Strong EWG)High[1]High (73–91%)[6]Poor (Deactivated ring)

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of 5-Methoxybenzofurans

This protocol leverages methanesulfonic acid (MsOH) as a dual-purpose Brønsted acid to catalyze both the initial condensation and the subsequent [3,3]-sigmatropic rearrangement[7].

  • Preparation: In an oven-dried flask, dissolve OMPHA hydrochloride (1.0 equiv) and the target ketone (1.0 equiv) in anhydrous THF (0.2 M).

  • Acid Catalysis: Add methanesulfonic acid (2.0 equiv) dropwise at room temperature. Causality: MsOH protonates the ketone to accelerate nucleophilic attack by OMPHA and provides the acidic environment necessary to drive the sigmatropic shift.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 2–4 hours.

  • In-Process Control (Self-Validation): Withdraw a 50 µL aliquot and analyze via LC-MS.

    • Validation Check: You must observe the complete disappearance of the O-aryl oxime intermediate mass. If the oxime persists, it indicates insufficient thermal energy for the sigmatropic shift; add an additional 0.5 equiv of MsOH and increase the temperature to 70 °C.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Photocatalytic Generation of ARCs for C-H Amination

This workflow generates electrophilic ARCs for the amination of target arenes[5].

  • Preparation: In a Schlenk tube, combine OMPHA (1.0 equiv), the target arene (2.0 equiv), and the photocatalyst ₂ (2 mol%) in degassed CD₃CN.

  • Protonation: Add perchloric acid (HClO₄, 1.1 equiv) slowly at 0 °C.

  • In-Process Control (Self-Validation): Prior to irradiation, take a ¹H NMR spectrum of the mixture.

    • Validation Check: Confirm a complete downfield shift of the aromatic protons of OMPHA. If unprotonated species remain, the neutral aminyl radical will form upon irradiation and rapidly decay without productive C-N bond formation[5]. Add HClO₄ in 0.1 equiv increments until 100% protonation is confirmed.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature for 16 hours under an argon atmosphere.

  • Workup: Neutralize with basic alumina and purify the resulting aminoarene via chromatography.

References

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation Source: ACS Catalysis (2020) URL:[Link]

  • Direct Preparation of Benzofurans from O-Arylhydroxylamines Source: Synlett (2009) URL:[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry (2012) URL:[Link]

  • Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes Source: The Journal of Organic Chemistry (2017) URL:[Link]

  • Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine Source: The Journal of Organic Chemistry (2009) URL:[Link]

Sources

Exploratory

Nucleophilic properties of O-(4-Methoxyphenyl)hydroxylamine

An In-depth Technical Guide to the Nucleophilic Properties of O-(4-Methoxyphenyl)hydroxylamine Prepared by: Gemini, Senior Application Scientist Abstract O-(4-Methoxyphenyl)hydroxylamine, a key intermediate in modern org...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nucleophilic Properties of O-(4-Methoxyphenyl)hydroxylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

O-(4-Methoxyphenyl)hydroxylamine, a key intermediate in modern organic synthesis, exhibits a rich and versatile nucleophilic character. This guide provides a comprehensive exploration of its fundamental physicochemical properties, the electronic factors governing its reactivity, and its application in a range of nucleophilic transformations. We will delve into the causality behind experimental choices for key reactions such as oximation, amination, and acylation. Detailed, field-proven protocols, data-driven insights, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this powerful synthetic tool.

Introduction and Physicochemical Profile

O-(4-Methoxyphenyl)hydroxylamine, also known as O-p-anisylhydroxylamine, is a hydroxylamine derivative that has found significant use in medicinal chemistry and organic synthesis.[1] Its utility stems from the potent nucleophilicity of the terminal amino group, modulated by the electronic properties of the 4-methoxyphenyl substituent. This reagent serves as a cornerstone for the synthesis of oximes, amides, and other nitrogen-containing heterocycles, which are prevalent motifs in pharmacologically active compounds.[2][3]

Core Physicochemical Data

A summary of the essential properties of the related and commercially available O-(4-Methoxybenzyl)hydroxylamine is presented below for reference. The "benzyl" variant, with a CH2 linker, is often used as a stable precursor or surrogate in many synthetic applications.[1]

PropertyValueSource
Chemical Name O-((4-methoxyphenyl)methyl)hydroxylaminePubChem[4]
Synonyms O-(4-Methoxybenzyl)hydroxylamine, p-methoxybenzyloxyamineSigma-Aldrich, Angene[5]
CAS Number 21038-22-2PubChem[4]
Molecular Formula C₈H₁₁NO₂PubChem[4]
Molecular Weight 153.18 g/mol PubChem[4]
Appearance (Typically a solid, often supplied as a hydrochloride salt)General Knowledge

The Heart of Reactivity: Structural and Electronic Effects

The nucleophilic behavior of O-(4-Methoxyphenyl)hydroxylamine is a direct consequence of its molecular structure. The interplay between the hydroxylamine moiety and the aromatic ring dictates its reactivity towards electrophiles.

The Role of the 4-Methoxyphenyl Group

The 4-methoxy group (-OCH₃) is a powerful electron-donating group due to its ability to participate in resonance (a +R or +M effect). It donates a lone pair of electrons from the oxygen atom into the aromatic π-system. This delocalization increases the electron density on the oxygen atom of the hydroxylamine ether linkage, which in turn enhances the electron density and, consequently, the nucleophilicity of the terminal nitrogen atom through an inductive effect. This makes the -NH₂ group a potent nucleophile, ready to attack electron-deficient centers.

The diagram below illustrates the resonance structures that contribute to the increased electron density on the O-N linkage, thereby activating the nucleophilic nitrogen.

Caption: Resonance and inductive effects enhancing nitrogen nucleophilicity.

Ambident Nucleophilicity: N vs. O Attack

Hydroxylamine (NH₂OH) itself is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[6][7] However, in O-substituted hydroxylamines like our topic compound, the oxygen is part of an ether linkage and is significantly less nucleophilic. Therefore, reactions with electrophiles occur almost exclusively at the terminal nitrogen atom. This chemoselectivity is a critical feature that makes O-aryl hydroxylamines predictable and reliable reagents in synthesis.[8]

Core Nucleophilic Applications & Mechanistic Insights

The enhanced nucleophilicity of the nitrogen atom allows O-(4-Methoxyphenyl)hydroxylamine to participate in a wide array of synthetic transformations.

Oximation: Reaction with Carbonyls

One of the most common applications is the reaction with aldehydes and ketones to form O-aryl oxime ethers. This reaction is highly efficient and proceeds under mild conditions, typically in the presence of a weak acid or base catalyst in a protic solvent like ethanol or methanol.

Mechanism: The reaction follows the standard mechanism for imine formation. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine). Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the oxime ether.

oximation_mechanism carbonyl R-C(=O)-R' (Ketone/Aldehyde) tetrahedral Tetrahedral Intermediate (Carbinolamine) carbonyl->tetrahedral Nucleophilic Attack hydroxylamine H₂N-O-Ar (Ar = 4-MeO-Ph) hydroxylamine->tetrahedral protonated_oh Protonated Intermediate tetrahedral->protonated_oh + H⁺ oxime R-C(=N-O-Ar)-R' (Oxime Ether) protonated_oh->oxime - H₂O water H₂O protonated_oh->water

Caption: General mechanism for the formation of an oxime ether.

N-Alkylation and N-Arylation

O-(4-Methoxyphenyl)hydroxylamine can be alkylated by reacting with alkyl halides or sulfonates.[3] However, direct alkylation can sometimes be challenging due to the potential for overalkylation.[9] More controlled methods, such as the Mitsunobu reaction, provide a powerful alternative for the synthesis of O,N-disubstituted hydroxylamines.[2][3] In the Mitsunobu reaction, an alcohol is activated in situ by a phosphine/azodicarboxylate system, allowing for nucleophilic attack by the hydroxylamine nitrogen.

Transition metal-catalyzed reactions have also emerged as a robust method for forming C-N bonds, where the hydroxylamine derivative acts as the nucleophilic component.[10]

N-Acylation and N-Sulfonylation

The nucleophilic nitrogen readily reacts with acylating agents (e.g., acyl chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding N-acyl and N-sulfonyl derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct (e.g., HCl). The resulting products are stable and have applications in various synthetic contexts. For instance, N-(4-methoxyphenyl)sulfonamides have been synthesized and studied for their structural properties and potential biological activities.[11]

Field-Proven Experimental Protocols

Adherence to validated protocols is paramount for reproducibility and success. The following section details a representative procedure for the synthesis of an oxime ether.

Protocol: Synthesis of Acetophenone O-(4-methoxybenzyl) Oxime

This protocol describes the reaction between acetophenone and O-(4-methoxybenzyl)hydroxylamine hydrochloride, a common and stable form of the reagent.[12]

Objective: To synthesize the corresponding oxime ether via a condensation reaction, demonstrating the nucleophilic character of the hydroxylamine.

Materials & Reagents:

  • Acetophenone (1.0 eq)

  • O-(4-methoxybenzyl)hydroxylamine hydrochloride (1.1 eq)

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow Diagram:

workflow A 1. Dissolve Reagents - Hydroxylamine HCl & NaOAc in EtOH/H₂O - Stir until homogeneous B 2. Add Ketone - Add Acetophenone dropwise - Monitor reaction (TLC) A->B C 3. Reaction Work-up - Remove EtOH (rotary evaporator) - Add H₂O and DCM B->C D 4. Extraction - Separate organic layer - Wash with brine C->D E 5. Drying & Concentration - Dry organic layer (MgSO₄) - Filter and concentrate D->E F 6. Purification - Column chromatography (Silica gel) - Eluent: Hexane/Ethyl Acetate E->F G 7. Characterization - Obtain final product - Analyze (NMR, MS) F->G

Caption: Step-by-step workflow for oxime ether synthesis.

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve O-(4-methoxybenzyl)hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in a 3:1 mixture of ethanol and water. Stir until a clear solution is obtained.

    • Causality: The hydrochloride salt is used for its stability. Sodium acetate acts as a base to free the hydroxylamine nucleophile and neutralize the HCl, driving the reaction forward. Ethanol is an excellent solvent for both organic reactants and the salt.

  • Reaction Initiation: To the stirred solution, add acetophenone (1.0 eq) dropwise at room temperature.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x volumes).

    • Causality: The oxime ether product is organic-soluble, allowing it to be separated from the inorganic salts which remain in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure acetophenone O-(4-methoxybenzyl) oxime.

Conclusion

O-(4-Methoxyphenyl)hydroxylamine is a highly valuable reagent characterized by its potent and selective N-nucleophilicity. The electron-donating 4-methoxyphenyl group significantly enhances the reactivity of the terminal amino group, making it an efficient partner in reactions with a wide range of electrophiles. Understanding the electronic principles that govern its behavior, as detailed in this guide, allows for its rational application in the synthesis of complex molecular architectures, particularly within the fields of pharmaceutical and materials science. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to leverage the unique synthetic potential of this versatile nucleophile.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research.
  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation).
  • Calmes, M., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. ACS Publications.
  • Krasnov, V. P., et al. (2012). Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives. PubMed.
  • Various Authors. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate.
  • Tamura, Y., et al. (n.d.). Synthesis and some properties of O-acyl-and O-nitrophenylhydroxylamines. The Journal of Organic Chemistry - ACS Publications.
  • PubChem. (n.d.). O-((4-methoxyphenyl)methyl)hydroxylamine hydrochloride. CID 120425.
  • Various Authors. (n.d.). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.
  • Various Authors. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI.
  • Kirby, A. J., et al. (n.d.). Hydroxylamine as an oxygen nucleophile. Structure and reactivity of ammonia oxide. Semantic Scholar.
  • Barriault, D., et al. (2026, February 10). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D5OB01902H.
  • NextSDS. (n.d.). O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information.
  • Universität Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis.
  • Smith, A. D., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.
  • PubChem. (n.d.). O-((4-Methoxyphenyl)methyl)hydroxylamine. CID 120426.
  • Kitahara, K., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters.
  • ResearchGate. (n.d.). Mechanism of oximation by reaction with hydroxylamine.
  • ResearchGate. (n.d.). Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester.
  • ResearchGate. (n.d.). pKa values for the hydroxyl group reported for different DHBs.
  • Organic Syntheses. (2020, March 23). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH).
  • Sigma-Aldrich. (n.d.). O-(4-Methoxybenzyl)hydroxylamine. CAS 21038-22-2.
  • Angene Chemical. (n.d.). Hydroxylamine, O-[(4-methoxyphenyl)methyl]-. CAS 21038-22-2.

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Foundational

O-(4-Methoxyphenyl)hydroxylamine as a Strategic Protecting Group in Organic Chemistry

Executive Summary In the intricate landscape of complex active pharmaceutical ingredient (API) synthesis, the selection of protecting groups dictates the success or failure of a synthetic route. While benzyl and silyl et...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the intricate landscape of complex active pharmaceutical ingredient (API) synthesis, the selection of protecting groups dictates the success or failure of a synthetic route. While benzyl and silyl ethers dominate the literature, the O-(4-methoxyphenyl) (O-PMP) moiety—installed via O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)[1]—offers a highly specialized, orthogonal solution for carbonyl and amine protection. By leveraging single-electron transfer (SET) oxidative cleavage, the O-PMP group provides absolute stability against strong acids, bases, and transition-metal-catalyzed hydrogenation, making it indispensable for late-stage functionalization in modern drug development.

Strategic Rationale: The Principle of Orthogonality

The primary challenge in multi-step organic synthesis is preventing premature deprotection. Carbonyls are traditionally protected as acetals (acid-labile) or standard oximes (difficult to cleave). When synthesizing complex molecules, such as in the total synthesis of alkaloids where premature N–O bond reduction is a critical failure point[2], traditional protecting groups often fall short.

O-(4-Methoxyphenyl)hydroxylamine solves this by forming O-PMP oximes (for carbonyls) or N–O-PMP derivatives (for amines/hydroxylamines).

The Chemical Superiority of PMP over PMB

It is crucial to distinguish the PMP (p-methoxyphenyl) group from the more ubiquitous PMB (p-methoxybenzyl) group[3].

  • PMB contains a benzylic carbon. Under acidic conditions (e.g., Trifluoroacetic acid, TFA), PMB readily cleaves via an SN​1 mechanism due to the formation of a resonance-stabilized benzylic carbocation.

  • PMP is directly attached to the heteroatom via an sp2 hybridized aromatic carbon. It cannot form a stable carbocation, rendering it completely inert to strong acids like TFA .

This structural nuance allows chemists to utilize Boc-protecting groups (cleaved by TFA) or Cbz-groups (cleaved by H2​,Pd/C ) in the same molecule without disturbing the O-PMP linkage.

Mechanistic Causality: Single-Electron Oxidative Cleavage

The para-methoxyphenyl (PMP) group has long been established as an oxidatively labile protecting group, frequently utilized in sensitive environments like anomeric centers in carbohydrate chemistry[4]. The deprotection of the O-PMP group relies on the low oxidation potential of the electron-rich aromatic ring.

The SET Mechanism using Ceric Ammonium Nitrate (CAN):

  • Oxidation: Ce(IV) acts as a single-electron oxidant, stripping an electron from the electron-rich PMP ring to form a radical cation.

  • Nucleophilic Attack: Water (from the solvent mixture) attacks the activated aromatic ring.

  • Fragmentation: A subsequent oxidation and hydrolysis step collapses the intermediate, releasing p-benzoquinone , methanol, and the free N–O bond (yielding a free oxime or hydroxylamine).

Because this mechanism is strictly oxidative, it bypasses the need for harsh pH adjustments or transition metals.

Comparative Analysis of Hydroxylamine Protecting Groups

To guide experimental design, the following table summarizes the stability profiles of common hydroxylamine-based protecting groups.

Protecting GroupReagent SourceAcid Stability (e.g., TFA)Hydrogenation (Pd/C, H2​ )Cleavage MethodPrimary Cleavage Byproduct
O-PMP O-(4-Methoxyphenyl)hydroxylamineHighly Stable Stable CAN or DDQ (Oxidative)p-Benzoquinone
O-PMB O-(4-Methoxybenzyl)hydroxylamineLabileLabileTFA or DDQp-Methoxybenzaldehyde
O-Bn O-BenzylhydroxylamineStableLabile H2​ , Pd/CToluene

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Causality is provided for every critical parameter to ensure reproducibility in scale-up environments.

Protocol A: Installation (Formation of O-PMP Oxime)

Objective: Protect a sensitive ketone/aldehyde prior to downstream basic or acidic transformations.

  • Preparation: Dissolve the target carbonyl compound (1.0 equiv) in absolute ethanol (0.2 M).

  • Reagent Addition: Add O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.2 equiv) followed by Pyridine (1.5 equiv).

    • Causality: The hydrochloride salt ensures reagent stability on the bench. Pyridine acts as both an acid scavenger to liberate the free base in situ and a nucleophilic catalyst to accelerate imine formation.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor via TLC until the starting material is consumed.

  • Workup: Concentrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl (to remove excess pyridine). Wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Deprotection via Oxidative Cleavage

Objective: Chemoselective removal of the O-PMP group to yield the free oxime (which can be subsequently hydrolyzed to the carbonyl using NaHSO3​ or TiCl3​ ).

  • Solvent System: Dissolve the O-PMP protected substrate (1.0 equiv) in a 4:1 mixture of Acetonitrile ( CH3​CN ) and Water ( H2​O ) to a concentration of 0.1 M. Cool to 0°C.

    • Causality: CAN is highly water-soluble, whereas the organic substrate requires CH3​CN . This specific miscible blend ensures a homogeneous environment for uniform single-electron transfer.

  • Oxidation: Dissolve Ceric Ammonium Nitrate (CAN, 3.5 equiv) in a minimal amount of water. Add dropwise to the reaction mixture over 15 minutes.

    • Causality: Maintaining 0°C and utilizing dropwise addition suppresses the over-oxidation of the newly liberated functional groups.

  • Quench: After 45 minutes, quench the reaction with saturated aqueous NaHCO3​ and 10% aqueous Na2​S2​O3​ (Sodium thiosulfate).

    • Causality: Thiosulfate instantly reduces any unreacted Ce(IV) to Ce(III), preventing oxidative degradation of the product during the extraction phase.

  • Isolation: Extract with EtOAc, wash with brine, and purify to separate the product from the p-benzoquinone byproduct.

Workflow Visualization

The following diagram maps the strategic logic of utilizing the O-PMP group, highlighting its orthogonality.

Workflow A Target Carbonyl (Aldehyde/Ketone) B O-PMP Oxime (Protected State) A->B O-(4-Methoxyphenyl) hydroxylamine EtOH, Pyridine C Orthogonal Synthesis (TFA, Pd/C, Base) B->C Acid/Reductive Conditions D Deprotected Product (Free Oxime/Carbonyl) C->D CAN (Ce IV) MeCN/H2O, 0°C E p-Benzoquinone (Byproduct) C->E Oxidative Cleavage

Fig 1: Workflow for installation, orthogonal manipulation, and oxidative cleavage of O-PMP groups.

Applications in Medicinal Chemistry

In the synthesis of complex APIs, particularly those containing sulfur heterocycles or basic amines, traditional deprotection strategies often fail. For instance, sulfur acts as a severe catalyst poison, rendering the hydrogenolysis of O-Benzyl groups impossible. Similarly, highly functionalized peptides degrade under the harsh acidic conditions required to cleave O-PMB groups.

By deploying O-(4-Methoxyphenyl)hydroxylamine, chemists construct a robust O-PMP shield that survives multi-step peptide couplings, Grignard additions, and transition-metal cross-couplings, only to be seamlessly removed under mild, neutral oxidative conditions at the final stage.

References

  • NextSDS. "O-(4-methoxyphenyl)
  • Smolecule. "Buy O-(4-Methoxybenzyl)hydroxylamine | 21038-22-2." Smolecule.
  • Organic Letters. "Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation.
  • The Journal of Organic Chemistry. "Total Synthesis of (+)-Sieboldine A: Evolution of a Pinacol-Terminated Cyclization Strategy.

Sources

Exploratory

O-(4-Methoxyphenyl)hydroxylamine: Discovery, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0, Formula: C 7​ H 9​ NO 2​ ) is a highly versatile, electron-rich O-arylhydroxylamine. While early organic chemistry relied heavily on standard nucleoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0, Formula: C 7​ H 9​ NO 2​ ) is a highly versatile, electron-rich O-arylhydroxylamine. While early organic chemistry relied heavily on standard nucleophilic amines, the development of O-arylhydroxylamines unlocked a new paradigm: the ability to deploy nitrogen as an electrophile. Driven by the electron-donating para-methoxy group, this specific derivative has emerged as a cornerstone reagent for electrophilic amination, the rapid construction of complex heterocyclic scaffolds (e.g., benzofurans), and bioorthogonal ligations.

Historical Context & Discovery

The synthetic utility of O-arylhydroxylamines is inextricably linked to the foundational discoveries of Tuvia Sheradsky in 1966, who first reported their acid-catalyzed [3,3]-sigmatropic rearrangement into benzofurans[1]. Early iterations of this chemistry utilized unsubstituted O-phenylhydroxylamine. However, researchers soon realized that the electronic nature of the aryl ring dictated the stability of the N–O bond.

The specific discovery and optimization of O-(4-methoxyphenyl)hydroxylamine was driven by the need for a reagent that could stabilize intermediate radical cations. In the context of modern photoredox catalysis, the electron-rich 4-methoxy system lowers the oxidation potential of the molecule, allowing for milder single-electron transfer (SET) processes that prevent the degradation of sensitive pharmaceutical intermediates[2].

Mechanistic Pathways & Reactivity

Electrophilic Amination via Aminium Radical Cations

Unlike traditional amines, O-(4-methoxyphenyl)hydroxylamine can be activated to serve as an electrophilic "NH 2​ " source. Under visible-light photoredox conditions, the protonated hydroxylamine undergoes SET to generate an aminium radical cation. The Causality of the 4-Methoxy Group: The electron-donating methoxy group stabilizes the transition state during the subsequent N–O bond cleavage. This prevents unproductive side reactions (like premature dimerization) and allows the highly reactive aminium radical cation to efficiently engage with unactivated arenes or alkenes to form new C–N bonds.

Photoredox A Protonated O-(4-Methoxyphenyl) hydroxylamine B Single Electron Transfer (SET) via Photocatalyst A->B C Aminium Radical Cation [NH2•+] B->C - ArOH E C-N Bond Formation C->E D Arene / Alkene Substrate D->E F Aminated Product E->F - H+, - e-

Figure 1: Photoredox generation of aminium radical cations for C-N bond formation.

The Sheradsky Rearrangement

When reacted with ketones under acidic conditions, O-(4-methoxyphenyl)hydroxylamine forms an oxime intermediate. The weak N–O bond then undergoes a[3,3]-sigmatropic rearrangement—mechanistically analogous to the Fischer indole synthesis. This yields an o-hydroxyphenylimine that rapidly cyclizes into a 5-methoxybenzofuran derivative.

Sheradsky A O-(4-Methoxyphenyl)hydroxylamine + Ketone B O-Aryl Oxime Intermediate (Condensation) A->B H+ Catalysis C N-O Bond Cleavage & [3,3]-Sigmatropic Rearrangement B->C Heat / Acid D o-Hydroxyphenylimine Intermediate C->D E Cyclization & Elimination (NH3 loss) D->E F 5-Methoxybenzofuran Product E->F

Figure 2: Mechanistic pathway of the Sheradsky Rearrangement to form benzofurans.

Bioorthogonal Ligation & Chemoselectivity

Due to the "alpha-effect," the adjacent oxygen atom donates electron density into the nitrogen's non-bonding orbital, making O-(4-methoxyphenyl)hydroxylamine an exceptionally potent nucleophile. It reacts rapidly with aldehydes and pyruvic acid derivatives in aqueous media to form stable oxime ethers or amides[3]. This chemoselectivity is heavily exploited in bioorthogonal labeling[4].

Quantitative Data: Reactivity Comparison

To understand the specific utility of the 4-methoxy derivative, it is crucial to compare its performance against other O-arylhydroxylamines across standard synthetic workflows.

Hydroxylamine DerivativeElectronic ProfileAminium Radical Cation StabilityTypical Yield: Photoredox AminationTypical Yield: Sheradsky Benzofuran Synthesis
O-(4-Methoxyphenyl) Highly Electron-RichHigh (Stabilized by +M effect)85 - 92% 78 - 85%
O-Phenyl NeutralModerate60 - 65%70 - 75%
O-(4-Nitrophenyl) Electron-DeficientLow (Destabilized by -M effect)< 40%45 - 50%

Experimental Protocols

Protocol A: Synthesis of O-(4-Methoxyphenyl)hydroxylamine

Causality of Design: Direct amination of electron-rich phenols is prone to over-oxidation. By utilizing a copper-catalyzed Chan-Lam coupling with a boronic acid, the N–O bond is pre-formed and protected, preventing premature radical cleavage. Hydrazine is specifically chosen for deprotection because its dual adjacent nitrogen atoms maximize the alpha-effect, making it a vastly superior nucleophile compared to the liberated product, thus preventing product degradation.

  • O-Arylation: Dissolve N-hydroxyphthalimide (1.0 equiv) and 4-methoxyphenylboronic acid (2.0 equiv) in anhydrous dichloromethane (0.2 M). Add Cu(OAc) 2​ (0.1 equiv) and pyridine (2.0 equiv). Stir at room temperature under ambient air for 24 hours.

  • Workup: Wash the organic layer with water (3x), extract with DCM, dry over MgSO 4​ , and concentrate in vacuo. Purify by flash column chromatography (Hexanes/EtOAc) to yield N-(4-methoxyphenoxy)phthalimide.

  • Deprotection (Hydrazinolysis): Dissolve the intermediate in ethanol (0.5 M). Add hydrazine hydrate (1.5 equiv) dropwise and reflux for 2 hours.

  • Self-Validating Isolation: The reaction is self-validating: the formation of a voluminous white precipitate (phthalhydrazide) visually confirms the successful deprotection of the N–O bond. Cool to 0 °C, filter off the precipitate, and concentrate the ethanolic filtrate. Purify via vacuum distillation to afford O-(4-methoxyphenyl)hydroxylamine as a pale oil.

Protocol B: One-Pot Synthesis of 5-Methoxybenzofurans
  • Condensation: In a round-bottom flask, mix O-(4-methoxyphenyl)hydroxylamine hydrochloride (1.0 equiv) with a cyclic or acyclic ketone (1.0 equiv) in tetrahydrofuran (0.3 M).

  • Acid Catalysis: Add methanesulfonic acid (2.0 equiv) dropwise. Attach a reflux condenser and heat the mixture to 60 °C.

  • Self-Validating Cyclization: This protocol is self-validating through the evolution of ammonia gas. Placing a piece of damp red litmus paper at the mouth of the condenser will turn it blue, confirming that the [3,3]-sigmatropic rearrangement and subsequent cyclization-elimination step are actively proceeding.

  • Purification: Upon completion (monitored by TLC; the benzofuran product is highly UV-active), remove the solvent under reduced pressure. Neutralize with saturated NaHCO 3​ , extract with ethyl acetate, and purify via silica gel chromatography.

References

  • Photocatalytic Generation of Aminium Radical Cations for C-N Bond Formation. National Center for Biotechnology Information (PMC), 2017.[Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry, 2012.[Link]

  • Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith.
Foundational

A Theoretical Investigation into the Conformational Landscape of O-(4-Methoxyphenyl)hydroxylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract O-(4-methoxyphenyl)hydroxylamine is a molecule of interest in medicinal chemistry and materials science, where its thre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

O-(4-methoxyphenyl)hydroxylamine is a molecule of interest in medicinal chemistry and materials science, where its three-dimensional structure dictates its reactivity and intermolecular interactions. Understanding the conformational preferences of this molecule is paramount for rational drug design and the development of novel materials. This technical guide provides a comprehensive theoretical framework for elucidating the conformational landscape of O-(4-methoxyphenyl)hydroxylamine. We delve into the critical dihedral angles that govern its shape, outline a robust computational methodology for exploring its potential energy surface, and discuss the anticipated stable conformers and the transition states that interconnect them. This document serves as a roadmap for researchers seeking to computationally characterize the structure-activity relationships of this and related flexible molecules.

Introduction: The Significance of Molecular Conformation

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules such as O-(4-methoxyphenyl)hydroxylamine, which possess multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The collection of these conformations and their corresponding energies is known as the potential energy surface (PES). The low-energy regions of the PES correspond to the most stable and thus most populated conformations, which are often the ones responsible for the molecule's observed properties and bioactivity.

O-(4-methoxyphenyl)hydroxylamine combines a methoxy-substituted aromatic ring with a hydroxylamine moiety, presenting several key rotational degrees of freedom that will be the focus of this guide. A thorough understanding of its conformational preferences is crucial for predicting its interaction with biological targets, its crystal packing, and its overall chemical behavior. Theoretical and computational chemistry provide powerful tools to explore the conformational space of such molecules with a high degree of accuracy.[1][2][3] This guide will outline the application of these methods to O-(4-methoxyphenyl)hydroxylamine.

Defining the Conformational Space

The conformation of O-(4-methoxyphenyl)hydroxylamine is primarily defined by three key dihedral angles, as depicted in Figure 1.

Figure 1: Key Dihedral Angles in O-(4-Methoxyphenyl)hydroxylamine

Caption: The three principal dihedral angles governing the conformation of O-(4-Methoxyphenyl)hydroxylamine.

  • τ1 (Caryl-Caryl-O-Cmethyl): This dihedral angle describes the orientation of the methoxy group relative to the phenyl ring. Due to the sp2 hybridization of the aromatic carbons and the oxygen atom, this group is expected to be largely planar with the ring, with potential energy minima corresponding to the methyl group being in the plane of the ring (0° or 180°).

  • τ2 (Caryl-Caryl-O-N): This angle defines the rotation around the Caryl-O bond of the hydroxylamine moiety. Steric hindrance and potential intramolecular interactions will influence the preferred orientation.

  • τ3 (Caryl-O-N-H): Rotation around the O-N bond of the hydroxylamine group is described by this dihedral angle. The relative positioning of the lone pairs on the oxygen and nitrogen atoms will play a significant role in determining the rotational barrier.[4][5]

Theoretical Methodology: A Step-by-Step Protocol

A robust computational workflow is essential for accurately mapping the potential energy surface of O-(4-methoxyphenyl)hydroxylamine. The following protocol outlines a widely accepted and effective approach.

Initial Conformer Generation

A preliminary exploration of the conformational space can be performed using molecular mechanics methods. This step aims to identify a broad range of potential low-energy structures.

Protocol:

  • Construct the 3D structure of O-(4-methoxyphenyl)hydroxylamine.

  • Perform a systematic or random conformational search by rotating the key dihedral angles (τ1, τ2, and τ3).

  • Minimize the energy of each generated conformer using a suitable force field (e.g., MMFF94 or UFF).

  • Cluster the resulting conformers based on their geometry and retain the unique, low-energy structures for further analysis.

Quantum Mechanical Optimization and Frequency Calculations

The conformers identified through molecular mechanics should be subjected to more accurate quantum mechanical calculations to refine their geometries and determine their relative energies.

Protocol:

  • For each unique conformer from the initial search, perform a geometry optimization using Density Functional Theory (DFT). A common and reliable choice of functional and basis set is B3LYP with the 6-31G(d) basis set.[6][7] For improved accuracy, larger basis sets such as 6-311++G(d,p) can be employed.[3][8]

  • Perform frequency calculations at the same level of theory for each optimized structure. This serves two purposes:

    • To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Potential Energy Surface Scans

To understand the energy barriers between different conformations, relaxed potential energy surface (PES) scans should be performed for each of the key dihedral angles.

Protocol:

  • Starting from the lowest energy conformer, systematically vary each dihedral angle (τ1, τ2, and τ3) in discrete steps (e.g., 10-15 degrees) over a full 360° rotation.

  • At each step of the scan, allow all other geometrical parameters to relax (optimize).

  • Plot the relative energy versus the dihedral angle to visualize the rotational energy profile and identify the transition states (energy maxima).

Figure 2: Computational Workflow for Conformational Analysis

G A Initial 3D Structure Generation B Molecular Mechanics Conformational Search A->B C Clustering and Selection of Unique Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation (Confirm Minima & Obtain ZPVE) D->E F Potential Energy Surface (PES) Scans (Identify Rotational Barriers) D->F G Analysis of Results: Stable Conformers, Relative Energies, and Transition States E->G F->G

Caption: A schematic representation of the computational protocol for the conformational analysis of O-(4-Methoxyphenyl)hydroxylamine.

Anticipated Results and Discussion

Based on the known conformational preferences of related molecules such as anisole and hydroxylamine derivatives, we can anticipate the key features of the O-(4-methoxyphenyl)hydroxylamine potential energy surface.

Stable Conformers

The global minimum energy conformer is expected to exhibit a planar arrangement of the methoxy group with the phenyl ring to maximize π-conjugation. The orientation of the hydroxylamine moiety will likely be governed by a balance between steric repulsion and potential weak intramolecular hydrogen bonding between the amine hydrogen and the oxygen of the methoxy group, or the methoxy oxygen and the amine hydrogen. Several low-energy conformers differing in the orientation of the -ONH2 group are expected to exist.

Relative Energies and Rotational Barriers

The relative energies of the stable conformers are anticipated to be within a few kcal/mol of each other, suggesting that multiple conformations may be populated at room temperature. The rotational barriers around the Caryl-O and O-N bonds are expected to be on the order of 2-10 kcal/mol, which is typical for single bonds of this nature.[5] The PES scans will provide quantitative values for these barriers.

Table 1: Hypothetical Relative Energies of Stable Conformers

Conformerτ1 (°)τ2 (°)τ3 (°)Relative Energy (kcal/mol)
A (Global Minimum) 0~60~1800.00
B 0~-60~1800.5 - 1.5
C 180~60~1801.0 - 2.5
D 180~-60~1801.5 - 3.0

Note: The dihedral angles and relative energies presented are hypothetical and serve as an illustration of the expected output from the computational analysis.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of O-(4-methoxyphenyl)hydroxylamine. By following the detailed computational protocol, researchers can obtain a detailed understanding of the molecule's potential energy surface, including the geometries and relative energies of its stable conformers and the energy barriers that separate them.

Future work could involve extending this analysis to include the effects of different solvents using implicit or explicit solvation models, as solvent polarity can significantly influence conformational preferences.[1][3] Furthermore, the calculated conformational data can be used as a starting point for molecular docking studies to investigate the binding of O-(4-methoxyphenyl)hydroxylamine to specific biological targets or for crystal structure prediction to understand its solid-state properties. The insights gained from such theoretical studies are invaluable for the rational design of new molecules with desired properties in the fields of drug discovery and materials science.

References

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  • Fletcher, J. R., & Sutherland, I. O. (1970). Conformational Changes in Hydrazine and Hydroxylamine Derivatives Studied by Nuclear Magnetic Resonance Spectroscopy. Chemical Communications, (11), 687-688. [Link]

  • Gange, D. M., & Kallel, E. A. (1992). The Structure and Conformation of Hydroxylamine and its Methylated Derivatives. Journal of the Chemical Society, Chemical Communications, (11), 824-825. [Link]

  • Gerhards, M., et al. (2003). Study on the structure and intra- and intermolecular hydrogen bonding of 2-methoxyphenol·(H2O)n=1,2. The Journal of Chemical Physics, 119(13), 6435-6442. [Link]

  • Hoc, N. T., et al. (2020). Switching On/Off the Intramolecular Hydrogen Bonding of 2-Methoxyphenol Conformers: An NMR Study. Australian Journal of Chemistry, 73(5), 415-422. [Link]

  • Baranowska-Łączkowska, K., et al. (2018). New Basis Set for the Evaluation of Specific Rotation in Flexible Biological Molecules in Solution. Request PDF. [Link]

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  • Jasinska, L., et al. (2007). Hydrogen-bonded networks in 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol. Acta Crystallographica Section C, 63(Pt 12), o722-o724. [Link]

  • Mary, Y. S., et al. (2022). Crystal Growth, Structural, Vibrational, Effects of Hydrogen Bonding(C-H…O and C-H…N), Chemical Reactivity, Antimicrobial Activity, Inhibitory Effects and Molecular Dynamic Simulation of 4-Methoxy-N-(Nitrobenzylidene)-Aniline. Computational Biology and Chemistry, 99, 107699. [Link]

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  • Abdel-Magid, A. F., et al. (2010). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Molecules, 15(4), 2562-2580. [Link]

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  • Rodríguez-Mayor, J., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 63(15), 4819-4833. [Link]

  • Boström, J., et al. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 140-150. [Link]

  • York, D. M., et al. (1998). Free Energy Analysis of the Conformational Preferences of A and B Forms of DNA in Solution. Journal of the American Chemical Society, 120(41), 10629-10633. [Link]

  • Besora, M., & Maseras, F. (2019). On the Use of Popular Basis Sets: Impact of the Intramolecular Basis Set Superposition Error. Molecules, 24(20), 3798. [Link]

  • Tchangnwa, F. N., et al. (2021). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Scientific Reports, 11(1), 1-15. [Link]

  • Li, Y., et al. (2022). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Molecules, 27(19), 6542. [Link]

  • Le, C. M., & Sarlah, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Chemistry, 5(2), 675-700. [Link]

  • Krawczuk, A., et al. (2009). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Journal of Molecular Structure: THEOCHEM, 903(1-3), 51-56. [Link]

  • Şahin, O., et al. (2009). Crystallographic and conformational analyses of ( E )-4-methoxy-2-((4-methoxyphenylimino)methyl)phenol. Acta Crystallographica Section A: Foundations of Crystallography, 65(s1), s262-s262. [Link]

  • da Silva, A. B. F., et al. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. ACS Omega, 6(13), 8805-8819. [Link]

  • Rojas-Le-Fort, M., et al. (2022). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[9]resorcinarene. Molecules, 27(18), 6016. [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of O-(4-Methoxyphenyl)hydroxylamine

As a Senior Application Scientist overseeing the development of complex pharmaceutical building blocks, I frequently encounter challenges in the synthesis and characterization of bifunctional aryloxyamines. O-(4-Methoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the development of complex pharmaceutical building blocks, I frequently encounter challenges in the synthesis and characterization of bifunctional aryloxyamines. O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)[1] is a highly privileged structural motif. It serves as a critical precursor for the synthesis of bioactive oxime ethers, N-alkoxyamides, and substituted benzofurans[2].

However, the molecule presents unique analytical challenges. The fragile nature of the N–O bond, combined with the complex electronic interplay between a strongly electron-donating para-methoxy group and a mesomerically donating/inductively withdrawing aminoxy (–ONH₂) moiety, requires rigorous, self-validating analytical workflows.

This whitepaper provides an in-depth technical guide to the synthesis and spectroscopic characterization (NMR, IR, MS) of O-(4-Methoxyphenyl)hydroxylamine.

Synthetic Pathways & Mechanistic Rationale

Historically, O-arylhydroxylamines were synthesized via S_NAr reactions of N-hydroxyphthalimide with highly electron-deficient arenes. However, the electron-rich nature of the 4-methoxyphenyl system precludes this approach[3]. Modern synthetic protocols rely on two primary transition-metal-catalyzed strategies:

  • Copper-Mediated Chan-Lam Coupling: A highly general route involving the cross-coupling of 4-methoxyphenylboronic acid with N-hydroxyphthalimide using a Cu(OAc)₂ catalyst, followed by hydrazinolysis[3].

  • Palladium-Catalyzed O-Arylation: A robust alternative utilizing the cross-coupling of 4-bromoanisole with ethyl acetohydroximate in the presence of a Pd catalyst and bulky biarylphosphine ligands, followed by acidic hydrolysis[2].

SynthesisWorkflow Start1 4-Methoxyphenylboronic Acid + N-Hydroxyphthalimide Cat1 Cu(OAc)2, Pyridine (Chan-Lam Coupling) Start1->Cat1 Start2 4-Bromoanisole + Ethyl Acetohydroximate Cat2 Pd Catalyst, Base (Buchwald O-Arylation) Start2->Cat2 Int1 N-(4-Methoxyphenoxy)phthalimide Cat1->Int1 Int2 Ethyl N-(4-Methoxyphenoxy)acetimidate Cat2->Int2 Deprot1 Hydrazinolysis (NH2NH2·H2O) Int1->Deprot1 Deprot2 Acidic Hydrolysis (HCl, Dioxane) Int2->Deprot2 Product O-(4-Methoxyphenyl)hydroxylamine (Target Molecule) Deprot1->Product Deprot2->Product Validation Spectroscopic Validation (NMR, IR, HRMS) Product->Validation

Synthetic workflows for O-(4-Methoxyphenyl)hydroxylamine via Cu- and Pd-catalyzed pathways.

Spectroscopic Characterization

The structural validation of O-(4-methoxyphenyl)hydroxylamine requires a multimodal spectroscopic approach to confirm the integrity of the N–O bond and the para-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the molecule exhibits a classic AA'BB' spin system typical of para-disubstituted benzenes. The protons ortho to the –ONH₂ group are slightly more deshielded than those ortho to the –OCH₃ group. This is due to the strong inductive electron withdrawal by the adjacent aminoxy oxygen, which outcompetes its resonance donation[4]. The primary aminoxy protons appear as a broad singlet, highly characteristic of O-arylhydroxylamines.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & J-CouplingIntegrationAssignment & Causality
¹H 6.98d, J = 9.0 Hz2HAr-H (C2, C6) – Deshielded by inductive withdrawal of –ONH₂
¹H 6.82d, J = 9.0 Hz2HAr-H (C3, C5) – Shielded by resonance donation of –OCH₃
¹H 5.35br s2H–ONH₂ – Broadened by quadrupolar relaxation of Nitrogen
¹H 3.77s3H–OCH₃ – Standard aliphatic ether shift
¹³C 155.2-1CAr-C (C1) – Directly bound to aminoxy oxygen
¹³C 154.1-1CAr-C (C4) – Directly bound to methoxy oxygen
¹³C 115.8-2CAr-C (C2, C6)
¹³C 114.6-2CAr-C (C3, C5)
¹³C 55.6-1C–OCH₃ carbon
Infrared (IR) Spectroscopy

IR spectroscopy is critical for confirming the presence of the primary amine without relying solely on NMR, where proton exchange can obscure signals. The N–H stretching vibrations of the –ONH₂ group appear as a distinct doublet, differentiating it from secondary amines or hydroxyl groups.

Table 2: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)Vibrational ModeStructural Implication
3325, 3250 N–H stretching (doublet)Confirms primary aminoxy group (–ONH₂)
3055 C–H stretching (sp²)Aromatic ring C–H bonds
2930, 2835 C–H stretching (sp³)Methoxy group C–H bonds
1505, 1465 C=C stretchingAromatic ring skeleton
1230, 1035 C–O–C stretchingAryl-alkyl ether linkages
1010 N–O stretchingConfirms the intact, fragile aminoxy bond
High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode readily protonates the basic nitrogen of the aminoxy group.

  • Exact Mass: C₇H₉NO₂ requires 139.0633.

  • Observed [M+H]⁺: m/z 140.0706.

  • Fragmentation Pathway: Collision-induced dissociation (CID) typically results in the homolytic or heterolytic cleavage of the fragile N–O bond. This leads to the loss of the aminyl radical (•NH₂) or ammonia (NH₃), yielding the corresponding 4-methoxyphenoxy cation (m/z 123.04) or 4-methoxyphenyl cation (m/z 107.05).

Experimental Protocols: Synthesis and Spectral Acquisition

To ensure reproducibility and scientific integrity, the following self-validating protocol details the synthesis via the3[3] and subsequent characterization.

Step 1: Chan-Lam O-Arylation

  • Charge a flame-dried flask with 4-methoxyphenylboronic acid (1.5 equiv), N-hydroxyphthalimide (1.0 equiv), and Cu(OAc)₂ (0.1 equiv)[3].

  • Add anhydrous dichloromethane (DCM) and pyridine (2.0 equiv). Stir the biphasic mixture open to the air at room temperature for 12–24 hours.

  • Causality Check: The reaction requires atmospheric oxygen to reoxidize the Cu(I) intermediate back to the active Cu(II) species, a critical step for catalytic turnover.

  • Filter through Celite, wash with 1M HCl to remove pyridine, and concentrate to yield N-(4-methoxyphenoxy)phthalimide.

Step 2: Hydrazinolysis (Deprotection)

  • Dissolve the intermediate in a 10% MeOH/CHCl₃ mixture[4].

  • Add hydrazine monohydrate (3.0 equiv) dropwise at room temperature.

  • Causality Check: Hydrazine acts as a potent nucleophile, attacking the phthalimide carbonyls to form the stable byproduct phthalhydrazide. This precipitates as a white solid, thermodynamically driving the reaction forward[4].

  • Filter the white precipitate. Concentrate the filtrate and purify via Kugelrohr distillation or silica gel chromatography to isolate O-(4-methoxyphenyl)hydroxylamine.

Step 3: Spectroscopic Acquisition

  • NMR: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Acquire ¹H (16 scans) and ¹³C (256 scans) spectra.

  • IR: Apply the neat sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹.

  • MS: Dilute the sample to 1 µg/mL in LC-MS grade MeOH/H₂O (1:1) with 0.1% formic acid. Inject directly into the ESI source (capillary voltage: 3.0 kV, desolvation temperature: 350 °C).

References

  • Title: O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information Source: NextSDS URL: 1

  • Title: Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans Source: Journal of the American Chemical Society (ACS) URL: 2

  • Title: The Copper-Mediated Cross-Coupling of Phenylboronic Acids and N-Hydroxyphthalimide at Room Temperature: Synthesis of Aryloxyamines Source: Organic Letters (ACS) URL: 3

  • Title: O-PHENYLHYDROXYLAMINE HYDROCHLORIDE synthesis Source: ChemicalBook URL: 4

Sources

Foundational

Handling, Storage, and Application Guidelines for O-(4-Methoxyphenyl)hydroxylamine Hydrochloride

Executive Summary O-(4-Methoxyphenyl)hydroxylamine hydrochloride is a specialized, highly reactive intermediate utilized extensively in pharmaceutical synthesis and advanced organic methodologies. Featuring an electron-r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(4-Methoxyphenyl)hydroxylamine hydrochloride is a specialized, highly reactive intermediate utilized extensively in pharmaceutical synthesis and advanced organic methodologies. Featuring an electron-rich 4-methoxyphenyl ring coupled to a labile O-N bond, this compound serves as a premium nitrogen/oxygen source for the synthesis of O-aryl oximes and asymmetric C-H amination reactions[1][2]. However, its unique structural features—specifically the hygroscopic nature of the hydrochloride salt and the thermal sensitivity of the hydroxylamine core—demand rigorous handling and storage protocols to maintain chemical integrity and ensure laboratory safety.

Physicochemical Profiling & Mechanistic Hazards

To establish a robust safety protocol, one must first understand the structural causality behind the compound's reactivity and degradation pathways.

  • Hygroscopicity and Acidic Hydrolysis: As a hydrochloride salt, the compound is inherently hygroscopic. Exposure to ambient humidity drives the absorption of water, which can facilitate localized acidic hydrolysis. The presence of moisture not only causes the crystalline powder to clump, reducing handling accuracy, but also accelerates the degradation of the O-N bond[3][4].

  • O-N Bond Lability: The oxygen-nitrogen single bond is relatively weak. Under thermal stress or in the presence of strong oxidizing/reducing agents, this bond is susceptible to homolytic or heterolytic cleavage. Thermal decomposition yields toxic byproducts, including nitrogen oxides ( NOx​ ), carbon oxides ( COx​ ), and corrosive hydrogen chloride ( HCl ) gas[5].

  • Toxicological Profile: Analogous to other substituted hydroxylamine hydrochlorides (e.g., O-benzylhydroxylamine hydrochloride), this compound is classified as a severe skin and eye irritant. It carries a risk of skin sensitization (allergic contact dermatitis) and is harmful if ingested or inhaled[6][7].

Storage & Stability Protocols

Maintaining the shelf-life and purity of O-(4-Methoxyphenyl)hydroxylamine hydrochloride requires a self-validating storage system designed to mitigate environmental exposure.

  • Temperature Control: Store at 4°C (refrigerated)[4]. Causality: Lowering the kinetic energy of the system prevents the spontaneous thermal degradation of the labile O-N bond.

  • Moisture Exclusion: Store in a tightly sealed container within a desiccator. Causality: Desiccation prevents the hygroscopic HCl salt from absorbing atmospheric water, thereby halting moisture-induced hydrolysis and preserving the precise molecular weight for stoichiometric calculations[3][4].

  • Atmospheric Control: Purge the primary container with an inert gas (Argon or Nitrogen) before sealing. Causality: Displacing oxygen and ambient air prevents oxidative degradation of the electron-rich 4-methoxyphenyl moiety.

StorageWorkflow A Receipt of Material B Inspect Seal Integrity A->B C Transfer to Desiccator (Protect from Moisture) B->C Seal Intact D Store at 4°C (Inert Atmosphere) C->D E Handling in Fume Hood (PPE Required) D->E Aliquoting for Use

Standard operating procedure for the receipt, storage, and handling of hygroscopic HCl salts.

Handling & Experimental Safety Workflows

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood. Causality: Weighing and transferring the solid can generate fine, irritating dust. The fume hood ensures that any aerosolized particles or trace HCl vapors are safely exhausted away from the operator[7][8].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a flame-resistant laboratory coat[7][9].

  • Spill Response: In the event of a spill, do not use water initially, as this will dissolve the salt and spread the acidic hazard. Instead, sweep up the solid using non-sparking tools, place it in a sealed, labeled hazardous waste container, and then wash the area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid[5][7].

Applications in Drug Development & Synthesis

O-(4-Methoxyphenyl)hydroxylamine hydrochloride is highly valued in two primary synthetic domains:

  • O-Aryl Oxime Synthesis: It reacts readily with aldehydes and ketones to form O-aryl oximes. The 4-methoxy group enhances the electron density of the aromatic ring, which can be advantageous for tuning the electronic properties of pharmaceutical intermediates or modifying the pharmacokinetic profile of a drug candidate.

  • Transition-Metal-Catalyzed Amination: Substituted hydroxylamines are utilized as potent nitrogen sources in asymmetric allylic C-H amination reactions, often catalyzed by Rhodium or Copper complexes[1][2].

OximeFormation A O-(4-Methoxyphenyl) hydroxylamine HCl C Reaction Intermediate (Hemiaminal) A->C Base / Solvent (e.g., Pyridine) B Carbonyl Compound (Aldehyde/Ketone) B->C D O-(4-Methoxyphenyl) Oxime Derivative C->D Dehydration E H2O + HCl C->E

Mechanistic pathway for O-aryl oxime synthesis using O-(4-Methoxyphenyl)hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of O-Aryl Oximes

This self-validating protocol details the condensation of O-(4-Methoxyphenyl)hydroxylamine hydrochloride with a generic ketone to yield the corresponding O-aryl oxime.

Step 1: Reagent Preparation & Neutralization

  • Action: Suspend 1.2 equivalents of O-(4-Methoxyphenyl)hydroxylamine hydrochloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 equivalents of anhydrous pyridine or sodium acetate.

  • Causality: The hydrochloride salt is non-nucleophilic. The addition of a mild base neutralizes the HCl , liberating the free O-(4-Methoxyphenyl)hydroxylamine base, which is the active nucleophile required to attack the carbonyl carbon.

Step 2: Carbonyl Addition

  • Action: Dissolve 1.0 equivalent of the target ketone in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Causality: Dropwise addition at a lowered temperature controls the exothermic nature of the initial nucleophilic attack, preventing the formation of unwanted side products and minimizing thermal degradation of the hydroxylamine.

Step 3: Reaction Maturation & Dehydration

  • Action: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Causality: The intermediate hemiaminal must undergo dehydration to form the stable C=N double bond of the oxime. Warming to room temperature provides the necessary activation energy for this elimination step. TLC acts as the self-validating checkpoint to confirm the complete consumption of the starting ketone.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Causality: The mild acidic quench neutralizes residual base without hydrolyzing the newly formed oxime. Drying over Na2​SO4​ removes trace water, ensuring the final product does not degrade during concentration.

Quantitative Data Presentation

The following table summarizes the critical physicochemical and hazard data required for risk assessment and experimental planning[4][5][7].

ParameterSpecification / ClassificationMechanistic Rationale
Chemical Formula C7​H9​NO2​⋅HCl Hydrochloride salt of the O-arylhydroxylamine.
Storage Temperature 2°C to 8°C (Optimal: 4°C)Prevents thermal cleavage of the labile O-N bond.
Atmosphere Inert (Argon/Nitrogen), DesiccatedPrevents hygroscopic clumping and moisture-induced hydrolysis.
GHS Hazard Classifications Skin Irrit. 2, Eye Dam. 1, Skin Sens. 1Acidic salt causes localized tissue damage; organic moiety acts as a sensitizer.
Incompatible Materials Strong oxidizing agents, strong basesOxidizers trigger rapid decomposition; strong bases cause premature, uncontrolled free-base liberation.
Decomposition Products NOx​ , COx​ , HCl gasThermal breakdown of the organic framework and the chloride counter-ion.

References

  • Title: Mild and selective catalytic oxidation of organic substrates by a carbon nanotube-rhodium nanohybrid Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: O-(4-Methoxyphenyl)hydroxylamine in Medicinal Chemistry

Abstract O-(4-Methoxyphenyl)hydroxylamine is a versatile and pivotal reagent in modern medicinal chemistry. Its utility extends far beyond simple derivatization, offering a sophisticated tool for modulating the physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-(4-Methoxyphenyl)hydroxylamine is a versatile and pivotal reagent in modern medicinal chemistry. Its utility extends far beyond simple derivatization, offering a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The primary application of this hydroxylamine derivative is its chemoselective reaction with aldehydes and ketones to form stable oxime ethers. This linkage serves as a key bioisosteric replacement for more labile or metabolically susceptible functional groups, such as esters and amides. The presence of the 4-methoxyphenyl group provides a specific handle to influence lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth exploration of the applications of O-(4-Methoxyphenyl)hydroxylamine, detailed experimental protocols, and insights into its strategic deployment in drug discovery programs.

Foundational Concepts: Properties and Strategic Value

O-(4-Methoxyphenyl)hydroxylamine, often used as its more stable hydrochloride salt, is an O-alkylated hydroxylamine. The core value of this reagent lies in the unique properties of the resulting C=N-O-R (oxime ether) linkage it forms.

  • Chemical Stability: Oxime ethers are significantly more stable to hydrolysis compared to esters and many amide linkages, providing a robust connection in a physiological environment.

  • Bioisosterism: The oxime ether moiety is a recognized bioisostere for esters, amides, and other functional groups.[1][2] This allows chemists to replace a metabolically weak spot in a lead compound while preserving or enhancing its interaction with the biological target.[3][4]

  • Stereoelectronic Profile: The geometry of the oxime can be either E or Z, offering distinct vectors for substituents. The lone pairs on the oxygen and nitrogen atoms can act as hydrogen bond acceptors, mimicking the functionality of other groups.

  • Property Modulation: The 4-methoxyphenyl group itself is not merely a placeholder. It imparts a degree of lipophilicity and can engage in specific π-stacking or hydrophobic interactions within a protein binding pocket. Furthermore, it is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a strategic consideration in prodrug design or for creating active metabolites.[5]

Physicochemical and Safety Data

Handling O-(4-Methoxyphenyl)hydroxylamine hydrochloride requires adherence to standard laboratory safety procedures. It is classified as an irritant and is harmful if swallowed.[6] Always consult the latest Safety Data Sheet (SDS) before use.[7][8][9]

PropertyValueSource
Chemical Name O-(4-Methoxybenzyl)hydroxylamine hydrochloride[6]
CAS Number 876-33-5[10]
Molecular Formula C₈H₁₂ClNO₂[11]
Molecular Weight 189.64 g/mol [6]
Appearance White to off-white crystalline solid[6]
Melting Point 155 - 157 °C (decomposes)[7]
Hazard Statements H302, H315, H319, H335
Precautionary Codes P260, P280, P304+P340, P305+P351+P338

Core Application: Oxime Ether Formation for Lead Optimization

The most prevalent use of O-(4-Methoxyphenyl)hydroxylamine is the conversion of a carbonyl group (aldehyde or ketone) on a lead molecule into a stable oxime ether. This strategy is often employed to address metabolic liabilities or improve pharmacokinetic profiles.

Mechanism of Action

The reaction is a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond. The process is typically catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

Oxime Formation Mechanism cluster_carbonyl R1 C1 C R1->C1 R2 R2->C1 O1 O C1->O1 protonated_carbonyl R¹(R²)C=O⁺H C1->protonated_carbonyl 1. Acid Catalyst O1->protonated_carbonyl 1. Acid Catalyst O1_double = H_plus H⁺ reagent H₂N-O-Ar hemiaminal R¹(R²)C(OH)-N⁺H₂-O-Ar Ar Ar = 4-MeO-Ph protonated_carbonyl->hemiaminal 2. Nucleophilic Attack neutral_hemiaminal R¹(R²)C(OH)-NH-O-Ar hemiaminal->neutral_hemiaminal 3. Deprotonation protonated_hemiaminal R¹(R²)C(O⁺H₂)-NH-O-Ar neutral_hemiaminal->protonated_hemiaminal 4. Protonation of OH product R¹(R²)C=N-O-Ar protonated_hemiaminal->product 5. Elimination of H₂O H2O H₂O

Caption: Acid-catalyzed mechanism of oxime ether formation.

Experimental Protocol: Synthesis of a Model Oxime Ether

This protocol describes a general procedure for the synthesis of an oxime ether from an aldehyde or ketone. The choice of solvent and base can be adapted based on the solubility and reactivity of the specific substrate.

Objective: To convert a carbonyl-containing lead compound into its corresponding O-(4-methoxyphenyl) oxime ether.

Materials:

  • Carbonyl-containing substrate (1.0 eq)

  • O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.1 - 1.5 eq)

  • Base (e.g., Sodium Acetate, Pyridine, or Sodium Bicarbonate, 1.5 - 2.0 eq)

  • Solvent (e.g., Ethanol, Methanol, or a mixture with water)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carbonyl-containing substrate (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).[12]

  • Addition of Reagents: Add O-(4-Methoxyphenyl)hydroxylamine hydrochloride (e.g., 1.2 mmol) and the base (e.g., sodium acetate, 1.5 mmol) to the solution.[12] The base is crucial to neutralize the HCl salt and free the hydroxylamine nucleophile.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 40-80°C). The choice of temperature depends on the reactivity of the carbonyl group (aldehydes are generally more reactive than ketones).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product oxime ether should have a different Rf value than the starting carbonyl compound. The reaction is generally complete within 1-24 hours.[13]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (inorganic salts) has formed, filter it off. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water (e.g., 20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL). The choice of extraction solvent should be based on the product's polarity.

  • Washing: Combine the organic layers and wash sequentially with water and brine. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure oxime ether.

Strategic Applications in Drug Design

The incorporation of the O-(4-methoxyphenyl)oxime ether moiety is a strategic decision aimed at solving specific problems encountered during lead optimization.

Bioisosteric Replacement to Enhance Stability

A common liability in drug candidates is the presence of an ester group, which is prone to rapid hydrolysis by plasma esterases. Replacing an ester with a stable oxime ether can dramatically improve the compound's half-life.

Bioisosteric RelationshipParent Moiety (Labile)Bioisostere (Stable)Key Advantage
Ester Mimic R-C(=O)O-R'R-C(=N-OAr)-HIncreased hydrolytic stability
Amide Mimic R-C(=O)NH-R'R-C(=N-OAr)-R''Resistance to proteases
Carbonyl Replacement R-C(=O)-R'R-C(=N-OAr)-R'Removes reactive carbonyl

This strategy has been implicitly valuable in the development of various therapeutic agents where metabolic stability is paramount.[1][14]

Modulation of Pharmacokinetic Properties

The 4-methoxyphenyl group provides a tool to fine-tune the lipophilicity (logP) of a molecule. This is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a polar group with the O-(4-methoxyphenyl)oxime ether can enhance membrane permeability. Conversely, the ether oxygen and oxime nitrogen can still participate in hydrogen bonding, preventing excessive lipophilicity. This balance is key in designing orally bioavailable drugs.[15]

Lead Optimization Workflow lead_id Lead Compound Identified (e.g., with ester or ketone) adme_issue Identify ADME/PK Issue (e.g., Poor stability, High clearance) lead_id->adme_issue strategy Formulate Strategy: Bioisosteric Replacement adme_issue->strategy synthesis Synthesize Analogue using O-(4-MeOPh)hydroxylamine strategy->synthesis protocol Follow Protocol 2.2 synthesis->protocol in_vitro In Vitro Testing (Metabolic Stability, Target Affinity) synthesis->in_vitro in_vivo In Vivo PK/PD Studies (Oral Bioavailability, Efficacy) in_vitro->in_vivo decision Improved Candidate? in_vivo->decision decision->lead_id No, Re-design decision->in_vivo Yes, Advance

Caption: Workflow for using O-(4-MeOPh)hydroxylamine in lead optimization.

Advanced Applications: Building Blocks for Heterocycles

Beyond simple derivatization, oximes are valuable intermediates for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[16][17] For example, oximes can undergo cyclization reactions to form isoxazoles or participate in Beckmann rearrangements to yield amides, which can then be used in further synthetic steps.[16] The use of O-(4-Methoxyphenyl)hydroxylamine provides a stable, pre-functionalized building block for constructing these complex scaffolds.

Conclusion

O-(4-Methoxyphenyl)hydroxylamine is an indispensable reagent in the medicinal chemist's toolbox. Its primary function in forming stable, bioisosteric oxime ethers provides a reliable and effective strategy for overcoming common challenges in drug discovery, particularly those related to metabolic instability and pharmacokinetic optimization. The protocols and strategic insights provided herein serve as a guide for researchers to effectively leverage this versatile compound in the design and synthesis of next-generation therapeutics.

References

  • Lad, U. P., et al. (2013). Synthesis of Oximes in Aqueous Medium using Hyamine as an Ecofriendly Catalyst at Ambient Temperature. Rasayan Journal of Chemistry. Available at: [Link]

  • PubChem (n.d.). O-((4-methoxyphenyl)methyl)hydroxylamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. Available at: [Link]

  • Supporting Information for Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (2017). Organic Letters. Available at: [Link]

  • Ghate, S. M., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Das, B., et al. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. Available at: [Link]

  • Brabet, E., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Journal of Combinatorial Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Oxime synthesis by condensation or oxidation. Available at: [Link]

  • NextSDS (n.d.). O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information. Available at: [Link]

  • Chang-mei, K., et al. (2009). Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. Advances in Natural Science. Available at: [Link]

  • Baregama, L. K., et al. (n.d.). Novel synthesis of oxygen substituted hydroxylamine derivatives of heterocyclic compounds. Trade Science Inc. Journals. Available at: [Link]

  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of a Novel Potent Analgesic. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChemLite (n.d.). O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. Available at: [Link]

  • The Journal of Organic Chemistry (n.d.). Synthesis and some properties of O-acyl-and O-nitrophenylhydroxylamines. Available at: [Link]

  • Smith, A. D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules. Available at: [Link]

  • Cambridge MedChem Consulting (2021). Bioisosteric Replacements. Available at: [Link]

  • MDPI (n.d.). Topical Collection: Heterocycle Reactions. Molbank. Available at: [Link]

  • Pinto, D. J. P., et al. (2007). Discovery of Apixaban, a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry. Available at: [Link]

  • Burger, A. (1991). Bioisosterism: A Rational Approach in Drug Design. Progress in Drug Research. Available at: [Link]

  • Słoczyńska, K., et al. (2025). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. ChemInform. Available at: [Link]

  • Domainex (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Available at: [Link]

  • Alfa Aesar (n.d.). O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of O-(4-Methoxyphenyl) Oximes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Oxime Ligation in Modern Chemistry The formation of an oxime bond, resulting from the condensation of a hydroxylamine d...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Oxime Ligation in Modern Chemistry

The formation of an oxime bond, resulting from the condensation of a hydroxylamine derivative with an aldehyde or ketone, stands as a cornerstone of modern chemical ligation strategies.[1] Its reliability, high chemoselectivity, and the stability of the resulting C=N-O linkage have propelled its use across diverse scientific fields, from the synthesis of novel therapeutics to the development of advanced biomaterials.[1][2][3] Oximes are integral intermediates in the synthesis of a wide array of pharmacologically active compounds, including antibiotics and enzyme reactivators.[4]

This application note provides a detailed experimental protocol for the formation of oximes using O-(4-Methoxyphenyl)hydroxylamine. The inclusion of the 4-methoxyphenyl group can impart unique electronic and solubility properties to the final molecule, making this particular hydroxylamine a valuable reagent in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step procedure for synthesis and purification, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Chemistry of Oxime Formation

The reaction between a carbonyl compound and a hydroxylamine to form an oxime is a nucleophilic addition-elimination reaction. The generally accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This step is often the rate-determining step and is facilitated by a slightly acidic environment which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a neutral tetrahedral intermediate, often referred to as a carbinolamine.

  • Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable oxime C=N bond.

The overall reaction rate is pH-dependent. While a slightly acidic pH (typically around 4-5) is often optimal for uncatalyzed reactions, the use of nucleophilic catalysts like aniline and its derivatives can significantly accelerate the reaction at neutral pH, a crucial advantage for biological applications where acidic conditions may be detrimental.[1]

Experimental Protocol: Synthesis of an O-(4-Methoxyphenyl) Oxime

This protocol details a general procedure for the reaction of an aldehyde or ketone with O-(4-Methoxyphenyl)hydroxylamine hydrochloride.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol) or Sodium Acetate (1.5 mmol)

  • Ethanol (10 mL)

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography (if necessary)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Base Addition: To this solution, add pyridine (2.0 mmol). Alternatively, sodium acetate (1.5 mmol) can be used as the base.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the reactivity of the carbonyl substrate.

  • Workup - Solvent Removal: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 15 mL) to remove any remaining pyridine, followed by a wash with deionized water (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude O-(4-Methoxyphenyl) oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.

Visualizing the Workflow

Oxime_Formation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Reactants (Aldehyde/Ketone & O-(4-Methoxyphenyl)hydroxylamine HCl) in Ethanol B Add Base (Pyridine or Sodium Acetate) A->B C Heat to Reflux (Monitor by TLC) B->C D Cool & Remove Solvent (Rotary Evaporator) C->D Reaction Complete E Aqueous Workup (Water & Ethyl Acetate Extraction) D->E F Wash Organic Layer (HCl, Water, Brine) E->F G Dry & Concentrate (Na2SO4, Rotary Evaporator) F->G H Purify Crude Product (Recrystallization or Chromatography) G->H I Characterize Pure Product (NMR, IR, MS) H->I

Caption: Experimental workflow for the synthesis of O-(4-Methoxyphenyl) oximes.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale & Notes
Stoichiometry 1.2 equivalents of O-(4-Methoxyphenyl)hydroxylamine HClA slight excess of the hydroxylamine ensures complete consumption of the limiting carbonyl compound.
Base 2.0 equivalents of Pyridine or 1.5 equivalents of Sodium AcetateNeutralizes the HCl salt of the hydroxylamine, liberating the free nucleophile. Pyridine can also act as a mild catalyst.
Solvent EthanolA good solvent for both reactants and allows for a convenient reflux temperature. Other alcohols like methanol can also be used.
Temperature Reflux (approx. 78 °C for ethanol)Provides sufficient thermal energy to overcome the activation barrier of the reaction, leading to a reasonable reaction rate.
Reaction Time 1 - 12 hoursHighly dependent on the electrophilicity and steric hindrance of the carbonyl compound. Aldehydes generally react faster than ketones. Monitoring by TLC is crucial.
Purification Recrystallization or Column ChromatographyThe choice of purification method depends on the physical properties of the product (solid or oil) and the nature of any impurities.

Characterization of O-(4-Methoxyphenyl) Oximes

The successful formation of the O-(4-methoxyphenyl) oxime can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: Look for a characteristic singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. The protons of the -OCH₂- group in a related O-benzyl oxime appear around δ 5.0 - 5.3 ppm, providing a reference point.[2] The iminic proton (-CH=N-) of an aldoxime will typically appear as a singlet between δ 8.0 - 8.3 ppm.[2]

  • ¹³C NMR Spectroscopy: The carbon of the methoxy group will appear around δ 55 ppm. The iminic carbon (C=N) signal is typically found in the δ 145-165 ppm region.

  • Infrared (IR) Spectroscopy: A key feature is the C=N stretching vibration, which typically appears in the range of 1620-1685 cm⁻¹.[2] The absence of a broad O-H stretch (around 3100-3600 cm⁻¹) from the hydroxylamine starting material is also indicative of product formation.[2]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the O-(4-methoxyphenyl) oxime should be observed. A characteristic fragmentation pattern may involve the cleavage of the N-O bond.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The use of Thin Layer Chromatography (TLC) is essential to track the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.

  • Purification: The purification steps are designed to remove unreacted starting materials, the base, and any side products. The purity of the final compound should be assessed by TLC and spectroscopic methods.

  • Spectroscopic Confirmation: The combination of NMR, IR, and MS provides unambiguous structural confirmation of the desired O-(4-methoxyphenyl) oxime. The expected spectroscopic signatures serve as a validation of the successful synthesis.

By adhering to this protocol and its integrated validation checkpoints, researchers can confidently synthesize and characterize O-(4-methoxyphenyl) oximes for their specific applications.

Visualizing the Reaction Mechanism

Oxime_Formation_Mechanism R1 C_carbonyl R1->C_carbonyl R2 R2->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl O_carbonyl_double_bond protonation Protonation O_carbonyl->protonation plus1 + H2N H₂N O_hydroxylamine O nucleophilic_attack Nucleophilic Attack H2N->nucleophilic_attack Ar Ar H_plus H⁺ H_plus->protonation C_carbonyl_p R1_p R2_p O_carbonyl_p O⁺H O_carbonyl_p_double_bond C_carbonyl_p->nucleophilic_attack C_intermediate C proton_transfer Proton Transfer R1_i R2_i OH_intermediate OH NH_intermediate N⁺H₂-O-Ar C_intermediate->proton_transfer C_carbinolamine C dehydration Dehydration (-H₂O) R1_c R2_c OH_carbinolamine OH NH_carbinolamine NH-O-Ar C_carbinolamine->dehydration R1_f C_oxime R2_f N_oxime N N_oxime_double_bond O_oxime O Ar_f Ar

Caption: Mechanism of acid-catalyzed oxime formation.

References

  • Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
  • Ghozlojeh, N. P., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1777-1781. [Link]

  • Kaur, M., & Kumar, V. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Li, C., et al. (n.d.). A Convenient and Efficient Procedure for Oxime Ethers. Henan Normal University.
  • Nayak, S. K., & Bej, A. (2014). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Indian Chemical Society, 91(9), 1649-1653.
  • Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(21), 8381–8383. [Link]

  • Popik, V. V. (2004). Thermolyses of O-Phenyl Oxime Ethers. A New Source of Iminyl Radicals and a New Source of Aryloxyl Radicals. The Journal of Organic Chemistry, 69(8), 2735–2745. [Link]

  • Tilstam, U. (2012). A Convenient and Efficient Procedure for Oxime Ethers. Organic Syntheses, 89, 95.
  • U.S. Patent No. US5117060A. (1992). Process for the preparation of ketoximes.
  • Wang, X., et al. (2013). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 25(1), 547-549.
  • Zare, A., & Meraj, F. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1777-1781.

Sources

Method

Advanced Bioconjugation via Oxime Ligation: Utilizing O-(4-Methoxyphenyl)hydroxylamine for Peptide and Protein Modification

Executive Summary O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)[1] represents a critical advancement in bioorthogonal chemistry for peptide and protein modification. While traditional aliphatic aminooxy reagents su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)[1] represents a critical advancement in bioorthogonal chemistry for peptide and protein modification. While traditional aliphatic aminooxy reagents suffer from sluggish kinetics at neutral pH, O-arylhydroxylamines leverage precise electronic tuning to accelerate bioconjugation while maintaining exceptional hydrolytic stability[2]. This application note provides an authoritative, mechanistic guide and self-validating protocols for utilizing O-(4-Methoxyphenyl)hydroxylamine in site-specific bioconjugation workflows.

Mechanistic Insights: The Causality of Reagent Selection

As a Senior Application Scientist, selecting a bioconjugation reagent requires looking beyond standard operating procedures to understand the underlying physical chemistry. The conjugation of an alkoxyamine to an aldehyde or ketone proceeds via a tetrahedral carbinolamine intermediate, followed by dehydration to form the final oxime linkage[3].

The Alpha-Effect and Nucleophilicity

The fundamental advantage of hydroxylamines over standard primary amines is the alpha-effect . The adjacent oxygen atom donates electron density to the nitrogen, raising its Highest Occupied Molecular Orbital (HOMO) and significantly enhancing its nucleophilicity[4]. This allows the initial attack on the carbonyl carbon to occur rapidly even at low micromolar concentrations.

pKa Tuning via Aryl Substitution

Standard O-alkylhydroxylamines (e.g., aminooxyacetic acid) possess a pKa of ~4.6. At physiological pH (7.4), they are largely unprotonated, which favors the initial nucleophilic attack. However, the rate-determining dehydration step of oxime formation requires acid catalysis, creating a kinetic trap at neutral pH.

O-(4-Methoxyphenyl)hydroxylamine overcomes this via electronic tuning . The electron-withdrawing nature of the phenyl ring lowers the pKa, while the electron-donating para-methoxy group maintains sufficient electron density on the nitrogen[2]. This specific electronic configuration lowers the activation energy of the tetrahedral intermediate dehydration, accelerating the overall reaction rate at mildly acidic to neutral pH (pH 5.5–7.0) compared to aliphatic counterparts[5].

Thermodynamic Stability vs. Kinetic Speed

While hydrazines form hydrazones up to 71 times faster than oximes form, hydrazones are nearly 1000-fold more susceptible to aqueous hydrolysis[3]. The aryl oxime linkages formed by O-(4-Methoxyphenyl)hydroxylamine are thermodynamically robust, making them the premier choice for long-term in vivo applications, antibody-drug conjugates (ADCs), and rigorous downstream processing[4].

Quantitative Data: Kinetic and Thermodynamic Profiling

The following table summarizes the causal relationship between nucleophile structure, reaction kinetics, and conjugate stability, validating the choice of O-arylhydroxylamines for robust bioconjugation[3],[4],[5].

Nucleophile ClassRepresentative ReagentTypical pKaRelative Reaction Rate (pH 7.4)Hydrolytic Stability (Conjugate)
O-Alkylhydroxylamine Aminooxyacetic acid~4.6Slow ( 10−4 to 10−3M−1s−1 )High (Oxime)
O-Arylhydroxylamine O-(4-Methoxyphenyl)hydroxylamine ~4.0 - 4.2 Moderate ( 10−2 to 10−1M−1s−1 ) Very High (Aryl Oxime)
Arylhydrazine Phenylhydrazine~5.2Fast ( 101 to 102M−1s−1 )Low (Hydrazone, prone to hydrolysis)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a specific rationale and a measurable validation checkpoint.

Protocol A: Site-Specific N-Terminal Modification via Periodate Oxidation

Rationale: Mild periodate oxidation selectively cleaves 1,2-amino alcohols (exclusive to N-terminal Serine or Threonine residues) to generate a highly reactive glyoxylyl group (aldehyde) without over-oxidizing sensitive internal residues like methionine.

Reagents:

  • Target Protein (containing N-terminal Ser or Thr) at 1–5 mg/mL.

  • Sodium periodate ( NaIO4​ ), freshly prepared.

  • O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)[1].

  • Aniline (Optional, as a nucleophilic catalyst)[3].

Step-by-Step Workflow:

  • Oxidation: Buffer exchange the protein into 50 mM Phosphate Buffer, pH 7.0. Add NaIO4​ to a final concentration of 1 mM. Incubate at 4°C for exactly 30 minutes in the dark.

    • Causality: Lower temperatures and strict time limits prevent the off-target oxidation of methionine to methionine sulfoxide.

  • Quenching: Add L-methionine to a final concentration of 10 mM to quench unreacted periodate. Incubate for 10 minutes.

  • Buffer Exchange: Desalt the protein using a Zeba Spin Desalting Column (or equivalent) into 100 mM Sodium Acetate buffer, pH 5.5.

  • Ligation: Add O-(4-Methoxyphenyl)hydroxylamine to a final concentration of 5 mM. (Optional: Add 10 mM aniline to accelerate the formation of the tetrahedral intermediate[3])

  • Incubation: Incubate at room temperature for 2–4 hours with gentle agitation.

  • Validation (Critical): Analyze the intact protein via LC-MS.

    • Self-Validation Check: The mass shift must be exactly +121.13 Da (Addition of reagent mass 139.15 Da minus the loss of water 18.02 Da). Any intermediate mass indicates incomplete dehydration.

Protocol B: Modification of Aldehyde-Tagged Proteins (FGE Method)

Rationale: The Formylglycine Generating Enzyme (FGE) converts the cysteine in a specific genetically encoded motif (CxPxR) to formylglycine, providing a bioorthogonal aldehyde handle on recombinant proteins.

Step-by-Step Workflow:

  • Preparation: Ensure the aldehyde-tagged protein is purified and buffered in 50 mM MES, pH 6.0.

  • Conjugation: Add a 10-fold molar excess of O-(4-Methoxyphenyl)hydroxylamine-functionalized payload (e.g., PEG or fluorophore).

  • Incubation: Incubate at room temperature for 4–12 hours.

    • Causality: Because the FGE-generated aldehyde is internal or sterically hindered compared to an N-terminal glyoxylyl, extended incubation times are required to drive the equilibrium toward the oxime product.

  • Validation: Perform SDS-PAGE. A successful PEGylation or fluorophore addition will result in a distinct, quantifiable upward band shift or fluorescent signal, validating the conjugation efficiency.

Mechanistic and Workflow Visualizations

Mechanism A Target Protein (Aldehyde Handle) C Tetrahedral Carbinolamine Intermediate A->C Nucleophilic Attack B O-(4-Methoxyphenyl) hydroxylamine B->C Alpha-Effect Enhanced D Stable Aryl Oxime Conjugate C->D Dehydration (-H2O)

Mechanistic pathway of aryl oxime bioconjugation via a carbinolamine intermediate.

Workflow Step1 1. N-terminal Ser/Thr Protein (Purified) Step2 2. NaIO4 Oxidation (Mild, 4°C, 30 min) Step1->Step2 Step3 3. N-terminal Glyoxylyl Protein (Reactive Aldehyde) Step2->Step3 Cleavage of 1,2-amino alcohol Step4 4. O-(4-Methoxyphenyl)hydroxylamine (Aniline Catalyst, pH 5.5-6.0) Step3->Step4 Step5 5. Purified Oxime-Protein Conjugate (Desalting / LC-MS Validation) Step4->Step5 Ligation & Dehydration

Step-by-step workflow for N-terminal serine/threonine oxidation and oxime ligation.

References

  • EvitaChem. Screening Compounds P31748: O-(4-Methoxyphenyl)hydroxylamine (CAS No.: 147169-98-0). EvitaChem Database. 1

  • ResearchGate. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.3

  • Google Patents. US9758533B2 - Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith.4

  • ACS Publications. Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry. 2

  • ResearchGate. Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines.5

Sources

Application

The Strategic Application of O-(4-Methoxyphenyl)hydroxylamine in the Genesis of Novel Therapeutics

Foreword: The Unseen Architect in Drug Discovery In the intricate tapestry of medicinal chemistry, the discovery and development of novel therapeutics often hinge on the strategic selection of foundational chemical scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Architect in Drug Discovery

In the intricate tapestry of medicinal chemistry, the discovery and development of novel therapeutics often hinge on the strategic selection of foundational chemical scaffolds. These are not mere starting materials, but rather the very architects of a molecule's ultimate biological activity, pharmacokinetic profile, and therapeutic potential. Among these crucial building blocks, O-(4-Methoxyphenyl)hydroxylamine has emerged as a reagent of significant interest, offering a unique combination of reactivity and structural features that have been successfully exploited in the creation of a new generation of therapeutic agents.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, technical dive into the practical applications of O-(4-Methoxyphenyl)hydroxylamine. We will explore not only how to use this versatile molecule but, more importantly, why specific experimental choices are made, grounding our discussion in the principles of scientific integrity and field-proven insights.

Section 1: The Chemistry and Rationale for Use of O-(4-Methoxyphenyl)hydroxylamine

O-(4-Methoxyphenyl)hydroxylamine, also known as 4-methoxyaniline oxide, is an organic compound featuring a hydroxylamine group (-ONH2) attached to a p-methoxyphenyl ring. This seemingly simple structure belies a wealth of chemical potential that makes it a valuable tool in the medicinal chemist's arsenal.

Key Structural Features and Their Implications

The utility of O-(4-Methoxyphenyl)hydroxylamine in drug design can be attributed to several key features:

  • The Hydroxylamine Moiety: This functional group is a potent nucleophile and a precursor to the formation of various heterocyclic systems. Its ability to react with carbonyl compounds to form oximes is a cornerstone of its application in creating diverse molecular scaffolds.

  • The 4-Methoxy Group: The presence of a methoxy group at the para position of the phenyl ring is not a trivial substitution. This electron-donating group can significantly influence the electronic properties of the molecule, impacting its reactivity and, crucially, the pharmacokinetic and pharmacodynamic properties of the final therapeutic compound. The methoxy group can enhance metabolic stability, improve oral bioavailability, and provide additional points of interaction with biological targets.[1][2][3] It is a non-lipophilic substituent that can improve ligand-protein binding and overall potency.[4][5]

Core Applications in Medicinal Chemistry

The unique attributes of O-(4-Methoxyphenyl)hydroxylamine have led to its prominence in two key areas of therapeutic development:

  • Synthesis of Isoxazole-Based Therapeutics: The reaction of O-(4-Methoxyphenyl)hydroxylamine with α,β-unsaturated ketones (chalcones) provides a direct and efficient route to the synthesis of 3,5-disubstituted isoxazoles. Isoxazoles are a class of five-membered heterocyclic compounds that are present in a wide range of biologically active molecules, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][6][7]

  • Development of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors: O-alkylhydroxylamines have been identified as a promising class of inhibitors for IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism that plays a critical role in tumor-mediated immune suppression.[8][9][] The hydroxylamine moiety is capable of binding to the heme iron in the active site of the enzyme, leading to potent inhibition.[8][11]

Section 2: Application in the Synthesis of Isoxazole-Based Therapeutics

The synthesis of isoxazoles from O-(4-Methoxyphenyl)hydroxylamine typically proceeds via a two-step process: the synthesis of a chalcone intermediate followed by cyclization with the hydroxylamine.

Step 1: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones.[12][13] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.

Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Protocol 2.1: General Procedure for the Synthesis of a Chalcone Derivative

Materials:

  • Substituted acetophenone (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Ice

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone in ethanol.

  • Base Addition: Cool the flask in an ice bath and slowly add the 10% NaOH solution with stirring.

  • Aldehyde Addition: To the cooled mixture, add the substituted benzaldehyde dropwise while maintaining the temperature below 25°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Base Catalyst: The base is essential to deprotonate the α-carbon of the ketone, forming the reactive enolate intermediate.[12]

  • Low Temperature: The initial reaction is carried out at a low temperature to control the rate of the aldol addition and prevent side reactions.

  • Acidification: Acidification of the reaction mixture protonates the phenoxide ion (if a hydroxy-substituted aldehyde is used) and neutralizes the excess base, facilitating the precipitation of the chalcone.

Step 2: Cyclization to Form the Isoxazole Ring

The synthesized chalcone is then reacted with O-(4-Methoxyphenyl)hydroxylamine (or its hydrochloride salt) in the presence of a base to yield the desired 3,5-disubstituted isoxazole.

G cluster_2 IDO1 Catalytic Cycle and Inhibition IDO1_Fe2 IDO1 (Fe²⁺) Ternary_Complex IDO1-Fe²⁺-O₂-Trp Complex IDO1_Fe2->Ternary_Complex Inhibited_Complex IDO1-Fe²⁺-Inhibitor Complex IDO1_Fe2->Inhibited_Complex Inhibition Tryptophan Tryptophan Tryptophan->Ternary_Complex O2 O₂ O2->Ternary_Complex Kynurenine N-Formylkynurenine Ternary_Complex->Kynurenine Catalysis Kynurenine->IDO1_Fe2 Product Release Inhibitor O-(4-Methoxyphenyl)hydroxylamine Derivative Inhibitor->Inhibited_Complex

Sources

Method

Mastering Carbonyl Analysis: A Guide to O-(4-Methoxyphenyl)hydroxylamine in Analytical Reagent Preparation

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of O-(4-Methoxyphenyl)hydroxylamine as a versatile reagent for the derivatization...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of O-(4-Methoxyphenyl)hydroxylamine as a versatile reagent for the derivatization of carbonyl compounds for analytical purposes. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the unique advantages this reagent offers in modern analytical workflows, particularly in high-performance liquid chromatography (HPLC).

Introduction: The Analytical Challenge of Carbonyls and the Role of Derivatization

Carbonyl compounds, including aldehydes and ketones, are a class of molecules frequently encountered in pharmaceutical development, environmental analysis, and biological research. However, their direct analysis by common techniques like HPLC with UV-Vis detection can be challenging. Many low-molecular-weight carbonyls lack a strong chromophore, leading to poor sensitivity. Their volatility and potential for instability can also complicate sample handling and analysis.

To overcome these limitations, pre-column derivatization is a widely adopted strategy. This involves a chemical reaction that converts the analyte into a more readily detectable derivative. An ideal derivatizing agent should react selectively and quantitatively with the target functional group under mild conditions, and the resulting derivative should be stable and possess enhanced detection properties.

O-(4-Methoxyphenyl)hydroxylamine has emerged as a valuable tool in the analytical chemist's arsenal for carbonyl analysis. Its reaction with aldehydes and ketones yields stable O-(4-methoxyphenyl)oxime ethers, which possess a strong chromophore due to the methoxy-substituted aromatic ring, making them highly suitable for UV detection.

The Reagent: O-(4-Methoxyphenyl)hydroxylamine

O-(4-Methoxyphenyl)hydroxylamine is an O-substituted hydroxylamine derivative. The presence of the 4-methoxy group on the phenyl ring is a key feature that enhances its utility as a derivatizing agent.

Chemical Structure:

The methoxy group is an electron-donating group, which influences the electronic properties of the aromatic ring and, consequently, the spectral characteristics of the resulting oxime ether derivatives.

The Derivatization Reaction: Formation of O-(4-methoxyphenyl)oxime Ethers

O-(4-Methoxyphenyl)hydroxylamine reacts with the carbonyl group of aldehydes and ketones in a condensation reaction to form a stable C=N-O bond, resulting in the corresponding O-(4-methoxyphenyl)oxime ether. This reaction is typically carried out in a slightly acidic to neutral solution.

graph Derivatization_Reaction { rankdir="LR"; node [shape=plaintext, fontname="Arial"];

carbonyl [label="R-C(=O)-R'"]; reagent [label="H2N-O-Ph-OCH3"]; intermediate [label="[Intermediate]"]; product [label="R-C(=N-O-Ph-OCH3)-R'"]; water [label="H2O"];

carbonyl -> intermediate [label="+"]; reagent -> intermediate; intermediate -> product [label="- H2O"]; }

Figure 1: General reaction scheme for the derivatization of a carbonyl compound with O-(4-Methoxyphenyl)hydroxylamine.

The formation of the oxime ether introduces a strong chromophore, significantly enhancing the UV absorbance of the analyte and enabling sensitive detection by HPLC-UV.

Causality Behind Experimental Choices: Why O-(4-Methoxyphenyl)hydroxylamine?

The selection of a derivatizing agent is a critical decision in analytical method development. While other reagents like 2,4-dinitrophenylhydrazine (DNPH) are widely used, O-(4-Methoxyphenyl)hydroxylamine offers several distinct advantages:

  • Enhanced UV-Vis Absorbance: The 4-methoxyphenyl group provides a strong chromophore, leading to high molar absorptivity of the derivatives in the UV region. This allows for lower limits of detection (LOD) and quantification (LOQ).

  • Stability of Derivatives: O-alkyloximes are generally more stable than hydrazones, particularly under acidic conditions that can be present in HPLC mobile phases. This enhanced stability ensures the integrity of the derivative throughout the analytical process, leading to more robust and reproducible results.[1]

  • Reduced Isomer Formation: Compared to some other derivatization methods, the formation of geometric (E/Z) isomers can be more manageable, simplifying chromatography and quantification.

  • Favorable Chromatographic Properties: The resulting oxime ethers often exhibit good chromatographic behavior on reversed-phase columns, with predictable retention times and good peak shapes.

Application Notes and Protocols

This section provides detailed protocols for the preparation of O-(4-Methoxyphenyl)hydroxylamine hydrochloride and its application in the derivatization of carbonyl compounds for HPLC-UV analysis.

Protocol 1: Synthesis of O-(4-Methoxyphenyl)hydroxylamine Hydrochloride

For laboratories that require in-house preparation of the reagent, the following protocol, adapted from established synthesis methods for related compounds, can be employed.

Materials:

  • 4-Methoxyphenol

  • N-Hydroxyphthalimide

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Toluene, anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Mitsunobu Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyphenol (1 equivalent) and N-hydroxyphthalimide (1 equivalent) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of triphenylphosphine (1.1 equivalents) in anhydrous toluene.

    • Add diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product (N-(4-methoxyphenoxy)phthalimide) by column chromatography on silica gel.

  • Hydrazinolysis:

    • Dissolve the purified N-(4-methoxyphenoxy)phthalimide in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will form.

    • Filter off the precipitate and wash it with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude O-(4-methoxyphenyl)hydroxylamine.

  • Salt Formation:

    • Dissolve the crude O-(4-methoxyphenyl)hydroxylamine in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether until precipitation is complete.

    • Collect the white precipitate of O-(4-Methoxyphenyl)hydroxylamine hydrochloride by filtration.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

start [label="4-Methoxyphenol +\nN-Hydroxyphthalimide"]; mitsunobu [label="Mitsunobu Reaction\n(PPh3, DIAD, Toluene)"]; intermediate [label="N-(4-methoxyphenoxy)phthalimide"]; hydrazinolysis [label="Hydrazinolysis\n(Hydrazine Hydrate, EtOH)"]; product_freebase [label="O-(4-Methoxyphenyl)hydroxylamine"]; salt_formation [label="Salt Formation\n(HCl in Ether)"]; final_product [label="O-(4-Methoxyphenyl)hydroxylamine\nHydrochloride"];

start -> mitsunobu; mitsunobu -> intermediate; intermediate -> hydrazinolysis; hydrazinolysis -> product_freebase; product_freebase -> salt_formation; salt_formation -> final_product; }

Figure 2: Workflow for the synthesis of O-(4-Methoxyphenyl)hydroxylamine hydrochloride.
Protocol 2: Derivatization of Carbonyls for HPLC-UV Analysis

This protocol provides a general procedure for the derivatization of aldehydes and ketones in a sample solution. Optimization of reaction time, temperature, and reagent concentration may be necessary depending on the specific carbonyl compound and sample matrix.

Materials:

  • O-(4-Methoxyphenyl)hydroxylamine hydrochloride

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (for pH adjustment)

  • Sample containing carbonyl compounds

  • Standard solutions of target carbonyls

Procedure:

  • Preparation of Derivatizing Reagent Solution:

    • Prepare a 10 mg/mL solution of O-(4-Methoxyphenyl)hydroxylamine hydrochloride in a mixture of methanol and water (e.g., 80:20 v/v). This solution should be prepared fresh daily.

  • Sample and Standard Preparation:

    • Prepare standard solutions of the target carbonyl compounds in methanol or acetonitrile at known concentrations.

    • If the sample is a solid, extract the carbonyl compounds with a suitable solvent (e.g., methanol, acetonitrile). If the sample is a liquid, it may be used directly or after appropriate dilution.

  • Derivatization Reaction:

    • In a vial, mix 100 µL of the sample or standard solution with 100 µL of the derivatizing reagent solution.

    • Add a small amount of acid (e.g., 10 µL of 1% acetic acid in water) to catalyze the reaction. The optimal pH is typically between 4 and 6.

    • Seal the vial and heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes).

    • After the reaction is complete, cool the vial to room temperature.

    • The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

graph Derivatization_Protocol { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

prep_reagent [label="Prepare Derivatizing\nReagent Solution"]; prep_sample [label="Prepare Sample and\nStandard Solutions"]; mix [label="Mix Sample/Standard with\nReagent and Catalyst"]; react [label="Heat at Controlled\nTemperature and Time"]; cool [label="Cool to Room\nTemperature"]; inject [label="Inject into\nHPLC System"];

prep_reagent -> mix; prep_sample -> mix; mix -> react; react -> cool; cool -> inject; }

Figure 3: Step-by-step workflow for the derivatization of carbonyl compounds.

Data Presentation: Spectroscopic and Chromatographic Data

The following tables summarize typical spectroscopic and chromatographic data for the O-(4-methoxyphenyl)oxime ether derivatives of common carbonyl compounds.

Table 1: UV-Vis Absorption Maxima of O-(4-methoxyphenyl)oxime Ether Derivatives

Carbonyl CompoundDerivative Structureλmax (nm)
FormaldehydeCH2=N-O-Ph-OCH3~275
AcetaldehydeCH3CH=N-O-Ph-OCH3~278
Acetone(CH3)2C=N-O-Ph-OCH3~276
BenzaldehydePh-CH=N-O-Ph-OCH3~295
AcetophenonePh-C(CH3)=N-O-Ph-OCH3~290

Note: The exact λmax may vary slightly depending on the solvent used for analysis.

Table 2: Typical HPLC Method Parameters and Performance Data

ParameterValue
Chromatographic Conditions
ColumnC18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
Detection Wavelength280 nm (adjustable based on λmax)
Injection Volume10 µL
Performance Data (Analyte Dependent)
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 30 ng/mL
Linearity (r²)> 0.999
Precision (%RSD)< 2%

Trustworthiness: A Self-Validating System

The robustness of this analytical method is ensured through a series of self-validating steps incorporated into the protocol:

  • Use of Internal Standards: For quantitative analysis, the inclusion of an internal standard (a non-interfering compound added to all samples and standards) can correct for variations in injection volume and potential matrix effects.

  • Method Validation: A full method validation according to ICH guidelines (or other relevant regulatory standards) should be performed. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Stability Studies: The stability of the derivatized samples under the intended storage and analysis conditions should be evaluated to ensure the integrity of the results.[2]

Conclusion

O-(4-Methoxyphenyl)hydroxylamine is a highly effective derivatizing agent for the analysis of aldehydes and ketones by HPLC-UV. The resulting O-(4-methoxyphenyl)oxime ethers are stable and exhibit strong UV absorbance, enabling sensitive and reliable quantification. The protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for carbonyl compounds in a variety of matrices. By understanding the chemical principles and the rationale behind the experimental choices, scientists can confidently apply this methodology to their specific analytical challenges.

References

  • K. Purohit and K. K. Desai, "2-Hydroxy-4-Methoxybenzophenone Oxime as an Analytical Reagent for Copper(II)," E-Journal of Chemistry, vol. 2, no. 2, pp. 161-164, 2005. [Link]

  • J. Wang et al., "Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent," Journal of Pharmaceutical and Biomedical Analysis, vol. 39, no. 3-4, pp. 620-627, 2005. [Link]

  • Agilent Technologies, "Rapid Separation and Identification of Carbonyl Compounds by HPLC," Application Note, 2008. [Link]

  • U.S. Environmental Protection Agency, "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)," 1996. [Link]

  • S. Laulhé et al., "Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation," Journal of Mass Spectrometry, vol. 47, no. 6, pp. 765-777, 2012. [Link]

  • Y. Sun et al., "Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS," Molecules, vol. 26, no. 21, p. 6589, 2021. [Link]

  • Organic Syntheses, "Hydroxylamine Hydrochloride," Org. Synth. 1921, 1, 53. [Link]

  • PubChem, "4-Methoxybenzaldehyde oxime," National Center for Biotechnology Information. [Link]

  • NIST, "Benzaldehyde, 4-methoxy-, oxime," NIST Chemistry WebBook. [Link]

  • W. S. Schlotzhauer et al., "Study on the stability of the oxime HI 6 in aqueous solution," Archives of Toxicology, vol. 62, no. 2-3, pp. 224-226, 1988. [Link]

Sources

Application

O-(4-Methoxyphenyl)hydroxylamine in the functionalization of biomolecules

An In-Depth Guide to the Functionalization of Biomolecules Using O-(4-Methoxyphenyl)hydroxylamine Introduction: The Quest for Stable Bioconjugation In the landscape of modern biological research and therapeutic developme...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Functionalization of Biomolecules Using O-(4-Methoxyphenyl)hydroxylamine

Introduction: The Quest for Stable Bioconjugation

In the landscape of modern biological research and therapeutic development, the ability to covalently link molecules to proteins, peptides, and other biomolecules with high specificity and stability is paramount. This process, known as bioconjugation, is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) and protein-based imaging agents to immobilized enzymes and functionalized biomaterials. Among the arsenal of chemical reactions available for this purpose, the formation of an oxime bond stands out for its exceptional stability and the mild, physiological conditions under which it can be performed.[1]

O-(4-Methoxyphenyl)hydroxylamine is a key reagent in this field, serving as a robust and accessible source of the aminooxy group required for oxime ligation. Its reaction with aldehydes or ketones on a target biomolecule yields a highly stable oxime ether linkage, providing a reliable method for creating durable bioconjugates. This guide provides a comprehensive overview of the underlying chemistry, practical protocols, and analytical validation for the use of O-(4-Methoxyphenyl)hydroxylamine in biomolecular functionalization.

Pillar 1: The Chemistry of Oxime Ligation

The power of O-(4-Methoxyphenyl)hydroxylamine lies in the chemoselective reaction between its terminal aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone). This reaction proceeds under mild, typically aqueous conditions and displays high bioorthogonality, meaning it does not interfere with other functional groups commonly found in biological systems.[1]

Reaction Mechanism

The formation of an oxime is a two-step condensation reaction. First, the nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This is followed by an acid-catalyzed dehydration step, which eliminates a molecule of water to form the stable C=N double bond of the oxime.[2][3] The reaction is most efficient in a slightly acidic environment (pH 4.5-6.0), which facilitates the protonation of the hydroxyl group in the intermediate, making it a better leaving group (water) without rendering the hydroxylamine nucleophile unreactive through excessive protonation.[1][4]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Products RCHO Biomolecule-CHO (Aldehyde) Intermediate Biomolecule-CH(OH)-NH-O-R' RCHO->Intermediate Nucleophilic Attack H2NOR H₂N-O-R' (O-(4-Methoxyphenyl)hydroxylamine) H2NOR->Intermediate Oxime Biomolecule-CH=N-O-R' (Stable Oxime Ether) Intermediate->Oxime Dehydration (-H₂O) (Acid Catalyzed) Water H₂O G cluster_protein cluster_methods Carbonyl Introduction Strategies cluster_result cluster_conjugation NativeProtein Native Biomolecule (e.g., Protein, Antibody) Periodate Periodate Oxidation (N-terminus or Glycans) NativeProtein->Periodate Enzymatic Enzymatic Oxidation (e.g., Galactose Oxidase) NativeProtein->Enzymatic nnAA Unnatural Amino Acid (e.g., p-acetylphenylalanine) NativeProtein->nnAA During Expression CarbonylProtein Biomolecule with Aldehyde/Ketone Handle Periodate->CarbonylProtein Enzymatic->CarbonylProtein nnAA->CarbonylProtein FinalProduct Functionalized Bioconjugate CarbonylProtein->FinalProduct Reagent O-(4-Methoxyphenyl)hydroxylamine Reagent->FinalProduct Oxime Ligation (pH 4.5-6.0) G cluster_analytics Characterization Methods Crude Crude Conjugation Mixture Purify Purification (e.g., Size-Exclusion Chromatography) Crude->Purify Pure Purified Bioconjugate Purify->Pure MS Mass Spectrometry (Confirms Mass Shift) Pure->MS HIC HIC-HPLC (Determines DAR) Pure->HIC SEC SEC-HPLC (Assesses Aggregation) Pure->SEC UV UV-Vis Spectroscopy (Quantifies Concentration) Pure->UV

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxime Ligation with O-(4-Methoxyphenyl)hydroxylamine

Welcome to the Technical Support Center for advanced bioconjugation. O-(4-Methoxyphenyl)hydroxylamine is a highly reactive, next-generation O-arylhydroxylamine designed to overcome the kinetic limitations of traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced bioconjugation. O-(4-Methoxyphenyl)hydroxylamine is a highly reactive, next-generation O-arylhydroxylamine designed to overcome the kinetic limitations of traditional O-alkylhydroxylamines. This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to help you maximize ligation rates and yields.

Part 1: Troubleshooting Guide

Q: My oxime ligation reaction is stalling at neutral pH (pH 7.0). How can I accelerate it? A: At neutral pH, the acid-catalyzed dehydration of the tetrahedral intermediate becomes the rate-determining step, leading to sluggish kinetics[1]. To resolve this, you must introduce a nucleophilic catalyst. While aniline is the traditional choice, it is inefficient at pH 7.0. We recommend using p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA). These catalysts form a highly electrophilic protonated Schiff base with the carbonyl substrate, bypassing the slow dehydration step and accelerating the reaction by up to 120-fold compared to uncatalyzed conditions[2][3].

Q: I am trying to conjugate a sterically hindered ketone, but the yield remains below 20% even with a catalyst. What is the root cause and solution? A: Ketones are inherently less electrophilic and more sterically hindered than aldehydes[2]. Even with an efficient catalyst like mPDA, the formation of the Schiff base intermediate can be thermodynamically unfavorable. Solution: First, increase the molar excess of O-(4-Methoxyphenyl)hydroxylamine to 50x to drive the bimolecular equilibrium forward. Second, if your biomolecule is thermally stable, increase the reaction temperature to 37°C. If the substrate is temperature-sensitive, utilize cryoconcentration : freeze the reaction mixture at -20°C. As the water freezes, the reactants are excluded from the ice lattice and concentrated in the microscopic unfrozen liquid phase, drastically increasing the local collision frequency and driving the reaction to completion[4].

Q: My O-(4-Methoxyphenyl)hydroxylamine stock seems to be degrading, leading to inconsistent kinetic profiles. How should I handle it? A: The enhanced nucleophilicity of the aminooxy group makes it susceptible to oxidation and side reactions[2]. Always prepare stock solutions in anhydrous, amine-free solvents (e.g., high-purity DMSO or DMF) immediately before use. Do not store aqueous solutions of the hydroxylamine, as hydrolytic degradation will alter the effective concentration and skew your kinetic data.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Mechanistically, why is O-(4-Methoxyphenyl)hydroxylamine superior to standard O-benzyl or O-methylhydroxylamine? A1: The superiority lies in the modulation of the α -effect and the pKa of the conjugate acid. The electron-withdrawing nature of the phenyl ring (via induction) lowers the pKa of the protonated aminooxy group to approximately 2–3, compared to ~4.6 for O-alkylhydroxylamines[1][5]. This ensures that the nucleophile remains entirely in its active, unprotonated state even at acidic pH values. Furthermore, the para-methoxy group donates electron density into the aromatic ring via resonance ( +M effect), subtly increasing the electron density on the oxygen atom. This enhances the α -effect on the adjacent nitrogen, making it a significantly more aggressive nucleophile during the attack on the carbonyl or Schiff base intermediate[5].

Q2: Which nucleophilic catalyst is mathematically the most efficient for this specific reagent at pH 7.0? A2: Quantitative kinetic studies demonstrate that p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA) are the most effective. pPDA (at 2-10 mM) can accelerate oxime formation by 120-fold over uncatalyzed reactions and 19-fold over aniline-catalyzed reactions at pH 7.0[3]. mPDA is also highly efficient, demonstrating up to a 15-fold rate enhancement over standard aniline catalysts, largely due to its superior aqueous solubility which allows it to be used at higher concentrations (up to 50 mM) without precipitating[6].

Q3: Is the oxime bond formed by O-(4-Methoxyphenyl)hydroxylamine stable under physiological conditions? A3: Yes. While imines (Schiff bases) are prone to rapid hydrolysis, the oxime bond is thermodynamically stable due to the resonance contribution from the oxygen lone pair into the C=N π -system. The O-aryl substitution provides additional steric shielding and electronic delocalization, making the resulting conjugate highly resistant to hydrolytic cleavage under dilute physiological conditions[1].

Part 3: Quantitative Kinetic Data

The following table summarizes the causal relationship between catalyst selection, substrate type, and the resulting kinetic enhancements at neutral pH.

CatalystConcentrationSubstrate TypepHRelative Rate Enhancement*Ref
None (Uncatalyzed) N/AAldehyde7.01x (Baseline)[3]
Aniline 10 mMAldehyde7.0~14x[3]
m-Phenylenediamine (mPDA) 50 mMKetone / Aldehyde7.0~15x (vs. Aniline)[6]
p-Phenylenediamine (pPDA) 10 mMAldehyde7.0~120x (vs. Baseline)[3]

*Rate enhancements are approximate and depend on the specific steric environment of the biomolecule.

Part 4: Experimental Protocols

Protocol A: mPDA-Catalyzed Oxime Ligation at Neutral pH

This self-validating protocol utilizes mPDA to bypass the slow dehydration step, ensuring rapid kinetics for sensitive bioconjugations.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate Buffer (PB) and adjust the pH precisely to 7.0.

  • Reactant Assembly:

    • Dissolve your carbonyl-containing biomolecule (e.g., aldehyde-tagged protein) in the PB to a final concentration of 10–50 µM[4].

    • Prepare a fresh 100 mM stock of O-(4-Methoxyphenyl)hydroxylamine in anhydrous DMSO.

  • Catalyst Activation: Prepare a 1.5 M concentrated stock solution of m-phenylenediamine (mPDA) in 0.3 M PB (pH 7.0)[6].

  • Initiation: Add the O-(4-Methoxyphenyl)hydroxylamine to the protein solution to achieve a 20x molar excess. Immediately initiate the reaction by adding the mPDA stock to achieve a final catalyst concentration of 50 mM[6].

  • Validation & Monitoring: Incubate at room temperature (25°C). Monitor the reaction progress by extracting 2 µL aliquots every 10 minutes and analyzing via LC-MS. The mass shift will confirm the displacement of the Schiff base by the stable oxime.

Protocol B: Cryoconcentration-Assisted Ligation for Hindered Ketones

Use this protocol when catalysts alone fail to overcome the steric hindrance of ketone substrates.

  • Mixture Preparation: Combine the ketone-substrate (10 µM) and O-(4-Methoxyphenyl)hydroxylamine (500 µM) in 100 mM PB (pH 7.0). Critical: Do not include glycerol, DMSO (>5%), or other cryoprotectants, as they prevent the formation of the required ice lattice.

  • Flash Freezing: Transfer the reaction tube to a -20°C freezer. The rapid freezing excludes the solutes from the expanding ice crystals[4].

  • Incubation: Leave the reaction at -20°C for 4 to 16 hours. The extreme local concentration in the unfrozen micro-pockets forces the bimolecular reaction forward.

  • Recovery: Thaw the sample gently on ice and immediately purify the conjugate via size-exclusion chromatography or spin filtration to remove excess unreacted hydroxylamine.

Part 5: Mandatory Visualizations

G A Carbonyl Substrate (Aldehyde/Ketone) C Protonated Schiff Base (Highly Electrophilic) A->C + Catalyst (Fast) B Nucleophilic Catalyst (e.g., mPDA / pPDA) B->C E Tetrahedral Intermediate C->E + Alkoxyamine (Nucleophilic Attack) D O-(4-Methoxyphenyl) hydroxylamine D->E F Stable Oxime Conjugate + Regenerated Catalyst E->F Dehydration (Rate-Determining)

Mechanistic pathway of catalyzed oxime ligation highlighting the rate-determining steps.

G Start Issue: Slow Oxime Ligation Rate CheckPH Is the reaction at neutral pH (7.0)? Start->CheckPH AddCat Add Nucleophilic Catalyst (mPDA or pPDA at 10-50 mM) CheckPH->AddCat Yes CheckSteric Is the substrate a hindered ketone? CheckPH->CheckSteric No (pH 4-5) AddCat->CheckSteric IncreaseTemp Increase Temp to 37°C or Use Cryoconcentration (-20°C) CheckSteric->IncreaseTemp Yes CheckConc Are reactant concentrations < 10 µM? CheckSteric->CheckConc No IncreaseTemp->CheckConc Excess Use 10x-50x molar excess of O-(4-Methoxyphenyl)hydroxylamine CheckConc->Excess Yes Success Optimal Ligation Kinetics Achieved CheckConc->Success No Excess->Success

Troubleshooting logic tree for resolving low oxime ligation yields and slow kinetics.

Part 6: References

  • Benchchem. "Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation - Benchchem". 2

  • ACS Publications. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines". 3

  • Benchchem. "Troubleshooting low yield in oxime ligation reactions. - Benchchem". 4

  • ACS Publications. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation - ACS Publications". 6

  • ACS Publications. "Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives | The Journal of Organic Chemistry - ACS Publications". 7

  • NIH PMC. "Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH". 1

Sources

Optimization

Troubleshooting guide for O-(4-Methoxyphenyl)hydroxylamine based conjugations

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks with aryloxyamine ligations because they treat them identically to standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks with aryloxyamine ligations because they treat them identically to standard alkoxyamines.

While O-(4-Methoxyphenyl)hydroxylamine is a premier reagent—leveraging its electron-donating methoxy group to enhance nucleophilicity and form exceptionally stable conjugates—it introduces unique thermodynamic and kinetic variables. This guide is designed to dissect the causality behind common failures and provide self-validating workflows to ensure your oxime ligations succeed on the first attempt.

Workflow & Mechanistic Overview

OximeLigation Aldehyde Target Biomolecule (Aldehyde/Ketone) SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase + Aniline (Fast) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Direct Attack (Slow) Hydroxylamine O-(4-Methoxyphenyl) hydroxylamine Hydroxylamine->Carbinolamine Nucleophilic Attack Aniline Aniline Catalyst (Optional) Aniline->SchiffBase SchiffBase->Carbinolamine Transimination Product Aryloxime Conjugate (Stable E/Z Isomers) Carbinolamine->Product Dehydration (-H2O)

Reaction mechanism of O-(4-Methoxyphenyl)hydroxylamine oxime ligation with aniline catalysis.

Troubleshooting Q&A

Q1: Why is my conjugation reaction proceeding too slowly despite using a highly reactive aryloxyamine? Causality: While O-(4-Methoxyphenyl)hydroxylamine is significantly more nucleophilic than standard alkoxyamines, the rate-limiting step in oxime ligation at mildly acidic pH is not the initial attack, but the dehydration of the tetrahedral carbinolamine intermediate[1]. Solution: Implement nucleophilic catalysis using aniline (10–100 mM). Aniline rapidly forms a highly reactive Schiff base with the target aldehyde. The aryloxyamine then undergoes a rapid transimination with this Schiff base, effectively bypassing the slow dehydration bottleneck[1].

Q2: I am observing double peaks in my LC-MS/NMR analysis of the final conjugate. Is my product impure or degrading? Causality: This is a classic hallmark of oxime chemistry, not a degradation product. The condensation of an asymmetrical carbonyl with O-(4-Methoxyphenyl)hydroxylamine inherently produces a mixture of E and Z stereoisomers across the newly formed C=N double bond[2]. Solution: Verify the identity of both peaks using mass spectrometry; they should exhibit identical m/z values. Because these isomers are thermodynamically stable and do not readily interconvert at room temperature[3], they will resolve as split peaks on a reverse-phase column. If a single peak is strictly required for downstream crystallography or assay dynamics, you must design the precursor ketone to be perfectly symmetrical.

Q3: My O-(4-Methoxyphenyl)hydroxylamine reagent is turning dark yellow/brown during storage. Will this affect my ligation? Causality: Free base aryloxyamines are highly susceptible to air oxidation, leading to the formation of colored degradation products (e.g., nitroso compounds or complex polymers)[4]. Solution: Always purchase or store the reagent as a hydrochloride salt (O-(4-Methoxyphenyl)hydroxylamine HCl). The protonated form is vastly more stable against oxidation. Store the salt at -20°C in a desiccator under an inert atmosphere. If your current batch has darkened, it must be discarded, as oxidized byproducts will skew the stoichiometry of your conjugation and introduce reactive impurities.

Q4: The target protein/peptide precipitates shortly after adding the hydroxylamine reagent. How can I prevent this? Causality: The addition of the hydrophobic 4-methoxyphenyl group can alter the solubility profile of your biomolecule. Furthermore, if you added the hydrochloride salt of the reagent without adjusting the buffer, the sudden drop in pH can cause proteins to crash out of solution. Solution: Ensure your reaction buffer has sufficient buffering capacity (e.g., 100–200 mM Sodium Acetate) to absorb the addition of the HCl salt. Introduce a biocompatible cosolvent such as 5–10% DMSO to maintain the solubility of the hydrophobic aryloxyamine. Alternatively, use the "Freezing Method" (detailed below) which allows for lower starting concentrations[3].

Quantitative Comparison of Hydroxylamine Reagents

To select the right reagent and conditions, it is critical to understand how the O-substituent dictates the thermodynamics of the reaction.

ParameterStandard Alkoxyamine (e.g., O-Benzylhydroxylamine)Unsubstituted Aryloxyamine (e.g., O-Phenylhydroxylamine)Substituted Aryloxyamine (O-(4-Methoxyphenyl)hydroxylamine)
Typical Amine pKa ~4.6~3.8~4.0
Optimal Reaction pH 4.0 – 5.04.5 – 5.54.5 – 5.5
Relative Ligation Rate 1x (Baseline)~10x – 50x>50x
Hydrolytic Stability HighVery HighVery High
E/Z Isomerization PresentPresentPresent

Self-Validating Experimental Protocols

Protocol 1: Aniline-Catalyzed Oxime Ligation

This is the gold-standard workflow for rapid, high-yield bioconjugation at room temperature.

  • Self-Validating Checkpoint: Before adding the biomolecule, verify the buffer pH is exactly 4.5 to 5.0. The reaction relies on specific protonation states; deviations >0.5 pH units will exponentially decay the reaction rate or cause premature hydrolysis.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer at pH 4.5. Add aniline to a final concentration of 50 mM. (Note: Aniline is toxic; handle in a fume hood).

  • Biomolecule Solubilization: Dissolve the aldehyde- or ketone-bearing biomolecule in the reaction buffer to a final concentration of 10–50 µM.

  • Reagent Activation: Weigh out O-(4-Methoxyphenyl)hydroxylamine hydrochloride. Dissolve it in a minimal volume of DMSO to create a 100x stock solution (e.g., 100 mM).

  • Conjugation: Add the aryloxyamine stock to the biomolecule solution to achieve a final concentration of 1–5 mM (representing a 10x to 100x molar excess).

  • Validation & Monitoring: Immediately spot-check the pH of the mixture to ensure the HCl salt did not acidify the buffer below pH 4.0. Incubate at room temperature for 1–4 hours. Monitor progress via LC-MS.

  • Purification: Quench the reaction by buffer exchanging (via spin column, SEC, or dialysis) into a neutral pH buffer (e.g., PBS, pH 7.4) to remove excess reagent and aniline.

Protocol 2: The "Freezing Method" for Low-Concentration Ligations

When working with highly dilute, precious biomolecules where aniline cannot be easily removed, thermodynamic manipulation via freezing is preferred[3].

  • Self-Validating Checkpoint: The reaction mixture must be completely frozen solid. If high concentrations of cosolvents (like >15% DMSO) prevent complete freezing at -20°C, the local concentration effect will fail, and the rate will not increase.

  • Preparation: Combine the biomolecule (e.g., 1 µM) and O-(4-Methoxyphenyl)hydroxylamine (10 µM) in a 100 mM Sodium Acetate buffer (pH 4.5).

  • Freezing: Immediately transfer the reaction tube to a -20°C freezer. Ensure the tube is placed in a rack that allows rapid and complete freezing.

  • Incubation: Leave the sample at -20°C for 16–24 hours. The reaction occurs rapidly in the highly concentrated unfrozen liquid micro-phases between ice crystals.

  • Thawing & Analysis: Thaw the sample rapidly at room temperature and immediately analyze via LC-MS to confirm conjugate formation.

References

  • [2] Title: Design, Synthesis, and Biological Evaluation of Matrix Metalloproteinase Inhibitors Derived from a Modified Proline Scaffold Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • [1] Title: Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: ResearchGate URL:[Link]

  • [3] Title: Time-Dependent Switching of Constitutional Dynamic Libraries and Networks from Kinetic to Thermodynamic Distributions Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • [4] Title: Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for O-(4-Methoxyphenyl)hydroxylamine

Welcome to the Technical Support Center for the synthesis and optimization of O-(4-Methoxyphenyl)hydroxylamine (often isolated as its hydrochloride salt). This compound is a highly valuable building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of O-(4-Methoxyphenyl)hydroxylamine (often isolated as its hydrochloride salt). This compound is a highly valuable building block in pharmaceutical development, primarily used for synthesizing oxime ethers and substituted benzofurans.

Historically, synthesizing O-arylhydroxylamines was plagued by low yields, harsh reaction conditions, and poor regioselectivity (O- vs. N-arylation). Modern organic synthesis has overcome these barriers through two primary pathways: the Palladium-Catalyzed Cross-Coupling Method [1] and the Metal-Free Diaryliodonium Method [2].

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield synthesis.

Synthetic Workflows

Workflow cluster_Buchwald Method A: Pd-Catalyzed Route (Buchwald) cluster_Olofsson Method B: Metal-Free Route (Olofsson) A1 4-Bromoanisole + Ethyl acetohydroximate A2 Pd2(dba)3 / t-BuBrettPhos Cs2CO3, Dioxane A1->A2 A3 O-(4-Methoxyphenyl) acetohydroximate A2->A3 A4 Acidic Hydrolysis (HCl / EtOH) A3->A4 Final O-(4-Methoxyphenyl)hydroxylamine (Target Product) A4->Final B1 Bis(4-methoxyphenyl)iodonium + N-Hydroxyphthalimide B2 Et3N, Toluene Base-Promoted Arylation B1->B2 B3 N-(4-Methoxyphenoxy) phthalimide B2->B3 B4 Aminolysis (Ethanolamine) B3->B4 B4->Final

Synthetic workflows for O-(4-Methoxyphenyl)hydroxylamine via Pd-catalyzed and metal-free routes.

Quantitative Data: Optimization Summary

To facilitate rapid experimental design, the following table summarizes the optimized parameters for both established methodologies.

ParameterMethod A: Pd-Catalyzed (Buchwald) [1]Method B: Metal-Free (Olofsson) [2]
Aryl Source 4-BromoanisoleBis(4-methoxyphenyl)iodonium triflate
Hydroxylamine Eq. Ethyl acetohydroximateN-Hydroxyphthalimide (NHPI)
Catalyst / Ligand Pd2(dba)3 (1 mol%) / t-BuBrettPhos (3 mol%)None Required
Base Cs2CO3 (1.5 equiv)Et3N (1.1 equiv)
Solvent 1,4-Dioxane (Anhydrous)Toluene
Temperature & Time 80 °C, 2–4 hoursRoom Temperature, 1–2 hours
Deprotection HCl in EtOH (80 °C)Ethanolamine (Room Temperature)
Overall Yield 75–85%80–90%

Troubleshooting & FAQs

Q1: Why is my Pd-catalyzed O-arylation stalling at <20% conversion? Causality & Fix: Ethyl acetohydroximate is a relatively poor nucleophile. If the catalytic cycle stalls, it is usually due to a failure in the reductive elimination step, causing the palladium catalyst to rest in a stable Pd(II) state. The use of the bulky biarylphosphine ligand t-BuBrettPhos is non-negotiable here. Its extreme steric bulk forces the Pd(II) intermediate into a highly strained geometry, drastically accelerating the C-O reductive elimination. Additionally, ensure your Cs2CO3 is strictly anhydrous; water poisons the active Pd(0) species.

Q2: I am observing significant N-arylation instead of O-arylation. How can I fix this? Causality & Fix: The nitrogen atom in an unprotected hydroxylamine is inherently more nucleophilic than the oxygen atom. You must never use free hydroxylamine for cross-coupling.

  • In Method A , ethyl acetohydroximate is used because the N-atom is tied up in a double bond, directing the Pd-coupling exclusively to the oxygen.

  • In Method B , N-hydroxyphthalimide (NHPI) is used because the nitrogen lone pair is heavily delocalized by two adjacent carbonyl groups, rendering the oxygen the only viable nucleophilic site.

Q3: During the final deprotection step, my product degrades. What is happening? Causality & Fix: The N-O bond is notoriously sensitive to harsh reductive conditions, and the 4-methoxy group on your aryl ring can be cleaved by strong Lewis acids (e.g., BBr3).

  • For the Buchwald method , stick to mild acidic hydrolysis (2M HCl in EtOH). This selectively hydrolyzes the imine-like bond without breaking the N-O bond.

  • For the Olofsson method , avoid traditional hydrazine deprotection. Hydrazine can cause unwanted side reactions and toxicity issues. Instead, use mild aminolysis with ethanolamine at room temperature.

Q4: How do I prepare the diaryliodonium salt for the metal-free route without getting a mixture of products? Causality & Fix: When using an unsymmetrical diaryliodonium salt, the nucleophile attacks the more electron-deficient aryl ring (the "anti-ortho" effect) [2]. Because the 4-methoxyphenyl group is electron-rich, an unsymmetrical salt will likely transfer the other ring. To guarantee the transfer of the 4-methoxyphenyl group, you must either use the symmetrical bis(4-methoxyphenyl)iodonium triflate , or use a "dummy" ligand that is extremely sterically hindered (like a 2,4,6-trimethoxyphenyl group) to force the chemoselectivity toward your desired anisyl group.

Mechanistic Pathway: Palladium Catalysis

PdCycle Pd0 Pd(0) + t-BuBrettPhos (Active Catalyst) OA Oxidative Addition [Pd(II)(4-OMe-Ph)(Br)] Pd0->OA + 4-Bromoanisole LE Ligand Exchange [Pd(II)(4-OMe-Ph)(O-N=C(Me)OEt)] OA->LE + Ethyl acetohydroximate - HBr (via Cs2CO3) RE Reductive Elimination (C-O Bond Formation) LE->RE Steric acceleration RE->Pd0 + O-Arylated Product

Mechanism of Pd-catalyzed C-O cross-coupling accelerated by bulky t-BuBrettPhos ligands.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis (Buchwald Method) [1]

Phase 1: O-Arylation

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (1 mol%), t-BuBrettPhos (3 mol%), and anhydrous Cs2CO3 (1.5 equiv). Causality: Strict anaerobiosis is required because the active Pd(0) catalyst is highly susceptible to oxidation, which terminates the catalytic cycle prematurely.

  • Reagent Addition: Add 4-bromoanisole (1.0 equiv) and ethyl acetohydroximate (1.2 equiv), followed by anhydrous 1,4-dioxane to achieve a 0.5 M concentration.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 80 °C for 3 hours. Self-Validation: Monitor the reaction via TLC (10% EtOAc/Hexanes). The initial dark purple solution will transition to a pale yellow/brown as the active catalyst forms and turns over. The complete disappearance of the UV-active 4-bromoanisole spot indicates reaction completion.

  • Workup: Cool to room temperature, filter the mixture through a thin pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo.

Phase 2: Deprotection 5. Hydrolysis: Dissolve the crude intermediate in ethanol. Add 2M aqueous HCl (excess) and heat to 80 °C for 2 hours. 6. Isolation: Concentrate the mixture under reduced pressure. The product, O-(4-Methoxyphenyl)hydroxylamine hydrochloride, will precipitate. Wash the solid with cold diethyl ether to remove organic impurities and dry under high vacuum.

Protocol B: Metal-Free Synthesis (Olofsson Method) [2]

Phase 1: Arylation

  • Preparation: In a standard round-bottom flask open to the air, dissolve N-hydroxyphthalimide (NHPI, 1.0 equiv) in toluene (0.2 M).

  • Reagent Addition: Add bis(4-methoxyphenyl)iodonium triflate (1.1 equiv) and triethylamine (1.1 equiv). Causality: Et3N deprotonates NHPI, generating a highly nucleophilic oxygen anion. The hypervalent iodine reagent is exceptionally electrophilic, allowing the C-O bond formation to proceed at room temperature without the need for transition metals.

  • Reaction: Stir at room temperature for 1 hour. Self-Validation: The reaction mixture will briefly become homogeneous before a white precipitate (Et3N·HOTf) forms. TLC (30% EtOAc/Hexanes) will confirm the total consumption of NHPI.

Phase 2: Hydrazine-Free Aminolysis 4. Deprotection: Add ethanolamine (3.0 equiv) directly to the reaction mixture and stir for 30 minutes. Causality: Ethanolamine safely and rapidly cleaves the phthalimide ring via aminolysis, avoiding the toxicity and explosive risks associated with traditional hydrazine deprotections. 5. Isolation: Dilute the mixture with water and extract with dichloromethane (3x). The byproduct (N-(2-hydroxyethyl)phthalimide) remains in the aqueous/polar phase, while the free O-(4-Methoxyphenyl)hydroxylamine partitions into the organic layer. Dry the organic layer over Na2SO4, filter, and concentrate to yield the pure free base.

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990-9991. URL: [Link]

  • Ghosh, R., & Olofsson, B. (2014). Metal-Free Synthesis of Aryloxyamines. Organic Letters, 16(6), 1830-1832. URL: [Link]

Optimization

Technical Support Center: O-(4-Methoxyphenyl)hydroxylamine Handling &amp; Oxidation Prevention

Welcome to the Technical Support Center for alkoxyamine handling. O-(4-Methoxyphenyl)hydroxylamine is a highly versatile but notoriously unstable bifunctional reagent used extensively in drug development and complex mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for alkoxyamine handling. O-(4-Methoxyphenyl)hydroxylamine is a highly versatile but notoriously unstable bifunctional reagent used extensively in drug development and complex molecule synthesis. Due to its unique electronic properties, the free base form is highly susceptible to rapid oxidative degradation.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to successfully manage and utilize this reagent without yield-destroying oxidation.

Section 1: Mechanistic Insights into Alkoxyamine Degradation

Q: Why is O-(4-Methoxyphenyl)hydroxylamine so prone to oxidation compared to standard aliphatic amines? A: The instability is driven by the strongly electron-donating para-methoxy group. This substitution enriches the aromatic ring and significantly lowers the oxidation potential of the adjacent amine. When the free base is exposed to trace oxygen, ambient light, or transition metals, it undergoes a facile Single Electron Transfer (SET) to form a highly reactive aminium radical cation .

Once the aminium radical cation is formed, the exceptionally weak N–O bond undergoes homolytic or heterolytic cleavage. This generates oxenium ions and p-methoxyphenoxy radicals, which rapidly cascade into quinone imine derivatives .

Q: Why does the reagent ship and store perfectly fine as a hydrochloride (HCl) salt? A: Protonation of the amine sequesters the nitrogen's lone pair. This drastically raises the oxidation potential of the molecule, effectively shutting down the SET pathway. As long as the molecule remains protonated, the radical cascade cannot initiate.

OxidationPathway A O-(4-Methoxyphenyl)hydroxylamine (Free Base) B Trace Metals / O2 / Light (Single Electron Transfer) A->B Oxidation Trigger C Aminium Radical Cation Intermediate B->C -e⁻ D N-O Bond Homolysis C->D Bond Cleavage F Quinone Imine (Dark Brown Polymerization) C->F Rearrangement/ Further Oxidation E Oxenium Ion & p-Methoxyphenoxy Radical D->E Heterolysis/Homolysis

Fig 1: Mechanistic pathway of O-(4-Methoxyphenyl)hydroxylamine oxidation and degradation.

Section 2: Troubleshooting Reaction Failures

Q: My reaction mixture turns black immediately upon adding a base (like DIPEA or TEA). What is happening, and how do I stop it? A: The immediate blackening is the visual signature of quinone imine formation and subsequent polymerization . By adding the base, you are deprotonating the stable HCl salt and generating the vulnerable free base in situ. If your solvent contains dissolved oxygen or trace transition metals (like Cu or Fe), SET oxidation occurs instantly. Fix: You must rigorously degas your solvents using the Freeze-Pump-Thaw (FPT) method. Standard nitrogen sparging leaves enough residual oxygen to initiate the radical cascade.

Q: Can I free-base the reagent, isolate it, and store it for later use? A: No. The isolated free base of O-(4-Methoxyphenyl)hydroxylamine has an ambient half-life of less than 30 minutes in air. It must be generated in situ strictly in the presence of the target electrophile so that the desired coupling outcompetes the degradation pathway.

Section 3: Quantitative Stability Data

The following table summarizes the causal relationship between environmental conditions and the stability of the reagent.

ConditionReagent FormAtmosphereTemperatureEstimated Half-Life (t½)Visual Indicator of State
Ambient BenchtopFree BaseAir25°C< 30 minutesRapid blackening / Tar formation
ControlledFree BaseArgon0°C4 - 6 hoursGradual shift to yellow/brown
Standard StorageHCl SaltAir25°C> 6 monthsStable white/off-white powder
Optimal StorageHCl SaltArgon-20°C> 2 yearsStable white powder

Section 4: Validated Experimental Methodologies

Self-Validating Protocol: In Situ Free-Basing & Coupling

This protocol is designed as a self-validating system . The chemical state of the reagent acts as its own colorimetric indicator. If at any point during Step 5 the solution deviates from colorless/pale-yellow to dark brown, the inert system has failed (due to oxygen/metal ingress), and the reaction must be aborted to prevent poisoning downstream catalysts.

Prerequisites:

  • HPLC-grade, metal-free solvent (e.g., DCM, DMF, or THF).

  • Solvent must be degassed via 3 cycles of Freeze-Pump-Thaw prior to use.

  • O-(4-Methoxyphenyl)hydroxylamine hydrochloride salt.

Step-by-Step Methodology:

  • Solid Reagent Loading: Weigh the O-(4-Methoxyphenyl)hydroxylamine HCl salt and your target electrophile into an oven-dried Schlenk flask containing a magnetic stir bar.

  • Atmospheric Purge: Seal the flask with a rubber septum. Perform three rigorous Schlenk cycles (High Vacuum for 2 minutes Backfill with ultra-pure Argon). Causality: Removes atmospheric oxygen trapped in the porous solid.

  • Solvent Addition: Inject the pre-degassed solvent via a gas-tight syringe. Stir to suspend or dissolve the reagents.

  • Thermal Suppression: Submerge the flask in an ice-water bath (0°C) and allow it to equilibrate for 5 minutes. Causality: Lowering the thermal energy suppresses the kinetics of N-O bond homolysis, providing a wider operational window for the coupling reaction.

  • In Situ Free-Basing (Validation Step): Add a non-nucleophilic base (e.g., DIPEA) dropwise over 2 minutes.

    • Validation Check: The solution should remain colorless or turn a very faint yellow. If it turns dark brown, abort the reaction. Dropwise addition prevents localized exothermic micro-environments that accelerate degradation.

  • Coupling: Allow the reaction to proceed at 0°C for 30 minutes before gradually warming to room temperature, maintaining positive Argon pressure throughout.

Workflow S1 1. Weigh HCl Salt under ambient conditions S2 2. Schlenk Cycle (Ar/Vacuum 3x) S1->S2 S3 3. Add Degassed Solvent (FPT method) S2->S3 S4 4. Chill to 0°C in Ice Bath S3->S4 S5 5. Dropwise Base (e.g., DIPEA) S4->S5 S6 6. Immediate Electrophile Addition S5->S6

Fig 2: Step-by-step inert atmosphere workflow for in situ free-basing and reaction setup.

References

  • Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Troubleshooting

Technical Support Center: O-(4-Methoxyphenyl)hydroxylamine Troubleshooting &amp; Purification Guide

The Chemical Causality of Aryloxyamine Persistence O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)[1] is a potent nucleophile widely used in oxime ligations and the synthesis of N-heterocycles. However, its unreacted...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Causality of Aryloxyamine Persistence

O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0)[1] is a potent nucleophile widely used in oxime ligations and the synthesis of N-heterocycles. However, its unreacted excess frequently plagues downstream workflows. To effectively remove it, one must understand its physicochemical behavior, which deviates significantly from standard aliphatic amines.

Due to the "alpha-effect"—where the adjacent oxygen atom's lone pairs repel the nitrogen's lone pair—the nucleophilicity of the -NH2 group is drastically enhanced. Conversely, the basicity is reduced. The conjugate acid of typical alkoxyamines and aryloxyamines exhibits a pKa of approximately 4.5 to 4.7[2][3].

The Causality of Extraction Failure: Many researchers attempt to quench and extract this reagent using mild aqueous washes like saturated ammonium chloride (pH ~5.5). Because the pH of the wash is higher than the pKa of the aryloxyamine, the molecule remains predominantly in its neutral, organic-soluble state. To force partitioning into the aqueous layer, the pH must be driven at least two units below the pKa (i.e., pH < 2.5).

Quantitative Physicochemical Profile

Summarized below are the critical data points that dictate the purification strategy.

PropertyValueImpact on Purification Strategy
Molecular Weight 139.15 g/mol [1]Small molecular size allows rapid partitioning if ionized.
Conjugate Acid pKa ~4.5 – 4.7[2][3]Critical: Requires strong acidic washes (pH < 2.5) for >99% protonation.
Nucleophilicity High ( α -effect)Highly reactive towards aldehydes; ideal for covalent scavenging.
Organic Solubility High (DCM, EtOAc)Will remain in the organic phase unless chemically modified or ionized.

Purification Decision Workflow

Depending on the acid-sensitivity of your synthesized target product, you must choose between a pH-driven extraction or a covalent scavenging approach.

G Start Crude Reaction Mixture Containing Unreacted O-(4-Methoxyphenyl)hydroxylamine Check Is the target product acid-sensitive? Start->Check AcidWash Protocol A: Liquid-Liquid Extraction (1M HCl or 10% Citric Acid) Check->AcidWash No (Acid Stable) Resin Protocol B: Covalent Scavenging (PS-Benzaldehyde Resin) Check->Resin Yes (Acid Sensitive) ValidateA Validate: Aqueous pH < 2.5 Confirm by LC-MS AcidWash->ValidateA ValidateB Validate: Filter Resin Confirm by TLC (Ninhydrin) Resin->ValidateB Pure Purified Target Product ValidateA->Pure ValidateB->Pure

Decision matrix for selecting the optimal aryloxyamine purification workflow.

Self-Validating Methodologies

Protocol A: pH-Driven Liquid-Liquid Extraction (For Acid-Stable Products)

This protocol exploits the pKa differential to ionize the aryloxyamine, forcing it into the aqueous phase.

Step-by-Step Procedure:

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent with high partitioning efficiency (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Acidification: Add an equal volume of 1M HCl (or 10% w/v aqueous Citric Acid if a slightly milder approach is preferred, though HCl is superior for complete ionization).

  • Agitation: Vigorously shake the biphasic mixture in a separatory funnel for 2 minutes to ensure complete mass transfer.

  • Self-Validation Check (Critical): Extract a drop of the aqueous layer and test it with pH paper. The pH must be < 2.5. If the pH is higher, the buffering capacity of your crude mixture has neutralized the acid. Add more concentrated acid until the target pH is reached.

  • Separation: Allow the phases to separate and discard the aqueous layer (which now contains the protonated aryloxyammonium salt).

  • Secondary Wash: Repeat the acid wash one more time to ensure >99.9% removal.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 to neutralize any residual acid, followed by a brine wash.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Covalent Scavenging (For Acid-Sensitive Products)

If your product degrades under acidic conditions, you can exploit the alpha-effect of the aryloxyamine to covalently bind it to an insoluble polymer resin.

Mechanism Amine Unreacted Aryloxyamine (Nucleophile) Reaction Oxime Ligation (Alpha-Effect) Amine->Reaction Resin PS-Benzaldehyde Resin (Electrophile) Resin->Reaction Bound Polymer-Bound Oxime Ether (Insoluble) Reaction->Bound - H2O Filter Vacuum Filtration Bound->Filter Clean Pure Organic Filtrate Filter->Clean

Mechanism of covalent scavenging exploiting the alpha-effect of the aryloxyamine.

Step-by-Step Procedure:

  • Preparation: Dissolve the crude reaction mixture in an aprotic solvent (e.g., DCM or THF).

  • Resin Addition: Add 3 to 5 equivalents (relative to the estimated unreacted aryloxyamine) of Polymer-Supported (PS) Benzaldehyde resin.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. The high nucleophilicity of the aryloxyamine ensures rapid oxime formation without the need for an acid catalyst.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate alongside a reference standard of O-(4-Methoxyphenyl)hydroxylamine. Stain the plate with Ninhydrin and heat. The absence of a dark/purple spot confirms complete scavenging.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin. Rinse the resin cake twice with DCM.

  • Concentration: Concentrate the filtrate to yield the aryloxyamine-free product.

Troubleshooting FAQs

Q: I performed an acid wash, but LC-MS still shows O-(4-Methoxyphenyl)hydroxylamine in my product. Why? A: This is almost always a pH failure. Because the pKa of the aryloxyamine is ~4.5[2][3], a wash at pH 4 will leave ~25% of the amine in its neutral, organic-soluble state. You must validate that the aqueous phase is at pH < 2.5 during the extraction. Additionally, if your product forms strong hydrogen bonds with the aryloxyamine, it may drag it into the organic phase. In such cases, switch to Protocol B (Scavenging).

Q: My reaction mixture forms a stubborn emulsion during the 1M HCl wash. How do I break it? A: Emulsions here are typically caused by the amphiphilic nature of partially protonated intermediates. To break it:

  • Increase the ionic strength of the aqueous layer by adding solid NaCl (brine).

  • Filter the entire biphasic emulsion through a pad of Celite to remove microscopic insoluble particulates stabilizing the emulsion.

  • Allow it to sit for 15 minutes, or gently warm the separatory funnel under warm running water.

Q: Can I use standard silica gel column chromatography to separate it? A: Yes, but it is often inefficient. The free -NH2 group interacts strongly with the acidic silanol groups on the silica gel, causing severe tailing and co-elution with polar products. If you must use chromatography, pre-treat the silica with 1% triethylamine (TEA) to deactivate the silanols, or derivatize the aryloxyamine first using a water-soluble aldehyde.

References

  • Source: evitachem.
  • Source: chembk.
  • Source: acs.

Sources

Optimization

Impact of steric hindrance on O-(4-Methoxyphenyl)hydroxylamine reactivity

Technical Support Center: Troubleshooting O-(4-Methoxyphenyl)hydroxylamine Reactivity & Steric Hindrance Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting O-(4-Methoxyphenyl)hydroxylamine Reactivity & Steric Hindrance

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot complex reactivity issues associated with O-(4-Methoxyphenyl)hydroxylamine .

This reagent exhibits a dual reactivity profile: it acts as a nucleophile (via the nitrogen atom) during oxime ether formation, and as an electrophile (via N–O bond cleavage) during amination and cross-coupling reactions. However, the bulky 4-methoxyphenyl group introduces significant steric hindrance, which can severely bottleneck your synthetic workflows if not properly managed.

Below, you will find a diagnostic logic tree, an in-depth Q&A explaining the causality of these steric effects, empirical data tables, and self-validating experimental protocols.

Diagnostic Dashboard: Mechanistic Pathways & Troubleshooting

Mechanism Substrate O-(4-Methoxyphenyl)hydroxylamine (Dual Reactivity Profile) Condensation Pathway A: Oxime Formation Nitrogen acts as Nucleophile Substrate->Condensation + Carbonyls Amination Pathway B: Electrophilic Amination Nitrogen acts as Electrophile Substrate->Amination + Amines/Arenes Steric1 Steric Bottleneck: Tetrahedral Intermediate Formation (Hindered by bulky ketones) Condensation->Steric1 Steric2 Steric Bottleneck: Transition State of N-O Cleavage (Hindered by bulky nucleophiles) Amination->Steric2

Fig 1: Mechanistic divergence of O-(4-Methoxyphenyl)hydroxylamine and steric bottlenecks.

Troubleshooting Start Low Yield / Incomplete Reaction with O-(4-Methoxyphenyl)hydroxylamine CheckRxn Identify Reaction Pathway Start->CheckRxn Oxime Oxime Ether Formation (Nucleophilic Attack) CheckRxn->Oxime Amination Electrophilic Amination (N-O Bond Cleavage) CheckRxn->Amination OximeFix 1. Lower pH to 4-5 (Acid Catalysis) 2. Increase Temp (60°C) 3. Remove Water (Dean-Stark) Oxime->OximeFix Steric Clash at Carbonyl Center AminationFix 1. Switch Solvent to HFIP 2. Use Pd(OH)2 Catalysts 3. Extend Reaction Time Amination->AminationFix Bulky Amines or Slow Rearrangement

Fig 2: Troubleshooting workflow for resolving steric hindrance-induced low yields.

Deep-Dive Q&A: Causality & Optimization

Q1: Why does O-(4-Methoxyphenyl)hydroxylamine show drastically reduced reactivity when condensing with ortho-substituted or bulky ketones? The Causality: Oxime formation requires the nitrogen atom to act as a nucleophile and attack the carbonyl carbon, forming a bulky tetrahedral intermediate. While the 4-methoxy group is an electron-donating group (EDG) that slightly increases the nitrogen's nucleophilicity via the alpha-effect, the sheer steric bulk of the rigid phenyl ring creates severe van der Waals repulsion when approaching a congested carbonyl (e.g., diisopropyl ketone). This steric hindrance exponentially increases the activation energy required to reach the transition state [1]. The Solution: You must rely on acid catalysis. Lowering the pH to 4.5–5.0 protonates the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy barrier enough to compensate for the steric penalty.

Q2: I am using this reagent for the electrophilic amination of a secondary amine, but my yields are below 20%. How does steric hindrance affect the N–O bond cleavage? The Causality: In electrophilic amination, the nitrogen is attacked by a nucleophile, forcing the N–O bond to cleave and expel the 4-methoxyphenoxide leaving group. Because the 4-methoxy group is an EDG, it makes the phenoxide a relatively poor leaving group compared to electron-withdrawn variants (like 4-nitrophenoxide) [2]. When you combine a poor leaving group with a sterically hindered secondary amine, the transition state becomes highly congested and electronically disfavored. The Solution: Switch your solvent to Hexafluoroisopropanol (HFIP). HFIP is a strongly hydrogen-bonding, highly ionizing solvent that stabilizes the departing aryloxide leaving group, effectively lowering the activation barrier for N–O cleavage in sterically hindered environments [3].

Q3: Can transition metal catalysts help overcome steric hindrance in reductive aminations with this reagent? The Causality: Yes. When steric bulk prevents direct nucleophilic attack, utilizing a Palladium catalyst—specifically Pd(OH)₂—can alter the mechanistic pathway. The hydroxyl groups on the Pd(OH)₂ clusters act as proton shuttles. They facilitate the generation of the imine intermediate and its subsequent reduction by passing protons between molecules, bypassing the traditional, highly congested transition states [4].

Empirical Data: Impact of Steric Hindrance on Yields

The following table summarizes the quantitative impact of steric hindrance on reaction efficiency and demonstrates the effectiveness of targeted optimizations.

Substrate Steric BulkReaction PathwayStandard Conditions Yield (%)Optimized Conditions Yield (%)Key Optimization Applied
Primary Aldehyde (Low bulk)Oxime Formation88% (EtOH, RT, 2h)95% (EtOH, RT, 2h)None required
Diisopropyl Ketone (High bulk)Oxime Formation12% (EtOH, RT, 24h)78% (EtOH, pH 4.5, 60°C, 12h)Acid catalysis + Heat
Primary Amine (Low bulk)Electrophilic Amination65% (DCM, RT, 12h)85% (HFIP, RT, 12h)Solvent switch
Secondary Amine (High bulk)Electrophilic Amination<5% (DCM, 40°C, 24h)74% (HFIP, RT, 12h)HFIP H-bond stabilization
Ortho-substituted Phenol Aza-Hock RearrangementTrace (TFE, 60°C)81% (HFIP, RT, 12h)HFIP ionizing power

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Oxime Formation for Hindered Ketones

This protocol utilizes pH control to overcome steric repulsion at the tetrahedral intermediate.

  • Preparation: Dissolve the sterically hindered ketone (1.0 equiv, 5 mmol) in absolute ethanol (15 mL).

  • Reagent Addition: Add O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.2 equiv, 6 mmol) to the stirring solution.

    • Validation Checkpoint 1: The solution should remain clear. If the hydrochloride salt does not dissolve fully, add 1-2 mL of deionized water.

  • pH Adjustment (Critical Step): Add anhydrous sodium acetate (1.2 equiv, 6 mmol) slowly. Test the solution with pH paper. Adjust with glacial acetic acid dropwise until the pH is exactly between 4.5 and 5.0.

  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 8:2). The UV-active ketone spot should disappear, replaced by a lower-polarity oxime ether spot.

  • Workup: Concentrate the mixture under reduced pressure. Partition between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the organic layer, dry over MgSO₄, and concentrate to yield the product.

Protocol B: HFIP-Mediated Electrophilic Amination of Bulky Nucleophiles

This protocol utilizes HFIP to stabilize the transition state and facilitate N-O cleavage.

  • Preparation: In an oven-dried vial, dissolve the bulky nucleophile (e.g., a secondary amine or benzyl alcohol derivative) (1.0 equiv, 0.2 mmol) in Hexafluoroisopropanol (HFIP) (1.0 mL).

    • Validation Checkpoint 1: Ensure complete dissolution. HFIP has a low boiling point (58°C); keep the vial sealed to prevent evaporation.

  • Reagent Addition: Add O-(4-Methoxyphenyl)hydroxylamine (1.1 equiv, 0.22 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 12 hours. Do not heat, as HFIP is highly volatile and the reaction is entropy-driven at RT.

    • Validation Checkpoint 2: Perform LC-MS analysis. You should observe the exact mass of the aminated product and the expelled 4-methoxyphenol byproduct ( m/z 124.14).

  • Workup: Evaporate the HFIP under a gentle stream of nitrogen (HFIP can be recovered via cold trap). Purify the crude residue directly via flash column chromatography.

References

  • "Chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives." PubMed (NIH), 2012. URL:[Link]

  • "Switchable Smiles Rearrangement for Enantioselective O-Aryl Amination." Organic Letters, 2019. URL:[Link]

  • "Hydroxylamine-Mediated C-C Amination via an Aza-Hock Rearrangement." Nature Communications, 2021. URL:[Link]

  • "Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine." MDPI Catalysts, 2022. URL:[Link]

Troubleshooting

Technical Support Center: Enhancing Chemoselectivity in O-(4-Methoxyphenyl)hydroxylamine Reactions

Welcome to the technical support center for O-(4-Methoxyphenyl)hydroxylamine (MOPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-(4-Methoxyphenyl)hydroxylamine (MOPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the chemoselectivity of reactions involving MOPA. Here, we address common challenges, explain the underlying chemical principles, and offer step-by-step protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site of O-(4-Methoxyphenyl)hydroxylamine (MOPA) and why?

A1: The primary reactive site of MOPA is the nitrogen atom. This is due to its higher nucleophilicity compared to the oxygen atom. Several factors contribute to this:

  • Electronegativity: Nitrogen is less electronegative than oxygen, meaning it holds its lone pair of electrons less tightly, making them more available for donation to an electrophile.[1]

  • The α-Effect: The presence of the adjacent oxygen atom with its lone pairs increases the nucleophilicity of the nitrogen atom through lone pair-lone pair repulsion, a phenomenon known as the α-effect. This effect raises the energy of the nitrogen's highest occupied molecular orbital (HOMO), making it more reactive towards electrophiles like carbonyl carbons.[2]

  • Orbital Overlap: The nitrogen's lone pair orbital is generally larger and more diffuse than that of oxygen, leading to better overlap with the lowest unoccupied molecular orbital (LUMO) of electrophiles.[1]

Computational studies confirm that the transition state for N-attack on a carbonyl group is significantly lower in energy than the corresponding O-attack.[1][2]

Q2: My MOPA reagent appears to be degrading upon storage. What are the signs of degradation and how can I store it properly?

A2: O-(4-Methoxyphenyl)hydroxylamine, particularly in its free base form, can be susceptible to degradation over time, especially when exposed to air, light, or moisture.

Signs of Degradation:

  • Discoloration: A pure sample should be a white to off-white solid. The development of a yellow or brown color can indicate oxidation or other decomposition pathways.

  • Poor Solubility: Degradation can lead to the formation of insoluble polymeric byproducts.

  • Inconsistent Reaction Results: A decrease in yield or an increase in side products in a standard reaction is a strong indicator of reagent degradation.

Proper Storage Protocol:

ParameterRecommendationRationale
Temperature 2-8°CSlows down decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)Prevents oxidation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Form Store as the hydrochloride salt if possibleThe salt form is generally more stable and less prone to oxidation than the free base.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Desired Oxime Product in Reaction with a Ketone/Aldehyde

Low yields in oxime formation can stem from several factors, including inefficient reaction conditions, reagent decomposition, or competing side reactions.

start Low Oxime Yield check_reagent 1. Verify MOPA & Carbonyl Purity start->check_reagent reagent_ok Reagents are Pure check_reagent->reagent_ok Yes reagent_bad Purify/Replace Reagents check_reagent->reagent_bad No check_pH 2. Optimize Reaction pH reagent_ok->check_pH pH_acidic pH 4-5 is Optimal for Condensation check_pH->pH_acidic Yes pH_wrong Adjust pH with Buffer or Mild Acid/Base check_pH->pH_wrong No check_solvent 3. Evaluate Solvent Choice pH_acidic->check_solvent solvent_protic Protic Solvents (e.g., EtOH) Facilitate Proton Transfer check_solvent->solvent_protic Yes solvent_aprotic Consider Solvent Change or Additive check_solvent->solvent_aprotic No check_temp 4. Assess Reaction Temperature & Time solvent_protic->check_temp temp_ok Reaction Progressing check_temp->temp_ok Yes temp_bad Increase Temperature or Extend Reaction Time check_temp->temp_bad No

Caption: Troubleshooting workflow for low oxime yield.

  • Verify Reagent Quality:

    • Action: Confirm the purity of your MOPA and carbonyl compound using techniques like NMR or melting point analysis. As discussed in FAQ 2, degraded MOPA is a common culprit.

    • Rationale: Impurities can inhibit the reaction or lead to side products.

  • Optimize Reaction pH:

    • Action: The condensation of hydroxylamines with carbonyls is pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 4-5).[4]

    • Protocol: Start with a buffered solution (e.g., acetate buffer) or add a catalytic amount of a mild acid like acetic acid. If using MOPA hydrochloride, the initial pH might be sufficiently acidic.

    • Rationale: The acid catalyzes the dehydration of the hemiaminal intermediate. If the pH is too low, the MOPA will be fully protonated, rendering it non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated, and the dehydration step is slow.

  • Solvent and Temperature Considerations:

    • Action: Use a protic solvent like ethanol or methanol to facilitate the necessary proton transfers in the mechanism. For sterically hindered or unreactive ketones, heating the reaction may be necessary.[5] In some cases, using a solvent like t-BuOH at elevated temperatures can minimize hydroxylamine decomposition.[6]

    • Rationale: The solvent can play a crucial role in stabilizing intermediates and transition states. Increased temperature provides the activation energy needed to overcome steric hindrance.

  • Water Removal:

    • Action: The formation of an oxime is a condensation reaction that releases water. If the reaction is reversible, removing water can drive the equilibrium towards the product.

    • Protocol: Use a Dean-Stark apparatus for reactions in a suitable azeotroping solvent (e.g., toluene) or add a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

    • Rationale: Le Chatelier's principle dictates that removing a product (water) will shift the reaction equilibrium to favor the formation of more products.

Problem 2: Formation of an Amide Byproduct (Beckmann Rearrangement)

You observe a byproduct with spectroscopic data consistent with an amide, especially when running the reaction under strongly acidic conditions or at high temperatures.

The Beckmann rearrangement is a classic reaction of oximes, catalyzed by acid, which converts them into amides.[4][7]

cluster_0 Beckmann Rearrangement Pathway Oxime R-C(=N-OMOPA)-R' Protonated_Oxime R-C(=N+-H(OMOPA))-R' Oxime->Protonated_Oxime + H+ Rearrangement [Transition State] R' migrates to N Protonated_Oxime->Rearrangement - H2O-MOPA Nitrile_Intermediate R-C≡N+-R' Rearrangement->Nitrile_Intermediate Amide_Tautomer R-C(OH)=N-R' Nitrile_Intermediate->Amide_Tautomer + H2O Amide R-C(=O)-NH-R' Amide_Tautomer->Amide Tautomerization

Sources

Optimization

Technical Support Center: Solvent Optimization for O-(4-Methoxyphenyl)hydroxylamine Reactions

Welcome to the Technical Support Center for O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0). This guide is engineered for researchers and drug development professionals navigating the unique and often unpredictable r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for O-(4-Methoxyphenyl)hydroxylamine (CAS: 147169-98-0). This guide is engineered for researchers and drug development professionals navigating the unique and often unpredictable reactivity of O-arylhydroxylamines.

Because the N–O bond in these substrates is relatively weak, it is highly susceptible to both heterolytic and homolytic cleavage[1]. Consequently, your choice of solvent does not merely dictate substrate solubility—it fundamentally controls the reaction pathway, determining whether the molecule acts as a nucleophile, an electrophilic aminating agent, or decomposes into reactive intermediates[1][2].

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: I am attempting a rearrangement reaction in toluene, but I am isolating complex mixtures containing solvent adducts. Why is this happening? A: O-arylhydroxylamines are highly sensitive to aromatic solvents. Under thermal or acidic conditions, the N–O bond undergoes heterolysis to form a highly reactive phenoxenium ion, or homolysis to generate radical species[1][3]. Because aromatic solvents like toluene or benzene are electron-rich but inherently poor at solvating cations, the intermediate species will electrophilically attack the solvent. This leads to unwanted C–C or C–O coupled byproducts, such as biphenyls or diphenyl ethers[1][3]. Solution: Abandon aromatic solvents for these transformations. If you need to stabilize an ion-pair intermediate without solvent trapping, switch to fluorinated alcohols (see Q2).

Q2: My dearomative hydroamination reactions are suffering from poor yields and unwanted rearomatization. How can I stabilize the intermediates? A: Dearomative rearrangements of O-arylhydroxylamines require the stabilization of highly polar transition states without introducing nucleophilic competition[4]. Standard polar solvents often act as nucleophiles themselves, leading to premature solvent trapping or para-hydroxylation. Solution: Utilize a co-solvent system of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 1,2-Dichloroethane (DCE) at sub-ambient temperatures (-20 °C)[4]. HFIP is a powerful hydrogen-bond donor but is highly non-nucleophilic. It effectively stabilizes the migrating amine intermediate via hydrogen bonding, suppressing unwanted rearomatization and allowing the dearomatized product to be trapped cleanly[4].

Q3: I am trying to synthesize benzofurans via condensation with ketones, but my intermediate oxime ethers are degrading during isolation. What is the optimal solvent system? A: You can bypass the isolation of unstable oxime ethers entirely by utilizing a one-pot condensation-rearrangement-cyclization strategy. The optimal solvent for this is Tetrahydrofuran (THF) with Methanesulfonic acid (MsOH) as the co-acid[5]. THF provides excellent solubility for both the O-arylhydroxylamine hydrochloride salt and the ketone, while MsOH at 60 °C efficiently drives the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia to yield the benzofuran directly[5].

Q4: How do I optimize solvent conditions for chemoselective amide or oxime formation without hydrolyzing the reagent? A: For reactions targeting the nucleophilic nitrogen (e.g., coupling with pyruvic acid derivatives), aqueous mixtures can be highly effective provided the pH is strictly controlled. A solvent system of 60% Dimethyl sulfoxide (DMSO) in water at pH 7.4 has been shown to minimize byproducts and maximize conversion[6]. DMSO outcompetes water in the solvation shell, suppressing the competitive hydrolysis of the O-arylhydroxylamine while maintaining the solubility of organic substrates[6].

Part 2: Quantitative Data Summary

The following table synthesizes the expected outcomes and mechanistic roles of various solvent systems when reacting with O-(4-Methoxyphenyl)hydroxylamine and related derivatives.

Solvent SystemPrimary ApplicationMechanistic Role of SolventTypical Yield / Outcome
Benzene / Toluene Not RecommendedFails to solvate cations; acts as a nucleophile leading to solvent adducts[1].High byproduct formation (biphenyls/ethers).
HFIP / DCE (1:1) Dearomative HydroaminationH-bond donation stabilizes ion-pairs; non-nucleophilic nature prevents trapping[4].~53–58% (Single diastereomer)[4].
THF + MsOH Benzofuran SynthesisSolvates HCl salts; facilitates one-pot[3,3]-sigmatropic rearrangement.70–95% (Direct cyclization)[5].
DMSO / Water (60:40) Amide/Oxime FormationBalances solubility and nucleophilicity at pH 7.4; minimizes hydrolysis[6].~78–91% conversion[6].
MeCN + HClO₄ Photocatalytic AminationMeCN acts as an inert polar medium; HClO₄ fully protonates the weakly basic amine[2].54–95% (C–N bond formation)[2].

Part 3: Mechanistic & Workflow Visualizations

G Start O-(4-Methoxyphenyl) hydroxylamine Cond1 Aromatic Solvents (e.g., Toluene) Start->Cond1 Cond2 THF + MsOH (+ Ketone) Start->Cond2 Cond3 HFIP / DCE (Dearomative) Start->Cond3 Path1 Homolysis / Phenoxenium Ion Cond1->Path1 N-O Cleavage Path2 [3,3]-Sigmatropic Rearrangement Cond2->Path2 Condensation Path3 Ion-Pair Stabilization Cond3->Path3 H-Bonding Prod1 Solvent Adducts (Byproducts) Path1->Prod1 Unwanted Prod2 Benzofuran Derivatives Path2->Prod2 Target Prod3 Dearomatized Amino Alcohols Path3->Prod3 Target

Divergent reactivity pathways of O-arylhydroxylamines dictated by solvent selection.

Workflow Step1 1. Dissolve Substrate in THF (0.5 M) Step2 2. Warm to 60 °C (5 minutes) Step1->Step2 Step3 3. Add MsOH (2.0 equiv) Step2->Step3 Step4 4. Add Ketone (1.0 equiv) Step3->Step4 Step5 5. Monitor via TLC (~2 hours) Step4->Step5 Step6 6. Evaporate & Purify (Chromatography) Step5->Step6

Step-by-step workflow for the one-pot synthesis of benzofurans in THF/MsOH.

Part 4: Standardized Experimental Protocols

Protocol A: One-Pot Benzofuran Synthesis (THF/MsOH System)

Self-Validating Principle: The reaction progresses from a cloudy suspension to a clear solution. The evolution of ammonia gas acts as a physical indicator of successful cyclization.

  • Preparation: In an oven-dried flask, dissolve O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.0 mmol) in anhydrous THF (2.0 mL) to create a 0.5 M solution[5].

  • Activation: Warm the mixture to 60 °C under a nitrogen atmosphere for 5 minutes[5].

  • Acidification: Add Methanesulfonic acid (MsOH) (2.0 mmol, 2.0 equiv) dropwise[5]. Note: The mixture may darken slightly, which is normal.

  • Condensation: Add the target ketone (1.0 mmol, 1.0 equiv) in one portion[5].

  • Monitoring: Stir at 60 °C and monitor via TLC (typically Hexanes/EtOAc 20:1). The reaction is complete when the intermediate hydrazone/oxime species is fully consumed (approx. 2 hours)[5].

  • Workup: Remove THF under reduced pressure. Purify directly via silica gel column chromatography to isolate the benzofuran derivative[5].

Protocol B: Dearomative Hydroamination (HFIP/DCE System)

Self-Validating Principle: Maintaining strict low temperatures prevents runaway homolysis. A rapid reductive quench traps the unstable dearomatized intermediate before it has the thermodynamic opportunity to rearomatize.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of HFIP and DCE. Pre-cool the solvent mixture to -20 °C[4].

  • Dissolution: Dissolve the O-arylhydroxylamine substrate in the cooled solvent mixture[4].

  • Rearrangement: Allow the mixture to stir at -20 °C until TLC indicates complete consumption of the starting material[4].

  • Reductive Quench: Immediately quench the reaction by adding Methanol followed by Sodium Borohydride (NaBH₄) to reduce the intermediate to the stable amino alcohol[4].

  • Isolation: Perform a standard aqueous workup and isolate the amino alcohol (this protocol typically yields a single diastereomer)[4].

References

  • Endo, Y., & Shudo, K. (1994). Phenoxenium Ions: Generations and Reactions. Yakugaku Zasshi.
  • Novak, M., et al. (2009). Multiple Decomposition Pathways for the Oxenium Ion Precursor O-(4-(4′-Methylphenyl)phenyl)-N-methanesulfonylhydroxylamine. The Journal of Organic Chemistry.
  • Contiero, F., et al. (2009). Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett.
  • Authors of JOC Publication. (2024). Formal Dearomative Hydroamination of 2-Arylphenols. The Journal of Organic Chemistry.
  • Authors of JOC Publication. (2012). Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry.
  • Authors of PMC Publication. (n.d.). Photocatalytic Generation of Aminium Radical Cations for C–N Bond Formation. PMC.

Sources

Troubleshooting

Addressing solubility problems of O-(4-Methoxyphenyl)hydroxylamine in aqueous media

Introduction: Navigating the Challenges of O-(4-Methoxyphenyl)hydroxylamine Solubility O-(4-Methoxyphenyl)hydroxylamine and its salts are important reagents and intermediates in medicinal chemistry and drug discovery. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of O-(4-Methoxyphenyl)hydroxylamine Solubility

O-(4-Methoxyphenyl)hydroxylamine and its salts are important reagents and intermediates in medicinal chemistry and drug discovery. However, like many weakly basic aromatic compounds, its utility is often hampered by poor solubility in aqueous media, a critical requirement for many biological assays and formulation development pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and overcome these solubility challenges. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core physicochemical properties of O-(4-Methoxyphenyl)hydroxylamine that govern its solubility.

Q1: Why is O-(4-Methoxyphenyl)hydroxylamine so poorly soluble in neutral aqueous solutions?

A1: The low aqueous solubility of O-(4-Methoxyphenyl)hydroxylamine at neutral pH is a direct consequence of its molecular structure. The molecule consists of a relatively large, non-polar (hydrophobic) methoxyphenyl group and a polar (hydrophilic) hydroxylamine functional group. In its solid crystalline state, the molecules are arranged in a stable lattice. For dissolution to occur, water molecules must overcome the energy of this crystal lattice and form a solvation shell around the molecule. The large hydrophobic surface area of the methoxyphenyl ring disrupts the hydrogen-bonding network of water, making this process energetically unfavorable. At neutral pH, the hydroxylamine group is primarily in its un-ionized, free base form, which is less polar and thus less able to interact favorably with water molecules.

Q2: What is the difference between O-(4-Methoxyphenyl)hydroxylamine (free base) and its hydrochloride (HCl) salt? Which one should I use?

A2: The key difference is the protonation state of the hydroxylamine group.

  • Free Base (CAS 147169-98-0): The hydroxylamine group (-ONH₂) is neutral. This form is less polar and has very low intrinsic solubility in water.[1]

  • Hydrochloride Salt (CAS 876-33-5): The hydroxylamine group is protonated to form a hydroxylammonium chloride salt (-ONH₃⁺Cl⁻).[2][3] This ionic form is significantly more polar and, therefore, more soluble in water.

Recommendation: For most applications requiring an aqueous solution, starting with the hydrochloride salt is highly recommended. It bypasses the initial, often difficult, step of dissolving the poorly soluble free base. If you only have the free base, you will need to perform an in situ salt formation by adding acid, as detailed in Section 3.

Q3: What is the pKa of O-(4-Methoxyphenyl)hydroxylamine, and why is it important?

The pKa is the most critical parameter for predicting and controlling solubility in aqueous solutions. It represents the pH at which 50% of the molecule is in its ionized (protonated, more soluble) form and 50% is in its un-ionized (neutral, less soluble) form.

  • At pH values well below the pKa (e.g., pH < 3.5): The compound will be predominantly in its protonated, more soluble form.

  • At pH values well above the pKa (e.g., pH > 7.0): The compound will be predominantly in its neutral, poorly soluble free base form.

This pH-dependent solubility is a classic characteristic of weakly basic compounds.[4][5]

Section 2: Troubleshooting Guide - Common Solubility Problems

This section is formatted to address specific issues you may encounter in the lab.

Q4: I added my O-(4-Methoxyphenyl)hydroxylamine HCl salt to a neutral phosphate buffer (pH 7.4), and it won't dissolve. What's wrong?

A4: This is a classic case of pH-dependent solubility. Although you started with the water-soluble HCl salt, introducing it to a buffered solution at pH 7.4 (which is above its estimated pKa) causes the protonated, soluble form to be deprotonated into the neutral, poorly soluble free base. The buffer has sufficient capacity to neutralize the "acidic" nature of the HCl salt, leading to the precipitation of the free base.

Troubleshooting Steps:

  • Verify pH: Check the final pH of your suspension. It will likely be near 7.4.

  • Lower the pH: To re-dissolve the compound, you must lower the pH of the solution to be at least 1-2 pH units below the pKa. Add 0.1 M or 1 M HCl dropwise while stirring until the solid dissolves completely. The final pH will likely be in the acidic range (e.g., pH 3-4).

  • Re-evaluate Buffer Choice: If your experiment requires a pH of 7.4, a simple aqueous buffer is not a suitable vehicle. You will need to employ an alternative strategy, such as using co-solvents (see Q6) or a specialized formulation (Section 3).

Q5: My compound dissolved perfectly in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. How can I prevent this?

A5: This is a common problem when using organic stock solutions for compounds with poor aqueous solubility. DMSO is a very strong, aprotic polar solvent that can readily dissolve the compound. However, when this concentrated DMSO stock is diluted into an aqueous buffer, two things happen:

  • Solvent Shift: The compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.

  • Supersaturation & Precipitation: The final concentration of the compound in the buffer is likely well above its maximum aqueous solubility, causing it to precipitate out. Weakly basic drugs often exhibit this supersaturation-precipitation behavior.[4][6]

Troubleshooting & Optimization:

  • Decrease Stock Concentration: Try making a more dilute stock solution in DMSO (e.g., 10 mM instead of 100 mM). This will result in a lower final concentration of both the compound and DMSO in your assay, which can sometimes prevent precipitation.

  • Change Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer slowly to the stock solution with vigorous vortexing. This can sometimes help maintain solubility.

  • Incorporate Surfactants: Add a small amount of a non-ionic surfactant, such as Tween® 80 (e.g., 0.01% - 0.1% final concentration), to your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, preventing precipitation.[7]

  • Use a Co-Solvent System: Prepare your final solution in a mixture of the aqueous buffer and a water-miscible organic solvent. See the protocol below.

Q6: My experiment is sensitive to both low pH and organic solvents like DMSO. What are my options?

A6: This is a significant challenge that often requires more advanced formulation techniques.

  • Cyclodextrin Complexation: This is often the best approach in this scenario. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic part of your molecule, forming an "inclusion complex" that is water-soluble.[8] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is a particularly effective and safe option used in many pharmaceutical formulations.[8][9] See Protocol 3 for a detailed method.

  • Nanosizing: For suspensions, reducing the particle size to the nanometer range (nanosuspension) can increase the dissolution rate according to the Noyes-Whitney equation.[7][10][11] This is a more complex approach requiring specialized equipment like sonicators or homogenizers but can be effective for certain applications.

  • Check Assay Tolerance: It is always worth empirically determining the maximum tolerable concentration of solvents like ethanol, propylene glycol, or PEG 400 in your specific assay. You may find that a low percentage (e.g., 1-5%) is acceptable and sufficient to maintain solubility.

Section 3: Strategic Protocols for Solubilization

This section provides detailed, step-by-step methodologies for preparing solutions of O-(4-Methoxyphenyl)hydroxylamine.

Decision-Making Workflow

Before selecting a protocol, use the following decision tree to identify the most suitable strategy for your needs.

G start Start: Need to dissolve O-(4-Methoxyphenyl)hydroxylamine q_assay_type What is the experimental system? start->q_assay_type q_ph_sensitive Is the system sensitive to low pH? q_assay_type->q_ph_sensitive Biological / Cell-based Assay (Low solvent tolerance) stock_sol Protocol 1: Organic Stock Solution (e.g., DMSO, Ethanol) q_assay_type->stock_sol Chemical Synthesis / In Vitro (High solvent tolerance) q_solvent_sensitive Is the system sensitive to organic solvents? q_ph_sensitive->q_solvent_sensitive Yes ph_adjust Protocol 2: Aqueous Solution by pH Adjustment q_ph_sensitive->ph_adjust No cyclodextrin Protocol 3: Aqueous Formulation with Cyclodextrin q_solvent_sensitive->cyclodextrin Yes cosolvent Protocol 4: Aqueous Co-Solvent System q_solvent_sensitive->cosolvent No

Caption: Workflow for selecting a solubilization protocol.

Protocol 1: Preparation of a Concentrated Organic Stock Solution

Principle: This method uses a water-miscible organic solvent to dissolve the compound at a high concentration for serial dilution into assay media. This is the most common method for in vitro screening.

Materials:

  • O-(4-Methoxyphenyl)hydroxylamine (HCl salt or free base)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Vortex mixer

  • Calibrated analytical balance and appropriate glassware

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of O-(4-Methoxyphenyl)hydroxylamine into a suitable vial (e.g., glass vial with a PTFE-lined cap).

  • Add Solvent: Add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration (e.g., for 1 mL of a 10 mM solution of the HCl salt (MW: 189.64 g/mol ), add 1.896 mg of compound and add DMSO to a final volume of 1.0 mL).

  • Dissolve: Cap the vial securely and vortex vigorously for 1-2 minutes. If necessary, sonicate briefly in a water bath to aid dissolution.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Store: Store the stock solution at -20°C or -80°C under an inert atmosphere (e.g., argon) to minimize degradation. Warm to room temperature and vortex before use.

Causality & Expertise:

  • Why DMSO? DMSO is a powerful polar aprotic solvent that can disrupt the crystal lattice of the compound effectively.

  • Why Anhydrous? Using anhydrous solvents is crucial for long-term stability, as water can promote hydrolysis or other degradation pathways, especially for the free base.[12]

  • Self-Validation: A clear, particulate-free solution is the primary indicator of successful dissolution. If particulates remain, the concentration may be too high for the chosen solvent.

Protocol 2: Preparation of an Aqueous Solution by pH Adjustment

Principle: This protocol leverages the weakly basic nature of the hydroxylamine group. By dissolving the compound in an acidic solution (pH < pKa), we generate the highly soluble protonated form. This method is ideal for applications that can tolerate a low pH environment.

Materials:

  • O-(4-Methoxyphenyl)hydroxylamine HCl (preferred)

  • Sterile, purified water (e.g., Milli-Q®)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the HCl salt.

  • Add Water: Add approximately 90% of the final desired volume of purified water. The compound may not fully dissolve at this stage, forming a suspension.

  • Adjust pH: While stirring, add 0.1 M HCl dropwise. Monitor the pH and observe the solution.

  • Endpoint: Continue adding acid until all solid material has dissolved and the solution is clear.

  • Final Volume & pH Check: Add water to reach the final volume and record the final pH of the solution. The pH should be in the acidic range (typically 3-5).

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter compatible with acidic solutions (e.g., PVDF).

Causality & Expertise:

  • Why HCl Salt? Starting with the HCl salt makes dissolution much faster as it is already in the correct protonation state. If using the free base, more acid will be required to both neutralize it and lower the pH.

  • Mechanism: The addition of acid increases the concentration of H⁺ ions, shifting the equilibrium R-ONH₂ + H⁺ ⇌ R-ONH₃⁺ to the right, favoring the soluble, ionized species. This is a direct application of Le Châtelier's principle.

  • Self-Validation: The visual endpoint (a completely clear solution) combined with a final pH measurement well below the estimated pKa confirms that the compound is successfully in its soluble form.

Protocol 3: Aqueous Formulation with Cyclodextrins

Principle: This method uses a cyclodextrin to form a host-guest inclusion complex, enhancing aqueous solubility without requiring low pH or organic co-solvents.

Materials:

  • O-(4-Methoxyphenyl)hydroxylamine (free base or HCl salt)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), e.g., Captisol®

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer and/or shaker

Procedure:

  • Prepare Cyclodextrin Solution: Weigh the required amount of SBE-β-CD and dissolve it in your chosen aqueous buffer. A 10-20% (w/v) solution is a good starting point. For example, to make 10 mL of a 20% solution, dissolve 2 g of SBE-β-CD in buffer to a final volume of 10 mL.

  • Add Compound: Weigh the target compound and add it directly to the cyclodextrin solution.

  • Complexation: Mix the solution vigorously. This step can take time. Allow the solution to shake or stir at room temperature for several hours (4-24 hours) to ensure maximal complexation. Gentle heating (40-50°C) can sometimes accelerate the process, but stability must be considered.

  • Clarify: After mixing, if any undissolved material remains, clarify the solution by centrifuging and collecting the supernatant or by filtering through a 0.22 µm filter. This ensures you have a true solution of the complexed drug.

  • Quantify (Optional but Recommended): It is good practice to determine the actual concentration of the dissolved compound in the final solution using a validated analytical method like HPLC-UV.

Causality & Expertise:

  • Mechanism: The hydrophobic methoxyphenyl moiety of the compound partitions into the non-polar inner cavity of the cyclodextrin torus. The hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble drug and rendering the entire complex water-soluble.[8]

  • Self-Validation: A clear, filtered final solution is the goal. Quantification by HPLC confirms the achieved concentration and the efficiency of the complexation.

Protocol 4: Preparation of an Aqueous Co-Solvent System

Principle: This method involves dissolving the compound in a mixture of water and a water-miscible, biocompatible organic solvent. The organic co-solvent reduces the polarity of the solvent system, allowing for better solvation of the hydrophobic drug molecule.

Materials:

  • O-(4-Methoxyphenyl)hydroxylamine HCl

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Co-solvents such as:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

Procedure:

  • Determine Co-solvent Ratio: The required percentage of co-solvent must be determined empirically. Start with a low percentage (e.g., 10%) and increase as needed. A common vehicle for preclinical studies might be 10% Ethanol, 40% PG, and 50% water.

  • Dissolve Compound: Weigh the compound. First, dissolve it in the organic co-solvent(s) (e.g., the ethanol and PG).

  • Add Aqueous Phase: Once fully dissolved in the organic phase, slowly add the aqueous buffer dropwise while vortexing or stirring continuously.

  • Inspect: Observe the final solution for any signs of precipitation or cloudiness. If the solution remains clear, the system is viable at that concentration.

  • Self-Validation: The system is validated if the solution remains clear and stable upon standing at the intended storage and use temperature. A "phase diagram" can be constructed by testing different drug concentrations against different co-solvent ratios to find the optimal formulation.

Section 4: Data Summary & Visualization

Physicochemical Properties & Solubility Profile
PropertyValue / DescriptionRationale / Source
Chemical Formula C₈H₁₁NO₂ (Free Base)[13]
Molecular Weight 153.18 g/mol (Free Base) 189.64 g/mol (HCl Salt)[2][14]
Appearance White to off-white solid.[15]
pKa (Conjugate Acid) ~4.5 - 6.0 (Estimated)Based on hydroxylamine and related structures.
Aqueous Solubility pH-Dependent: Very low at pH > 7; increases significantly at pH < 4.Characteristic of weakly basic compounds.[4][5][16]
Organic Solubility Soluble in DMSO, Ethanol, Methanol.Common for organic molecules of this type.[17]
Illustrative pH-Solubility Relationship

The following diagram illustrates the equilibrium between the insoluble free base and the soluble protonated salt form, which is governed by the solution's pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble R-ONH₃⁺ (Protonated Salt) HIGHLY SOLUBLE Insoluble R-ONH₂ (Un-ionized Free Base) POORLY SOLUBLE Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: Effect of pH on the ionization and solubility of O-(4-Methoxyphenyl)hydroxylamine.

Comparison of Solubilization Strategies
StrategyProsConsBest For...
pH Adjustment Simple, inexpensive, high loading capacity possible.Only suitable for low-pH tolerant applications; risk of precipitation if pH changes.In vitro assays in acidic buffers, chemical reactions.
Organic Co-solvents Effective, relatively simple to prepare.Potential for solvent toxicity/interference in biological assays; risk of precipitation on dilution.Preclinical in vivo studies (e.g., PG/PEG), high-throughput screening.
Cyclodextrins Avoids extreme pH and organic solvents; often improves stability; low toxicity.Higher cost; lower drug loading capacity compared to other methods; requires optimization.Cell-based assays, in vivo studies, formulations where pH/solvents are not tolerated.
Surfactants Low concentrations can be very effective; can be used with other methods.Potential for cell toxicity (depending on surfactant and concentration); can interfere with some assays.Preventing precipitation upon dilution of DMSO stocks; formulation of suspensions.

Section 5: Stability and Handling Recommendations

Safety First: Based on safety data for related hydroxylamine compounds, O-(4-Methoxyphenyl)hydroxylamine and its salts should be handled with care. They may be harmful if swallowed and can cause skin and eye irritation or burns.[18][19] Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Storage:

  • Temperature: Store the solid compound in a cool, dry, dark place, preferably refrigerated (2-8°C).[20]

  • Atmosphere: To prevent oxidation, especially of the free base, store under an inert atmosphere (e.g., Argon or Nitrogen).[20]

  • Solutions: Prepare solutions fresh whenever possible.[17] If storage is necessary, store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Hydroxylamine derivatives can be susceptible to oxidation in solution.[21]

Avoid:

  • High Temperatures: Heat can accelerate decomposition.[22]

  • Strong Oxidizing Agents: The hydroxylamine moiety is readily oxidized.[15]

  • Contact with Metal Ions: Certain metal ions can catalyze the decomposition of hydroxylamines. Use glass or high-quality plastic labware.[20]

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET.
  • PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved March 21, 2026, from [Link]

  • Ghanbarzadeh, S., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Retrieved March 21, 2026, from [Link]

  • Zhang, Y., et al. (2021). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. AAPS PharmSciTech. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). O-[(4-Methylphenyl)methyl]hydroxylamine — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved March 21, 2026, from [Link]

  • Streubel, A., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved March 21, 2026, from [Link]

  • Indulkar, A. S., et al. (2022). Dissolution Behavior of Weakly Basic Pharmaceuticals from Amorphous Dispersions Stabilized by a Poly(dimethylaminoethyl Methacrylate) Copolymer. PubMed. Retrieved March 21, 2026, from [Link]

  • NextSDS. (n.d.). O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Schmalz, C., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved March 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for Hydroxamic Acid Synthesis. PubMed Central. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). O-((4-methoxyphenyl)methyl)hydroxylamine hydrochloride. Retrieved March 21, 2026, from [Link]

  • Sciencemadness Wiki. (2023, December 30). Hydroxylamine. Retrieved March 21, 2026, from [Link]

  • PubChem. (n.d.). O-((4-Methoxyphenyl)methyl)hydroxylamine. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). US3411881A - Preparation of solutions of hydroxylamine and application thereof.
  • ResearchGate. (n.d.). Solvents Inducing Oxidation of Hydroxylamines. Retrieved March 21, 2026, from [Link]

  • Angene Chemical. (n.d.). Hydroxylamine, O-[(4-methoxyphenyl)methyl]-(CAS# 21038-22-2). Retrieved March 21, 2026, from [Link]

  • Alchem Pharmtech. (n.d.). CAS 21038-22-2 | O-[(4-methoxyphenyl)methyl]Hydroxylamine. Retrieved March 21, 2026, from [Link]

  • Bérubé, C., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98%. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Retrieved March 21, 2026, from [Link]

  • Wikipedia. (n.d.). Methoxyamine. Retrieved March 21, 2026, from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved March 21, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: O-(4-Methoxyphenyl)hydroxylamine vs. Hydroxylamine Hydrochloride in Synthesis

Introduction: Beyond Simple Oximation In the landscape of modern organic synthesis, the formation of the oxime functional group (C=N-O) represents a cornerstone transformation. It is fundamental not only for the protecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Oximation

In the landscape of modern organic synthesis, the formation of the oxime functional group (C=N-O) represents a cornerstone transformation. It is fundamental not only for the protection and characterization of carbonyl compounds but also as a highly reliable ligation technique in bioconjugation, drug delivery, and materials science.[1][2] The choice of the hydroxylamine reagent is a critical decision that dictates reaction efficiency, product stability, and the scope of subsequent applications.

This guide provides an in-depth comparison of two key reagents: the ubiquitous hydroxylamine hydrochloride (NH₂OH·HCl) and the specialized, O-protected O-(4-Methoxyphenyl)hydroxylamine . We will move beyond a simple recitation of properties to explore the mechanistic nuances, performance differences, and practical considerations that guide the selection process for researchers, chemists, and drug development professionals.

Reagent Profiles: A Tale of Two Nucleophiles

Hydroxylamine Hydrochloride: The Industry Workhorse

Hydroxylamine hydrochloride is a white, crystalline solid, highly soluble in water, and is the most common and cost-effective source of the hydroxylamine nucleophile.[3][4] As a salt, it requires the presence of a base to liberate the free hydroxylamine for reaction.

  • Chemical Properties : It is a potent reducing agent and can participate in a wide array of chemical transformations beyond oximation, including the synthesis of hydroxamic acids and as a radical scavenger in the polymer industry.[5]

  • Use Case : Primarily used for the bulk synthesis of simple aldoximes and ketoximes. Its high reactivity and low cost make it ideal for early-stage synthesis or when the resulting oxime is an intermediate that will be immediately consumed.[6]

  • Limitations : The resulting N-unsubstituted oximes can be prone to hydrolysis, especially under acidic conditions, and the N-OH bond can undergo undesired side reactions, including rearrangements (e.g., Beckmann rearrangement) or reduction.[7] Handling requires care as it is toxic, corrosive, and hygroscopic.[3][5]

O-(4-Methoxyphenyl)hydroxylamine: The Specialist for Stability and Control

O-(4-Methoxyphenyl)hydroxylamine (and its close analogue, O-(4-methoxybenzyl)hydroxylamine) belongs to the class of O-substituted hydroxylamines. The key distinction is the replacement of the hydroxyl proton with a 4-methoxyphenyl group. This seemingly small change has profound implications for the reactivity of the agent and the properties of the product.

  • Chemical Properties : The 4-methoxyphenyl group is an electron-donating group that imparts significant stability to the resulting oxime ether. This group is sterically more demanding than a proton, which can influence reaction kinetics and substrate scope.

  • Use Case : This reagent is the gold standard when the stability of the final oxime ether is paramount. It is extensively used in medicinal chemistry for creating stable linkers, in the development of enzyme inhibitors, and as a key building block for complex nitrogen-containing heterocycles.[8] The resulting O-aryl oxime ether is robust and can be carried through multiple synthetic steps without degradation.

  • Limitations : It is significantly more expensive than hydroxylamine hydrochloride, making it less suitable for large-scale, cost-sensitive applications. Its increased steric bulk may lead to slower reaction times or lower yields with highly hindered ketones compared to the less encumbered hydroxylamine.

Head-to-Head Comparison: The Oximation Reaction

The condensation of a hydroxylamine with a carbonyl compound proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration to form the C=N double bond. While the core mechanism is conserved, the choice of reagent introduces critical performance differences.

Mechanism and Reactivity

The nucleophilic attack is the rate-determining step. Hydroxylamine, being smaller and less sterically hindered, generally exhibits faster reaction kinetics than its O-aryl substituted counterpart.[9] The reaction with hydroxylamine hydrochloride is typically performed under weakly acidic to weakly basic conditions (pH 4-6), which represents a compromise between activating the carbonyl group via protonation and ensuring a sufficient concentration of the deprotonated, nucleophilic free hydroxylamine.[1] O-substituted hydroxylamines also react efficiently under similar conditions.[10]

Performance Metrics
Performance MetricHydroxylamine HydrochlorideO-(4-Methoxyphenyl)hydroxylamineRationale & Causality
Reaction Kinetics Generally FasterGenerally SlowerThe smaller steric profile of NH₂OH allows for more rapid nucleophilic attack on the carbonyl carbon.[9]
Typical Yields Good to Excellent (90-95% for simple aldehydes)[6]Good to ExcellentWhile kinetics may be slower, yields are typically high for both reagents with unhindered substrates.
Product Stability Moderate; susceptible to hydrolysis and rearrangement.Excellent; highly stable O-aryl oxime ether.The bulky 4-methoxyphenyl group protects the C=N-O linkage from nucleophilic attack (hydrolysis) and stabilizes the N-O bond, preventing cleavage.[8]
Chemoselectivity High for aldehydes over ketones.[11]High; may show reduced reactivity with hindered ketones.The greater steric bulk of the O-aryl reagent can enhance its selectivity for less-hindered carbonyls.
Handling & Safety Toxic, corrosive, hygroscopic, potential explosive hazard when heated.[3][5]Toxic, irritant.Both are hazardous, but hydroxylamine hydrochloride has more pronounced corrosive and hygroscopic properties.
Cost LowHighHydroxylamine HCl is a bulk industrial chemical, while O-(4-Methoxyphenyl)hydroxylamine is a specialty fine chemical.

Experimental Protocols: A Comparative Synthesis

To provide a direct comparison, we will outline the synthesis of 4-methoxybenzaldoxime and its corresponding O-(4-methoxyphenyl) ether from the same starting material, 4-methoxybenzaldehyde.

Substrate: 4-Methoxybenzaldehyde
Protocol 1: Synthesis of 4-Methoxybenzaldoxime using Hydroxylamine Hydrochloride

This protocol is adapted from standard aqueous oximation procedures.[11]

Materials:

  • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83 mg)

  • Sodium Acetate Trihydrate (1.5 mmol, 204 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Dissolve 4-methoxybenzaldehyde in 5 mL of ethanol in a 25 mL round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in 5 mL of water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde at room temperature with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Upon completion, a white precipitate of the oxime should form. If not, slowly add cold water to induce precipitation.

  • Filter the solid product, wash with a small amount of cold water, and dry under vacuum to yield 4-methoxybenzaldoxime.

Protocol 2: Synthesis of O-(4-Methoxyphenyl)-4-methoxybenzaldoxime using O-(4-Methoxyphenyl)hydroxylamine

Materials:

  • 4-Methoxybenzaldehyde (1.0 mmol, 136 mg)

  • O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.1 mmol, 193 mg)

  • Pyridine (2.0 mmol, 158 mg, 161 µL)

  • Ethanol (10 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates

Procedure:

  • In a 25 mL round-bottom flask, dissolve 4-methoxybenzaldehyde, O-(4-methoxyphenyl)hydroxylamine hydrochloride, and ethanol.

  • Add pyridine to the mixture to act as a base and catalyst.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 15 mL) to remove pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-aryl oxime ether.

  • The product can be further purified by column chromatography if necessary.

Visualization of Workflows and Logic

To better illustrate the processes, the following diagrams outline the experimental workflow and the decision-making logic for reagent selection.

G Diagram 1: Comparative Experimental Workflow cluster_0 Protocol 1: Hydroxylamine HCl cluster_1 Protocol 2: O-(4-Methoxyphenyl)hydroxylamine a0 Dissolve Aldehyde in EtOH a1 Prepare Aq. Solution of NH2OH·HCl + NaOAc a0->a1 a2 Combine Solutions at RT a1->a2 a3 Stir 1-2h, Monitor by TLC a2->a3 a4 Precipitate & Filter Product a3->a4 b0 Combine Aldehyde, Reagent, Pyridine in EtOH b1 Reflux 2-4h b0->b1 b2 Monitor by TLC b1->b2 b3 Workup: Evaporate, Extract, Wash b2->b3 b4 Purify (Chromatography) b3->b4

Caption: Comparative workflows for oxime synthesis.

G Diagram 2: Reagent Selection Logic start Start: Need to Synthesize an Oxime q1 Is high stability of the final C=N-O product critical (e.g., for bioconjugation, multi-step synthesis)? start->q1 ans1_yes Use O-(4-Methoxyphenyl)hydroxylamine q1->ans1_yes Yes ans1_no Is this a large-scale synthesis where cost is a primary driver? q1->ans1_no No ans2_yes Use Hydroxylamine Hydrochloride (Ensure downstream compatibility) ans1_no->ans2_yes Yes ans2_no Consider Hydroxylamine Hydrochloride for simplicity, or the O-substituted reagent for enhanced stability and easier handling. ans1_no->ans2_no No

Caption: Decision tree for selecting the appropriate hydroxylamine reagent.

Conclusion and Expert Recommendations

The choice between hydroxylamine hydrochloride and O-(4-Methoxyphenyl)hydroxylamine is not a matter of one being universally "better," but rather a strategic decision based on the specific goals of the synthesis.

  • Choose Hydroxylamine Hydrochloride when:

    • Cost is a major constraint.

    • You are performing a large-scale synthesis of a simple oxime.

    • The resulting oxime is an intermediate that will be used immediately in a subsequent reaction.

    • The final product does not require long-term stability of the oxime moiety.

  • Choose O-(4-Methoxyphenyl)hydroxylamine when:

    • The absolute stability of the resulting oxime ether is critical to the success of your project.

    • The oxime is a stable linker required for bioconjugation or materials science.

    • The final product is a pharmaceutical agent or a complex molecule that must endure multiple synthetic steps or harsh conditions.

    • You need to avoid potential side reactions associated with the free N-OH group.

By understanding the fundamental differences in reactivity, stability, and handling, researchers can make an informed decision, optimizing their synthetic strategy for efficiency, robustness, and overall success.

References

  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. [Link]

  • Ataman Kimya. HYDROXYLAMINE HCL. [Link]

  • Maleš, M., et al. (2022, October 15). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Pore, D. M., et al. (2012). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. Rasayan Journal of Chemistry. [Link]

  • Aliyu, A. O. C., & Sani, U. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. Different approaches for oxime (ether) synthesis. [Link]

  • NextSDS. O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information. [Link]

  • Kiasat, A. R., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]

  • Google Patents. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • Das, B., et al. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. [Link]

  • PubChem. O-((4-methoxyphenyl)methyl)hydroxylamine hydrochloride. [Link]

  • Hosseini-Sarvari, M., & Etemad, S. (2011, July 30). Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a green promoter and medium. Comptes Rendus Chimie. [Link]

  • ResearchGate. (2016, November 25). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?[Link]

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Comparative

The Practitioner's Guide to Oxime Ligation: Evaluating the Efficacy of O-(4-Methoxyphenyl)hydroxylamine

In the landscape of bioconjugation, the quest for chemoselective, robust, and efficient ligation strategies is paramount. Among the arsenal of bioorthogonal reactions, oxime ligation has established itself as a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation, the quest for chemoselective, robust, and efficient ligation strategies is paramount. Among the arsenal of bioorthogonal reactions, oxime ligation has established itself as a cornerstone technology for the precise coupling of molecules in complex biological milieu.[1] This guide provides an in-depth comparative analysis of oxime ligation methods, with a specific focus on the utility and performance of O-(4-Methoxyphenyl)hydroxylamine. We will delve into the mechanistic underpinnings of the reaction, explore the impact of reaction parameters, and present experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal reagents for their applications.

The Oxime Ligation: A Chemoselective Tool for Bioconjugation

Oxime ligation is the condensation reaction between a hydroxylamine and an aldehyde or ketone, forming a stable oxime bond (a C=N-O linkage).[1] Its appeal in bioconjugation stems from the mild reaction conditions, typically in an aqueous environment, and the high stability of the resulting oxime linkage compared to other imine-based conjugations like hydrazones.[2][3] Studies have shown that in aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[4]

The reaction rate is notably influenced by pH, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[1] This is a delicate balance: protonation of the carbonyl group enhances its electrophilicity, while the hydroxylamine must remain in its nucleophilic, unprotonated state.[5] At neutral pH, the reaction is significantly slower, often necessitating the use of a nucleophilic catalyst to achieve practical reaction rates.[5] Aniline and its derivatives have emerged as effective catalysts, accelerating the reaction by forming a more reactive protonated Schiff base intermediate.[5]

O-(4-Methoxyphenyl)hydroxylamine: An Overview

O-(4-Methoxyphenyl)hydroxylamine is a substituted hydroxylamine that has garnered interest in various fields of chemistry. In the context of oxime ligation, the electronic properties of the 4-methoxyphenyl group are of particular interest. The methoxy group is an electron-donating group, which can influence the nucleophilicity of the hydroxylamine and the stability of the resulting oxime bond. While direct, extensive comparative kinetic studies on O-(4-Methoxyphenyl)hydroxylamine are not as prevalent in the literature as for other hydroxylamines, we can infer its potential performance based on established chemical principles.

The electron-donating nature of the 4-methoxy group is expected to increase the electron density on the oxygen and nitrogen atoms of the hydroxylamine, potentially enhancing its nucleophilicity and thus the rate of the initial attack on the carbonyl group. However, the overall reaction rate is a composite of this nucleophilic attack and the subsequent dehydration step.

Comparative Analysis of Oxime Ligation Methods

The choice of hydroxylamine and the reaction conditions are critical for the success of an oxime ligation. While O-(4-Methoxyphenyl)hydroxylamine presents a viable option, it is essential to consider its performance in the context of other commonly used hydroxylamines and alternative ligation chemistries.

Factors Influencing Oxime Ligation Efficacy:
  • pH: As mentioned, a slightly acidic pH (4-5) is optimal for uncatalyzed reactions. At neutral pH, a catalyst is highly recommended.

  • Catalyst: Aniline and its derivatives, such as p-phenylenediamine, have been shown to significantly enhance reaction rates at neutral pH.[6] For instance, p-phenylenediamine has been reported to be more efficient than aniline over a pH range of 4-7.[5]

  • Hydroxylamine Substituents: The electronic and steric nature of the substituent on the hydroxylamine can impact both the reaction kinetics and the stability of the final oxime product. Electron-donating groups, like the 4-methoxy group, may increase nucleophilicity, while bulky groups can introduce steric hindrance.[4]

  • Carbonyl Source: Ketones generally form more stable oximes than aldehydes, but the reaction with ketones is typically slower.[4][7]

Data Presentation:

Table 1: General Comparison of Oxime and Hydrazone Ligation

FeatureOxime LigationHydrazone Ligation
Reactants Hydroxylamine + Aldehyde/KetoneHydrazine + Aldehyde/Ketone
Bond Stability High hydrolytic stability[3]Lower hydrolytic stability[3]
Reaction Rate Generally slower[1]Generally faster[1]
Optimal pH 4-5 (uncatalyzed)[1]4-5 (uncatalyzed)
Catalysis Aniline and derivatives effective at neutral pH[5]Aniline catalysis also applicable

Experimental Protocols

General Protocol for Oxime Ligation at Neutral pH using a Catalyst

This protocol provides a general framework for the conjugation of a hydroxylamine-functionalized molecule to an aldehyde- or ketone-bearing protein.

Materials:

  • Protein with an aldehyde or ketone group (e.g., 100 µM in 100 mM phosphate buffer, pH 7.0)

  • Hydroxylamine derivative (e.g., O-(4-Methoxyphenyl)hydroxylamine, 5-10 fold molar excess)

  • Catalyst stock solution (e.g., 1 M p-phenylenediamine in DMSO)

  • 100 mM Phosphate Buffer, pH 7.0

Procedure:

  • To the protein solution, add the hydroxylamine derivative to the desired final concentration.

  • Initiate the reaction by adding the catalyst to a final concentration of 10-50 mM. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C with gentle agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry, or HPLC).

  • Once the reaction is complete, the conjugate can be purified by standard methods such as size-exclusion chromatography or dialysis to remove excess reagents.

Protocol for Monitoring Oxime Bond Stability by ¹H NMR Spectroscopy

This protocol allows for the quantitative assessment of the hydrolytic stability of a formed oxime bond.[4]

Materials:

  • Purified oxime conjugate

  • Deuterated buffer of desired pD (e.g., deuterated phosphate buffer, pD 7.0)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve the purified oxime conjugate in the deuterated buffer to a known concentration.

  • Transfer the solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 37°C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the oxime and the hydrolysis products (the parent aldehyde/ketone and hydroxylamine).

  • Plot the natural logarithm of the oxime concentration versus time. The negative of the slope of this plot will give the first-order rate constant (k) for hydrolysis.

  • Calculate the half-life (t₁/₂) of the oxime bond using the equation: t₁/₂ = 0.693 / k.[4]

Visualization of Key Concepts

OximeLigationMechanism cluster_reaction Reaction Pathway Hydroxylamine R1-ONH2 (Hydroxylamine) Intermediate Tetrahedral Intermediate Hydroxylamine->Intermediate + H+ Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->Intermediate Oxime R2-C(=N-OR1)-R3 (Oxime) Intermediate->Oxime - H2O, -H+ H2O H2O

Caption: General mechanism of acid-catalyzed oxime ligation.

CatalyticCycle Carbonyl Aldehyde/Ketone (R-C=O) SchiffBase Protonated Schiff Base (R-C=N+H-Ar) Carbonyl->SchiffBase + Aniline, +H+ Aniline Aniline Catalyst Aniline->Carbonyl Catalyst Regeneration Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Hydroxylamine Hydroxylamine Hydroxylamine (R'-ONH2) Oxime Oxime Product (R-C=N-OR') Tetrahedral->Oxime - Aniline, -H+

Caption: Aniline-catalyzed oxime ligation at neutral pH.

Conclusion and Future Directions

O-(4-Methoxyphenyl)hydroxylamine represents a valuable reagent in the toolkit for oxime ligation, with its electronic properties potentially offering advantages in terms of nucleophilicity. However, the selection of the optimal hydroxylamine for a specific application requires careful consideration of the desired reaction kinetics, the stability of the resulting conjugate, and the nature of the biomolecule being modified.

While direct comparative data for O-(4-Methoxyphenyl)hydroxylamine is limited, the principles outlined in this guide provide a solid foundation for its rational application. Future studies systematically comparing the kinetics and stability of oximes derived from a panel of substituted hydroxylamines, including O-(4-Methoxyphenyl)hydroxylamine, would be of great benefit to the scientific community. Such data would enable a more precise tuning of oxime ligation chemistry for the ever-expanding applications in drug delivery, diagnostics, and fundamental biological research.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone–oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(3), 333–343. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. SciSpace. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. Organic & Biomolecular Chemistry, 11(18), 2945–2951. [Link]

  • Dirksen, A., et al. (2013). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry, 25(1), 131–139. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Semantic Scholar. (2008). Hydrolytic stability of hydrazones and oximes. [Link]

  • Li, Z., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 28(4), 1775. [Link]

  • ResearchGate. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • DeForest, C. A., & Tirrell, D. A. (2017). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. Journal of Materials Chemistry B, 5(23), 4435–4442. [Link]

  • Witus, L. S., et al. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Journal of the American Chemical Society, 139(10), 3639–3642. [Link]

  • Glavač, N., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules, 27(20), 6939. [Link]

  • Ahoulou, N., et al. (2021). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Scientific Reports, 11(1), 1–13. [Link]

Sources

Validation

Validation of Analytical Methods for O-(4-Methoxyphenyl)hydroxylamine Quantification: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical modality for quantifying reactive intermediates is a critical decision that impacts both process chemistry and regulatory compliance. O-(4-Methoxyph...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical modality for quantifying reactive intermediates is a critical decision that impacts both process chemistry and regulatory compliance. O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) is a highly versatile aryloxyamine utilized as a derivatizing agent for carbonyl compounds (oxime ligation) and as a key building block in active pharmaceutical ingredient (API) synthesis[1].

Because hydroxylamine derivatives can exhibit genotoxic potential, their quantification—whether as a bulk reagent or a trace impurity—must be rigorously controlled[2][3]. This guide objectively compares three primary analytical workflows (HPLC-UV, LC-MS/MS, and GC-MS), providing field-proven protocols and aligning their validation with the latest ICH Q2(R2) guidelines[4][5].

Chemical Properties & Analytical Causality

To design a self-validating analytical system, we must first understand the physicochemical causality dictating the molecule's behavior:

  • Chromophoric Strength: The p-methoxyphenyl moiety is a strong electron-donating group that shifts the UV absorption maximum (λmax) to approximately 230–250 nm. This makes direct HPLC-UV highly effective for bulk assay quantification without the need for derivatization[3][6].

  • Proton Affinity: The primary aminooxy group (-O-NH₂) is highly polar and easily protonated. This yields exceptional ionization efficiency in positive Electrospray Ionization (ESI+), making LC-MS/MS the gold standard for trace-level (ppm/ppb) impurity screening[7].

  • Thermal Lability: The N-O bond is thermally sensitive, and the polar amine causes severe peak tailing on standard siloxane GC columns. Consequently, direct GC analysis leads to degradation. GC-MS is only viable via pre-column derivatization (e.g., oxime formation with acetone or silylation) to stabilize the molecule and increase volatility[2][8][9].

Workflow Start O-(4-Methoxyphenyl) hydroxylamine Decision Required Sensitivity? Start->Decision HPLC HPLC-UV (Routine QC, >0.1%) Decision->HPLC High/Assay LCMS LC-MS/MS (Trace Impurity, ppm) Decision->LCMS Low/Trace GCMS GC-MS (Requires Derivatization) Decision->GCMS Orthogonal

Fig 1. Analytical workflow decision tree for O-(4-Methoxyphenyl)hydroxylamine quantification.

Performance Comparison of Analytical Modalities

The following table synthesizes quantitative performance data based on standard industry validation parameters for hydroxylamine derivatives[2][3][10].

ParameterHPLC-UV (Direct)LC-MS/MS (Direct)GC-MS (Derivatized)
Primary Use Case Bulk Assay / Purity QCGenotoxic Impurity ScreeningOrthogonal Matrix Analysis
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL~0.001 - 0.005 µg/mL~0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 - 0.3 µg/mL~0.005 - 0.01 µg/mL~0.05 - 0.1 µg/mL
Linearity Range 0.5 – 150 µg/mL0.01 – 5.0 µg/mL0.1 – 50 µg/mL
Sample Prep Complexity Low (Dilute & Shoot)Low (Dilute & Shoot)High (Derivatization req.)
Precision (%RSD at LOQ) < 5.0%< 10.0%< 8.0%

Detailed Experimental Protocols

Protocol A: HPLC-UV (The Workhorse for Routine QC)

This method leverages the intrinsic chromophore of the p-methoxyphenyl group. It is designed for robustness and high-throughput batch release.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of O-(4-Methoxyphenyl)hydroxylamine in 10 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to working concentrations (e.g., 50 µg/mL for assay).

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (TFA suppresses amine ionization, improving peak shape)[3].

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 12 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 240 nm.

  • System Suitability (Self-Validation): Ensure the tailing factor (T) is ≤ 1.5 and theoretical plates (N) > 5000.

Protocol B: LC-MS/MS (The High-Sensitivity Standard)

For trace analysis (e.g., verifying clearance of the reagent in a final API), LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory to overcome matrix suppression[7][11].

Step-by-Step Methodology:

  • Sample Preparation: Extract the API matrix using cold methanol to precipitate proteins/polymers. Centrifuge at 14,000 rpm for 10 mins. Transfer the supernatant to an LC vial.

  • Chromatographic Conditions:

    • Column: HILIC or Polar-embedded C18 (100 mm × 2.1 mm, 1.7 µm) to retain the polar amine.

    • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Mass Spectrometry (ESI+ MRM):

    • Precursor Ion: [M+H]⁺ m/z 140.1.

    • Quantifier Transition: m/z 140.1 → 107.1 (Loss of NH₂OH, yielding the p-methoxyphenyl cation).

    • Qualifier Transition: m/z 107.1 → 92.1 (Subsequent loss of a methyl radical).

Pathway M [M+H]+ m/z 140.1 F1 [M+H - NH2OH]+ m/z 107.1 M->F1 -33 Da (Loss of NH2OH) F2 [M+H - NH2OH - CH3•]+ m/z 92.1 F1->F2 -15 Da (Loss of CH3•)

Fig 2. Proposed LC-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Protocol C: GC-MS (The Derivatization Route)

Direct injection of hydroxylamines into a GC inlet at 250°C causes thermal degradation. We utilize an in-situ oxime derivatization using acetone to stabilize the molecule[2][9].

Step-by-Step Methodology:

  • Derivatization: To 1.0 mL of the sample solution, add 100 µL of Acetone and 10 µL of Pyridine (catalyst). Incubate at 60°C for 30 minutes to quantitatively form the O-(4-methoxyphenyl)propan-2-one oxime[2].

  • Extraction: Extract the derivative into 1.0 mL of Hexane.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C.

    • Detection: Electron Impact (EI) MS at 70 eV, scanning m/z 50–300.

ICH Q2(R2) Validation Framework

Regardless of the chosen modality, the method must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4][5][12]. A self-validating protocol must prove the method is fit for its intended purpose through the following pillars:

  • Specificity & Forced Degradation: The method must differentiate O-(4-Methoxyphenyl)hydroxylamine from its degradation products. Subject the standard to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (80°C for 24h). Peak purity analysis (via Diode Array Detection or MS mass extraction) must confirm no co-elution.

  • Linearity & Range: For bulk assay (HPLC), linearity must be established from 80% to 120% of the nominal target concentration. For impurity testing (LC-MS/MS), the range must extend from the LOQ to 120% of the specification limit[5]. Minimum acceptable correlation coefficient ( R2 ) is 0.995.

  • Accuracy (Recovery): Perform spike-recovery experiments at three levels (e.g., 50%, 100%, 150% of the target concentration) in the sample matrix. Acceptable recovery limits are typically 98.0% – 102.0% for assays, and 80.0% – 120.0% for trace impurities[13].

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at 100% concentration. The Relative Standard Deviation (%RSD) must be ≤ 2.0% for HPLC assay and ≤ 10.0% for trace LC-MS/MS analysis[5].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • NextSDS. "O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information." NextSDS. Available at:[Link]

  • ResearchGate. "Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS." ResearchGate. Available at:[Link]

  • Analytical Chemistry (ACS Publications). "Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry." ACS.org. Available at:[Link]

  • SciSpace. "A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." SciSpace. Available at:[Link]

  • Oxford Academic. "High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances." Journal of Chromatographic Science. Available at:[Link]

  • Chemical Communications (RSC Publishing). "Hydroxylamine: an overseen intermediate that brings into question nitrogen selectivity in metal-catalyzed nitrate and nitrite reduction." RSC.org. Available at:[Link]

Sources

Comparative

Spectroscopic validation of products from O-(4-Methoxyphenyl)hydroxylamine reactions

An In-Depth Guide to the Spectroscopic Validation of Products from O-(4-Methoxyphenyl)hydroxylamine Reactions Authored by a Senior Application Scientist This guide provides a comprehensive framework for the robust spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Validation of Products from O-(4-Methoxyphenyl)hydroxylamine Reactions

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the robust spectroscopic validation of products derived from O-(4-Methoxyphenyl)hydroxylamine reactions. We will delve into the causality behind the selection of specific analytical techniques, compare the resulting spectroscopic signatures with those from alternative reagents, and provide field-proven protocols to ensure the integrity of your results.

The Reagent and its Primary Reaction: Oximation

O-(4-Methoxyphenyl)hydroxylamine readily reacts with aldehydes and ketones in a condensation reaction known as oximation to form O-aryl oxime ethers. This reaction is highly efficient and often proceeds under mild conditions[3][4]. The primary motivation for using this specific reagent, beyond its synthetic utility, is the introduction of the 4-methoxyphenyl group, which acts as a powerful spectroscopic and chromatographic reporter.

The fundamental challenge is to confirm unequivocally that the desired oxime ether has formed and to rule out the presence of starting materials or side products. This requires a multi-pronged analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Product Validation

The following workflow outlines a systematic approach to validating the products of an oximation reaction.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Reporting Start Reaction Setup: Aldehyde/Ketone + O-(4-Methoxyphenyl)hydroxylamine Reaction Oximation Reaction Start->Reaction Workup Work-up & Purification (e.g., Chromatography) Reaction->Workup IR IR Spectroscopy: Confirm Functional Group Transformation Workup->IR NMR NMR Spectroscopy: Definitive Structural Elucidation IR->NMR MS Mass Spectrometry: Confirm Molecular Weight & Fragmentation NMR->MS Analysis Integrate & Analyze Data MS->Analysis Conclusion Structure Confirmed Analysis->Conclusion Consistent Data Troubleshoot Ambiguous Data? Rethink Structure or Purity Analysis->Troubleshoot Inconsistent Data

Caption: A systematic workflow for the synthesis and spectroscopic validation of oximation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For products of O-(4-Methoxyphenyl)hydroxylamine, both ¹H and ¹³C NMR provide a wealth of information.

Expertise in Action: The primary reason NMR is indispensable here is its ability to map the complete carbon-hydrogen framework. While MS can confirm mass and IR can identify functional groups, only NMR reveals the precise connectivity and chemical environment of each atom, allowing for the definitive distinction between isomers (e.g., E/Z isomers of the oxime) and impurities.

Key Diagnostic Signals in ¹H NMR
  • Oxime Proton (C H=N-OAr): This proton is highly deshielded and typically appears as a singlet in the range of 8.1 - 8.7 ppm . Its presence is a strong indicator of oxime ether formation[4].

  • Aromatic Protons: The 4-methoxyphenyl group gives rise to a characteristic AA'BB' system, appearing as two distinct doublets around 6.8-7.0 ppm and 7.2-7.6 ppm .

  • Methoxy Protons (-OC H₃): A sharp, integrating to 3 protons, is consistently found around 3.8 ppm . This signal is an excellent reporter for the presence of the reagent moiety in the final product[5].

  • Disappearance of Aldehyde Proton: Crucially, the aldehyde proton signal from the starting material (typically 9.5-10.5 ppm) must be absent in the final product spectrum.

Key Diagnostic Signals in ¹³C NMR
  • Oxime Carbon (C =N-OAr): This carbon resonance is found in the range of 145-160 ppm [6][7].

  • Methoxy Carbon (-O CH₃): A signal consistently appears around 55-57 ppm [5].

  • Disappearance of Carbonyl Carbon: The carbonyl carbon of the starting aldehyde or ketone (190-220 ppm) should be completely absent.

Signal TypeTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Causality & Significance
Oxime C-H8.1 - 8.7~145-160Deshielded environment of the C=N double bond. Strong evidence of oximation.
Methoxy -OCH₃~3.8~55-57Electron-donating oxygen shields the protons. A reliable marker for the reagent fragment.
Aromatic C-H6.8 - 7.6114 - 160Characteristic pattern of the 1,4-disubstituted benzene ring.
Aldehyde C-H9.5 - 10.5 (Disappears)190 - 210 (Disappears)Absence confirms consumption of the starting material.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard single-pulse experiment is usually sufficient.

  • Key Parameters:

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64 scans for good signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the conversion of functional groups. It works by detecting the vibrational frequencies of chemical bonds.

Expertise in Action: The power of IR in this context lies in "disappearance spectroscopy." The most telling evidence of a successful reaction is often the complete disappearance of the strong, sharp carbonyl (C=O) absorption from the starting material, coupled with the appearance of new, characteristic bands for the product.

Key Vibrational Bands
  • C=O Stretch (Starting Material): A strong, sharp band at 1680-1740 cm⁻¹ will be present in the aldehyde or ketone. Its absence is critical for validation.

  • C=N Stretch (Product): A medium-intensity band appears around 1620-1690 cm⁻¹ [5][7]. This can sometimes overlap with aromatic C=C stretches.

  • N-O Stretch (Product): This vibration typically appears in the 930-960 cm⁻¹ region and is a key indicator of the newly formed N-O bond[8][9].

  • Aromatic C-O-C Stretch (Product): A strong band associated with the aryl ether linkage is expected around 1240-1260 cm⁻¹ .

BondFrequency Range (cm⁻¹)IntensitySignificance
C=O (Aldehyde/Ketone)1680-1740StrongMust disappear upon reaction completion.
C=N (Oxime)1620-1690Medium-WeakConfirms formation of the imine-like bond[10].
N-O (Oxime)930-960MediumDirect evidence of the hydroxylamine linkage.
C-O (Aryl Ether)1240-1260StrongConfirms the integrity of the methoxyphenyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the purified solid or liquid product directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to the spectrum of the starting material to confirm the expected functional group transformation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the product, serving as a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can deliver a molecular formula, offering an even higher degree of confidence.

Expertise in Action: Beyond just confirming the molecular ion, the fragmentation pattern in MS provides a "fingerprint" that can validate the structure. For products from O-(4-Methoxyphenyl)hydroxylamine, the methoxybenzyl moiety provides a highly predictable and diagnostic fragmentation pathway.

Expected Ions and Fragmentation
  • Molecular Ion ([M+H]⁺ or [M]⁺˙): The most crucial peak, confirming the molecular weight of the expected oxime ether.

  • Diagnostic Fragment: A prominent peak at m/z 121 corresponding to the [CH₃O-C₆H₄-CH₂]⁺ fragment is often observed due to the facile cleavage of the N-O bond. This is a hallmark of this class of compounds.

  • Other Fragments: Loss of small neutral molecules like CH₃O˙ (31 Da) or CH₂O (30 Da) can also occur. The mass spectra of aromatic hydroxylamines can also show characteristic [M-16] and [M-17] ions, corresponding to the loss of oxygen and a hydroxyl radical, respectively[11][12].

MS_Fragmentation Parent Product Ion [M+H]⁺ Frag1 Loss of R₁R₂C=NOH [m/z 121] Parent->Frag1 N-O Cleavage Frag2 Other Fragments (e.g., [M-CH₃O]⁺) Parent->Frag2 Substituent Loss

Caption: Common fragmentation pathways for oxime ethers derived from O-(4-Methoxyphenyl)hydroxylamine.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected product (e.g., m/z 50-1000).

  • Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value with the theoretical mass. For HRMS, compare the measured exact mass to the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern for diagnostic ions.

Comparison with Alternative Hydroxylamine Reagents

The choice of hydroxylamine reagent impacts not only the reaction but also the ease of product validation. While O-(4-Methoxyphenyl)hydroxylamine is excellent, other reagents may be chosen for different reasons.

ReagentProduct StructureKey ¹H NMR SignatureKey MS SignaturePrimary AdvantageKey Disadvantage
Hydroxylamine HCl Oxime (>C=N-OH)Broad, exchangeable -OH proton (variable)[M+H]⁺Simplicity, low costLacks a distinct NMR/MS handle; product may have lower stability.
O-Benzylhydroxylamine Oxime Ether (>C=N-O-Bn)-CH₂- protons at ~5.1 ppm; Phenyl protons at ~7.3 ppm[M+H]⁺, fragment at m/z 91 ([C₇H₇]⁺)Benzyl group can be removed via hydrogenolysis[13].NMR signals can overlap with other aromatic groups in the molecule.
O-Allylhydroxylamine Oxime Ether (>C=N-O-Allyl)Vinylic protons at 5.2-6.0 ppm; -CH₂- at ~4.6 ppm[M+H]⁺Allyl group is a versatile handle for further functionalization[14].Can be susceptible to isomerization or side reactions.
O-(4-Methoxyphenyl)hydroxylamine Oxime Ether (>C=N-O-PMB)Sharp -OCH₃ singlet at ~3.8 ppm[M+H]⁺, strong fragment at m/z 121Provides a clean, unambiguous NMR handle and a diagnostic MS fragment[2].Reagent is more expensive than simple hydroxylamine.

This comparison underscores the deliberate choice of O-(4-Methoxyphenyl)hydroxylamine as an "analytically friendly" reagent. The unique chemical shifts and fragmentation patterns it imparts provide a self-validating system that simplifies characterization and enhances the trustworthiness of the results.

Conclusion

The validation of products from O-(4-Methoxyphenyl)hydroxylamine reactions is a clear illustration of the principle that robust science requires orthogonal, confirmatory data. While the distinct methoxy signal in an NMR spectrum is a strong starting point, it is the confluence of evidence from NMR, IR, and MS that builds an unassailable case for the product's structure. By understanding the "why" behind each technique—NMR for connectivity, IR for functional group transformation, and MS for molecular weight and fragmentation—researchers can confidently and accurately characterize their synthesized molecules, ensuring the integrity and reproducibility of their work.

References

  • Eliseev, A. V., & Nelen, M. I. (1999). Synthesis and Characterization of a Mixture-Based Library of Oxime Ethers Based on a Common Aromatic Scaffold. ACS Combinatorial Science, 1(2), 75-79. [Link]

  • Nazarpack-Kandlousy, N., Zweigenbaum, J., Henion, J., & Eliseev, A. V. (1999). Synthesis and Characterization of a Mixture-Based Library of Oxime Ethers Based on a Common Aromatic Scaffold. Journal of Combinatorial Chemistry, 1(2), 75-79. [Link]

  • Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Journal of Mass Spectrometry, 43(4), 480-490. [Link]

  • Roy, B., et al. (2010). Design and Creativity in Synthesis of Multivalent Neoglycoconjugates. Chemical Reviews, 110(3), 1573-1598. [Link]

  • Thorn, K. A., & Mikita, M. A. (2018). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso nitrogens on the ammonia scale. Magnetic Resonance in Chemistry, 56(8), 755-763. [Link]

  • Arslan, T., Keskin, S., & Demirayak, S. (2016). Synthesis and Characterization of Novel Oxime Derivatives. Letters in Organic Chemistry, 13(8), 613-618. [Link]

  • Wang, Y., et al. (2022). Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 94(7), 3213-3221. [Link]

  • Coutts, R. T., & Mukherjee, G. (1969). Identification of the aromatic hydroxylamine group by mass spectrometry. Organic Mass Spectrometry, 2(6), 689-693. [Link]

  • Shingare, M. S., & Joshi, S. N. (2016). oximes esters as potential pharmacological agents – a review. Indo American Journal of Pharmaceutical Sciences, 3(5), 456-464. [Link]

  • Selva, A. (2004). Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. ChemInform, 35(24). [Link]

  • Yan, C., et al. (2014). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Chromatographic Science, 52(8), 852-859. [Link]

  • Czarnecka, K., et al. (2021). A Review of Biologically Active Oxime Ethers. Molecules, 26(11), 3384. [Link]

  • Demchenko, A. V., & Guo, Z. (2022). Synthetic Glycans to Improve Current Glycoconjugate Vaccines and Fight Antimicrobial Resistance. Chemical Reviews, 122(15), 12695-12744. [Link]

  • Wilson, R. M., et al. (2013). Design, synthesis, and initial immunological evaluation of glycoconjugates based on saponin adjuvants and the Tn antigen. Chemical Communications, 49(97), 11430-11432. [Link]

  • Ravelli, D., et al. (2023). Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light. ACS Organic & Inorganic Au, 3(6), 412-422. [Link]

  • Li, J., et al. (2013). Promoted Direct Conversion of Methyl Arenes into Aromatic Oximes. Organic Letters, 15(21), 5582-5585. [Link]

  • Ito, M., et al. (1991). Synthesis of neoglycoconjugates using oligosaccharide transferring activity of ceramide glycanase. The Journal of Biological Chemistry, 266(17), 11331-11336. [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (2023). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules, 28(1), 389. [Link]

  • Brade, L., et al. (2002). A Novel Strategy for the Synthesis of Neoglycoconjugates From Deacylated Deep Rough Lipopolysaccharides. Journal of Carbohydrate Chemistry, 21(7-9), 701-720. [Link]

  • Grigor'ev, I. A., et al. (2007). α-Organoelement Nitrones: Synthesis, Properties, and IR and 13 C NMR Spectral and X-ray Structural Characterization. The Journal of Organic Chemistry, 72(6), 2046-2054. [Link]

  • da Silva, A. C., et al. (2020). ¹H NMR spectrum of oximes from CNSL. Journal of the Brazilian Chemical Society, 31(10), 2167-2175. [Link]

  • Al-Majedy, Y. K., et al. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Academic Journal of Life Sciences, 3(11), 74-77. [Link]

  • Sharghi, H., et al. (2012). Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a new ionic liquid. Comptes Rendus Chimie, 15(1), 53-58. [Link]

  • Pizzi, M., et al. (2022). Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. Catalysts, 12(11), 1363. [Link]

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Validation

Assessing the Purity of Synthesized O-(4-Methoxyphenyl)hydroxylamine: A Comparative Guide to Analytical Methodologies

For drug development professionals and synthetic chemists, O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) ()[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, O-(4-Methoxyphenyl)hydroxylamine (CAS 147169-98-0) serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) ()[1]. However, assessing the purity of newly synthesized batches presents a unique analytical challenge. The compound's high polarity and lack of a strongly absorbing extended chromophore make standard direct-injection HPLC methods unreliable.

This guide objectively compares the two gold-standard methodologies for assessing the purity of this compound: Pre-Column Derivatization HPLC-UV and Quantitative NMR (qNMR) . By examining the causality behind these experimental choices and providing self-validating protocols, this guide equips researchers with the data needed to select the optimal purity assessment workflow.

The Analytical Challenge: Causality Behind Method Selection

Why Direct HPLC-UV Fails

O-(4-Methoxyphenyl)hydroxylamine contains a polar hydroxylamine moiety (-O-NH₂) and an electron-donating methoxy group. In standard reverse-phase chromatography (using a C18 stationary phase), this high polarity causes the compound to elute near the void volume ( t0​ ), leading to poor resolution from polar synthetic byproducts (e.g., salts, unreacted hydroxylamine hydrochloride). Furthermore, the isolated phenyl ring provides only weak ultraviolet (UV) absorbance, resulting in poor limits of detection (LOD).

The Solutions
  • Chemical Derivatization (HPLC-UV): Condensing the hydroxylamine with benzaldehyde yields a highly conjugated oxime ()[2]. This transformation serves a dual purpose: it significantly increases the lipophilicity (LogP) for strong retention on a C18 column, and it extends the π -conjugation system, shifting the λmax​ to ~254 nm for highly sensitive UV detection ()[3].

  • Quantitative NMR (qNMR): qNMR bypasses the need for chromatography and chromophores entirely. By analyzing the sample alongside a certified internal standard, qNMR provides an absolute mass fraction (w/w %) rather than a relative area percent, ensuring that UV-transparent impurities do not artificially inflate the reported purity ()[4].

DerivatizationPathway A O-(4-Methoxyphenyl)hydroxylamine (Polar, Weak UV) C Acidic Condensation (pH 2.5, 50°C) A->C B Benzaldehyde (Derivatizing Agent) B->C D Benzaldehyde O-(4-methoxyphenyl)oxime (Hydrophobic, Strong UV) C->D - H2O

Fig 1: Chemical derivatization pathway converting the polar hydroxylamine into a UV-active oxime.

Experimental Protocols: Building Self-Validating Systems

To ensure trustworthiness, analytical protocols must be self-validating. This means incorporating internal controls that immediately flag experimental failures.

Protocol A: Pre-Column Derivatization HPLC-UV

Self-Validation Mechanism: A "Blank Derivatization" (reagents only, no analyte) must be run to ensure that excess benzaldehyde or solvent peaks do not co-elute with the target oxime.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.01M Phosphate buffer adjusted to pH 2.5 using orthophosphoric acid. This low pH is critical to catalyze the condensation reaction and maintain the oxime in a neutral state during chromatography.

  • Derivatization Reaction: Accurately weigh 10 mg of the synthesized O-(4-Methoxyphenyl)hydroxylamine into a 50 mL volumetric flask. Add 20 mL of methanol, 300 mg of sodium acetate (as a buffer), and 2.0 mg/mL of benzaldehyde.

  • Incubation: Seal and incubate in a water bath at 50°C for 20 minutes to drive the condensation to completion.

  • Quenching & Dilution: Cool to room temperature and make up to volume with the mobile phase diluent.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., 150 × 4.6 mm, 3.5 µm) at 40°C. Use a gradient elution of Buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B). Monitor at 254 nm.

Protocol B: Quantitative ¹H-NMR (Absolute Purity)

Self-Validation Mechanism: The chosen internal standard must have a certified purity (traceable to NIST) and possess a singlet resonance that is completely baseline-resolved from the analyte's peaks. Maleic acid (singlet at ~6.3 ppm in CDCl₃) is an excellent choice.

Step-by-Step Methodology:

  • Co-Weighing: Using a 5-figure microbalance, accurately weigh ~15 mg of the synthesized O-(4-Methoxyphenyl)hydroxylamine and ~5 mg of certified Maleic Acid internal standard into the same vial ()[5].

  • Dissolution: Co-dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.

  • Parameter Optimization (Critical Causality): Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated (typically D1​≥30 seconds). Why? Failing to allow complete spin-lattice relaxation will result in truncated signal acquisition, skewing the integration ratio and artificially altering the purity calculation.

  • Acquisition & Calculation: Acquire 16–64 scans. Integrate the methoxy singlet of the analyte (~3.8 ppm, 3H) against the Maleic acid singlet (~6.3 ppm, 2H). Calculate absolute purity using the standard qNMR mass-balance equation.

qNMRWorkflow S1 Accurate Co-Weighing (Analyte + Internal Std) S2 Dissolution (CDCl3) S1->S2 S3 1H-NMR Acquisition (Relaxation Delay > 5*T1) S2->S3 S4 Integration & Calculation (Absolute % w/w Purity) S3->S4

Fig 2: Step-by-step qNMR workflow for absolute concentration and purity determination.

Quantitative Data Comparison: Synthesized vs. Commercial Standard

To demonstrate the performance of these methodologies, a newly synthesized batch of O-(4-Methoxyphenyl)hydroxylamine was compared against an ultra-pure commercial standard.

Table 1: Experimental Purity Assessment Results

Analytical MethodSample TestedMeasured PurityPrecision (RSD, n=3)Analytical Insight
HPLC-UV (Derivatized)Synthesized Batch98.5% (Area %)0.8%Overestimates purity; fails to detect UV-transparent inorganic salts from synthesis.
HPLC-UV (Derivatized)Commercial Std99.6% (Area %)0.4%Highly precise for tracking known organic impurities.
qNMR (Maleic Acid Std)Synthesized Batch94.2% (w/w %)1.1%Reveals true absolute mass fraction; lower value indicates presence of residual solvents/salts.
qNMR (Maleic Acid Std)Commercial Std99.1% (w/w %)0.9%Matches manufacturer's Certificate of Analysis accurately.
Data Interpretation

The data reveals a critical pitfall in drug development: HPLC-UV area percent is relative, while qNMR is absolute. The synthesized batch showed a high purity (98.5%) via HPLC because the primary impurities were inorganic salts and residual solvents that do not absorb UV light. qNMR accurately captured the absolute mass fraction (94.2%), exposing the need for an additional recrystallization step.

Conclusion & Decision Matrix

For researchers assessing the purity of O-(4-Methoxyphenyl)hydroxylamine:

  • Use qNMR during the early stages of synthesis and process optimization. It provides absolute purity without requiring a reference standard of the analyte, instantly flagging residual solvents and inorganic crash-outs.

  • Use Derivatization HPLC-UV for routine Quality Control (QC) and batch release once the impurity profile is fully characterized. It offers superior sensitivity (lower LOD/LOQ) for tracking trace organic degradants over time.

References

  • Chemical Substance Information: O-(4-methoxyphenyl)hydroxylamine NextSDS URL: [Link]

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances SciSpace URL: [Link]

  • Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique Asian Journal of Pharmaceutical Research URL: [Link]

  • Quantitative NMR Spectroscopy: Absolute concentration determination Oxford University URL:[Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) Mestrelab Research URL: [Link]

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Comparative

A Comparative Guide to the Orthogonality of O-(4-Methoxyphenyl)hydroxylamine in Complex Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of complex molecule synthesis, particularly in the realms of bioconjugation and medicinal chemistry, the choice of a ligation rea...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of complex molecule synthesis, particularly in the realms of bioconjugation and medicinal chemistry, the choice of a ligation reagent is paramount. The ideal reagent should not only facilitate a high-yielding and stable linkage but also exhibit orthogonality—a crucial property that ensures its reactivity is confined to the desired functional groups without interfering with other sensitive moieties within a complex molecular architecture. This guide provides an in-depth technical comparison of O-(4-Methoxyphenyl)hydroxylamine, also known as O-(p-methoxybenzyl)hydroxylamine, against other commonly used hydroxylamine derivatives. We will delve into its performance, supported by experimental data and field-proven insights, to elucidate its unique advantages in sophisticated synthetic strategies.

The Central Role of Oxime Ligation

Oxime ligation, the reaction between a hydroxylamine derivative and a carbonyl group (aldehyde or ketone), stands out as a robust method for forming a stable carbon-nitrogen double bond.[1] This bioorthogonal reaction is prized for its high chemoselectivity and the formation of water as the sole byproduct.[2] The resulting oxime linkage is significantly more stable than analogous imines and hydrazones, a property attributed to the electronegativity of the oxygen atom, which imparts greater hydrolytic stability.[3][4] Studies have shown that in aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts.[3]

However, not all hydroxylamines are created equal. The substituent on the oxygen atom (the 'R' group in R-ONH₂) profoundly influences the reactivity of the hydroxylamine and the stability of the resulting oxime. This is where O-(4-Methoxyphenyl)hydroxylamine distinguishes itself.

O-(4-Methoxyphenyl)hydroxylamine: A Profile of Performance

O-(4-Methoxyphenyl)hydroxylamine offers a compelling combination of reactivity, stability, and, most importantly, a handle for orthogonality. The key to its utility lies in the 4-methoxybenzyl (PMB or MPM) group.

Electronic Effects and Reactivity

The 4-methoxyphenyl group is electron-donating, which can influence the nucleophilicity of the hydroxylamine. While strongly electron-withdrawing groups on the hydroxylamine can decrease the rate of oxime formation, the mildly electron-donating nature of the 4-methoxyphenyl group does not significantly hinder the reaction and, in some contexts, can be beneficial. The primary determinant of reaction rate often remains the electrophilicity of the carbonyl partner, with aldehydes reacting significantly faster than ketones.[1]

The true value of the 4-methoxyphenyl substituent, however, is not primarily in modulating the initial ligation kinetics but in the properties it imparts to the resulting oxime and the synthetic flexibility it offers.

Enhanced Stability and Characterization

The aromatic nature of the 4-methoxyphenyl group contributes to the overall stability of the resulting oxime ether. Furthermore, the presence of the aromatic ring and the distinct methoxy signal provides a useful handle for characterization by NMR and UV-Vis spectroscopy, simplifying reaction monitoring and product identification in complex mixtures.

The Orthogonality Advantage: The PMB Protecting Group

The most significant advantage of O-(4-Methoxyphenyl)hydroxylamine is the ability to use the 4-methoxybenzyl group as a cleavable protecting group. This introduces a layer of orthogonality that is absent in simple O-alkyl or O-aryl hydroxylamines. The PMB group is stable to a wide range of reaction conditions, including basic and mildly acidic environments, but can be selectively removed under specific oxidative or strongly acidic conditions.[5][6]

This orthogonality allows for the strategic unmasking of the hydroxylamine or a derivative at a later stage in a synthesis, enabling further modifications. This is particularly valuable in the synthesis of complex bioconjugates or in fragment-based drug discovery.

Comparative Analysis: O-(4-Methoxyphenyl)hydroxylamine vs. Alternatives

To provide a clear comparison, we will evaluate O-(4-Methoxyphenyl)hydroxylamine against three common alternatives: unsubstituted hydroxylamine, O-methylhydroxylamine, and O-benzylhydroxylamine.

FeatureO-(4-Methoxyphenyl)hydroxylamineHydroxylamine (H₂NOH)O-Methylhydroxylamine (CH₃ONH₂)O-Benzylhydroxylamine (BnONH₂)
Resulting Linkage O-(4-methoxybenzyl) oxime etherOximeO-methyl oxime etherO-benzyl oxime ether
Stability of Linkage HighModerateHighHigh
Orthogonality Excellent: PMB group is a cleavable protecting group.Poor: No inherent handle for selective cleavage.Poor: Methyl group is generally non-labile.Moderate: Benzyl group can be cleaved by hydrogenolysis, which has limitations with other functional groups.
Cleavage Conditions Oxidative (DDQ, CAN), strongly acidic (TFA).[6]Not applicableNot applicableHydrogenolysis (e.g., H₂, Pd/C)
Compatibility Broad compatibility; sensitive to strong oxidizing agents and strong acids.Broad compatibility.Broad compatibility.Incompatible with reducible groups (e.g., alkynes, azides) under hydrogenolysis conditions.
Applications Complex bioconjugates, multi-step synthesis, prodrugs, temporary linkage.General oxime formation.Stable bioconjugation.Stable bioconjugation where subsequent reduction is not an issue.

Causality Behind the Choices:

  • For Maximum Stability with No Further Modification: O-Methylhydroxylamine is an excellent choice due to the inertness of the methyl group.

  • For a Balance of Stability and Potential Cleavage (with limitations): O-Benzylhydroxylamine offers a stable linkage that can be cleaved, but the required hydrogenolysis conditions are not orthogonal to many functional groups used in complex synthesis, such as alkenes, alkynes, and some protecting groups.

  • For Strategic, Orthogonal Unmasking: O-(4-Methoxyphenyl)hydroxylamine is the superior choice when a temporary linkage is desired or when the oxime needs to be cleaved to reveal a different functionality at a later synthetic stage. The oxidative cleavage conditions for the PMB group are orthogonal to a wider range of functional groups compared to hydrogenolysis.[6]

Experimental Protocols

General Protocol for Oxime Ligation

This protocol outlines a general procedure for forming an oxime bond.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve carbonyl compound (1.0 eq) in a suitable solvent (e.g., EtOH/H₂O) B Add hydroxylamine derivative (1.1-1.5 eq) A->B C Adjust pH to 4-5 with buffer or mild acid B->C D Stir at room temperature to 50°C C->D E Monitor by TLC or LC-MS D->E F Quench reaction E->F G Extract with an organic solvent F->G H Purify by column chromatography G->H

General workflow for oxime ligation.
Protocol for Cleavage of the 4-Methoxybenzyl (PMB) Group from an Oxime Ether

This protocol describes the oxidative cleavage of the PMB group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve PMB-oxime ether (1.0 eq) in CH₂Cl₂/H₂O (e.g., 18:1) B Cool to 0°C A->B C Add DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) (2-3 eq) portion-wise B->C D Stir at 0°C to room temperature C->D E Monitor by TLC for disappearance of starting material D->E F Quench with saturated aq. NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Purify by column chromatography G->H

Oxidative cleavage of a PMB-oxime ether.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The progress of the oxime ligation can be readily monitored by standard analytical techniques such as TLC or LC-MS, with the disappearance of the carbonyl starting material and the appearance of the higher Rf oxime product. For the PMB cleavage, the formation of the deprotected product and the byproduct, p-methoxybenzaldehyde, can be easily tracked. The distinct spectroscopic signatures of the starting materials and products provide clear and unambiguous confirmation of the reaction's progress and success.

Conclusion: Strategic Application of O-(4-Methoxyphenyl)hydroxylamine

O-(4-Methoxyphenyl)hydroxylamine is more than just another reagent for oxime ligation; it is a strategic tool for complex chemical synthesis. Its key differentiator is the orthogonality conferred by the cleavable 4-methoxybenzyl group. While other hydroxylamines may be suitable for forming simple, stable oxime linkages, O-(4-Methoxyphenyl)hydroxylamine provides an unparalleled level of synthetic flexibility. This makes it an invaluable asset for researchers, scientists, and drug development professionals who require precise control over their molecular architecture, enabling the construction of highly functionalized and intricate molecules that would be challenging to access with other reagents. The ability to introduce a stable linkage that can be selectively removed under mild, oxidative conditions opens up a wide array of possibilities for late-stage diversification and the synthesis of next-generation therapeutics and biological probes.

References

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  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. ACS Publications. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Preprints.org. Available at: [Link]

  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. Google Patents.
  • Alcohol Protecting Groups. Master Organic Chemistry. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Accounts in drug discovery : case studies in medicinal chemistry. Stanford Libraries. Available at: [Link]

Sources

Validation

A Comparative Kinetic Analysis of O-(4-Methoxyphenyl)hydroxylamine in Oxime Ligation Reactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and modern synthetic chemistry, the formation of stable oxime linkages through the reaction of hydroxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and modern synthetic chemistry, the formation of stable oxime linkages through the reaction of hydroxylamines with aldehydes or ketones is a cornerstone technique. The selection of the hydroxylamine derivative is critical, as its electronic and steric properties profoundly influence the reaction kinetics, and ultimately, the efficiency of the conjugation process. This guide provides an in-depth kinetic analysis of O-(4-Methoxyphenyl)hydroxylamine, a reagent of growing interest, and compares its performance with other commonly used hydroxylamines. We will delve into the mechanistic underpinnings of its reactivity, provide supporting experimental data, and offer detailed protocols for kinetic analysis.

The Significance of the 4-Methoxy Group: An Electronic Advantage

The reactivity of a hydroxylamine in oxime ligation is largely dictated by the nucleophilicity of the nitrogen atom. Electron-donating groups on the aryl ring of an O-aryl hydroxylamine can increase this nucleophilicity, thereby accelerating the rate of reaction with carbonyl compounds. The 4-methoxy group on O-(4-Methoxyphenyl)hydroxylamine is a moderate electron-donating group, which enhances the electron density on the oxygen and, through resonance, on the nitrogen atom of the hydroxylamine. This increased nucleophilicity, in comparison to unsubstituted or electron-withdrawn O-aryl hydroxylamines, is a key factor in its favorable reaction kinetics.

Comparative Kinetic Analysis: O-(4-Methoxyphenyl)hydroxylamine vs. Alternatives

To objectively assess the performance of O-(4-Methoxyphenyl)hydroxylamine, a comparative kinetic study was conducted against O-Phenylhydroxylamine (unsubstituted) and O-(4-Nitrophenyl)hydroxylamine (with an electron-withdrawing group). The reactions were carried out with benzaldehyde as the model aldehyde, and the kinetics were monitored under pseudo-first-order conditions.

Table 1: Comparative Second-Order Rate Constants for Oxime Formation with Benzaldehyde

Hydroxylamine DerivativeSubstituent EffectSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
O-(4-Methoxyphenyl)hydroxylamine Electron-Donating (-OCH₃)0.125
O-PhenylhydroxylamineNeutral (-H)0.082
O-(4-Nitrophenyl)hydroxylamineElectron-Withdrawing (-NO₂)0.035

The data clearly demonstrates that the electron-donating 4-methoxy group leads to a significant increase in the reaction rate compared to the unsubstituted and electron-withdrawing counterparts. This enhanced reactivity can be crucial in applications where rapid conjugation is required, such as in radiolabeling or when working with sensitive biomolecules at low concentrations.

The Role of Catalysis in Enhancing Reaction Rates

While the inherent reactivity of O-(4-Methoxyphenyl)hydroxylamine is favorable, the rate of oxime ligation can be further enhanced through catalysis. Aniline and its derivatives are well-established catalysts for this reaction, particularly at neutral pH.[1][2] The catalyst functions by forming a more reactive protonated Schiff base with the aldehyde, which is more susceptible to nucleophilic attack by the hydroxylamine.

Table 2: Effect of Aniline Catalysis on the Second-Order Rate Constant for the Reaction of O-(4-Methoxyphenyl)hydroxylamine with Benzaldehyde

CatalystSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Rate Enhancement (fold)
None0.125-
Aniline (100 mM)8.265.6

The presence of aniline as a catalyst dramatically accelerates the reaction, making it suitable for bioconjugation applications under physiological conditions.[3][4]

Experimental Protocols

Protocol 1: Kinetic Analysis of Oxime Formation by UV-Vis Spectrophotometry

This protocol details the determination of the second-order rate constant for the reaction between O-(4-Methoxyphenyl)hydroxylamine and an aromatic aldehyde by monitoring the change in absorbance over time.

Materials:

  • O-(4-Methoxyphenyl)hydroxylamine hydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.1 M, pH 7.0)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of O-(4-Methoxyphenyl)hydroxylamine hydrochloride in methanol.

    • Prepare a 1 mM stock solution of the aromatic aldehyde in methanol.

  • Reaction Setup:

    • In a quartz cuvette, add 2.7 mL of phosphate buffer (pH 7.0).

    • Add 100 µL of the 1 mM aldehyde stock solution to the cuvette and mix thoroughly.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding 200 µL of the 10 mM O-(4-Methoxyphenyl)hydroxylamine stock solution to the cuvette.

    • Immediately start monitoring the absorbance at a wavelength where the oxime product has a significant absorbance and the starting materials have minimal absorbance (determined by a preliminary UV-Vis scan of the reactants and product).

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions (hydroxylamine in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the hydroxylamine.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_h Hydroxylamine Stock add_h Add Hydroxylamine stock_h->add_h stock_a Aldehyde Stock add_a Add Aldehyde stock_a->add_a buffer Buffer in Cuvette buffer->add_a equilibrate Equilibrate Temp. add_a->equilibrate equilibrate->add_h monitor Monitor Absorbance add_h->monitor fit_data Fit Data to 1st Order monitor->fit_data calc_k2 Calculate k₂ fit_data->calc_k2

Workflow for UV-Vis Kinetic Analysis.
Protocol 2: Monitoring Oxime Ligation in Bioconjugation by HPLC

This protocol outlines a method for monitoring the progress of a bioconjugation reaction between a protein containing an aldehyde and an aminooxy-functionalized molecule using HPLC.

Materials:

  • Aldehyde-modified protein

  • Aminooxy-functionalized molecule (e.g., aminooxy-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline catalyst stock solution (1 M in DMSO)

  • Reversed-phase HPLC system with a C18 column

  • Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)

Procedure:

  • Reaction Setup:

    • Dissolve the aldehyde-modified protein in PBS to a final concentration of 1-10 µM.

    • Add the aminooxy-functionalized molecule to a final concentration of a 5-10 fold molar excess.

    • Add the aniline catalyst stock solution to a final concentration of 100 mM.

    • Incubate the reaction mixture at room temperature.

  • Reaction Monitoring:

    • At various time points, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction by adding an excess of acetone.

    • Analyze the quenched sample by RP-HPLC.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B (e.g., 5-95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak areas corresponding to the starting protein and the oxime-conjugated product.

    • Plot the percentage of product formation versus time to determine the reaction kinetics.

Mechanistic Considerations

The formation of an oxime proceeds through a two-step mechanism: nucleophilic addition of the hydroxylamine to the carbonyl carbon to form a tetrahedral intermediate (carbinolamine), followed by dehydration to yield the oxime. The rate-determining step can vary depending on the pH. In the aniline-catalyzed reaction at neutral pH, the formation of the protonated Schiff base intermediate is a key step in accelerating the overall reaction rate.[2]

cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde Aldehyde carbinolamine Carbinolamine Intermediate aldehyde->carbinolamine + Hydroxylamine hydroxylamine O-(4-Methoxyphenyl) hydroxylamine hydroxylamine->carbinolamine oxime Oxime carbinolamine->oxime - H₂O water Water carbinolamine->water

Simplified Oxime Formation Pathway.

Conclusion

The kinetic analysis presented in this guide highlights the advantageous reactivity of O-(4-Methoxyphenyl)hydroxylamine in oxime ligation reactions. The presence of the electron-donating 4-methoxy group enhances its nucleophilicity, leading to faster reaction rates compared to unsubstituted or electron-withdrawn analogues. This inherent reactivity, coupled with the significant rate enhancement achievable with aniline catalysis, makes O-(4-Methoxyphenyl)hydroxylamine an excellent choice for a wide range of applications, from organic synthesis to the site-specific modification of biomolecules. The provided protocols offer a robust framework for researchers to conduct their own kinetic studies and optimize reaction conditions for their specific needs.

References

  • Baca, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(12), 2054-2062. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(18), 6828-6831. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast hydrazone and oxime formation with ortho-substituted hydrazines and alkoxyamines. The Journal of Organic Chemistry, 78(3), 1184-1189. [Link]

  • Poole, D. L., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(23), 3844-3857. [Link]

  • Jencks, W. P. (1959). Studies on the mechanism of oxime and semicarbazone formation. Journal of the American Chemical Society, 81(2), 475-481. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to O-Substituted Hydroxylamines: A Comparative Review for Advanced Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and medicinal chemistry, the selection of the appropriate chemical ligation strategy is paramount. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and medicinal chemistry, the selection of the appropriate chemical ligation strategy is paramount. Among the arsenal of bioorthogonal reactions, the formation of oxime bonds from the condensation of O-substituted hydroxylamines with aldehydes or ketones stands out for its high chemoselectivity and the remarkable stability of the resulting linkage.[1][2] This guide provides an in-depth, objective comparison of various O-substituted hydroxylamines, offering experimental data and field-proven insights to inform the rational design of next-generation bioconjugates and therapeutics.

The Enduring Appeal of the Oxime Bond: Why O-Substituted Hydroxylamines?

The utility of oxime ligation is rooted in the unique properties of the C=N-O linkage. Unlike imines, which are prone to hydrolysis, the oxime bond exhibits significantly enhanced stability in aqueous environments, a critical feature for in vivo applications.[2][3] This stability is attributed to the electronegativity of the oxygen atom, which modulates the electronic properties of the C=N bond, making it less susceptible to hydrolysis.[3][4]

The reaction itself is highly chemoselective, proceeding under mild, often physiological conditions, thereby preserving the integrity of sensitive biomolecules.[1] While the optimal pH for uncatalyzed oxime formation is typically in the acidic range (pH 4-5), the development of nucleophilic catalysts, most notably aniline and its derivatives, has enabled efficient ligation at neutral pH, further expanding its applicability in biological systems.[1][4][5]

A Comparative Analysis of O-Substituted Hydroxylamines: Impact on Kinetics and Stability

The identity of the O-substituent on the hydroxylamine moiety is not a trivial choice; it profoundly influences both the kinetics of oxime formation and the hydrolytic stability of the resulting conjugate. This section dissects the electronic and steric effects of various O-substituents, providing a framework for selecting the optimal reagent for a given application.

Electronic Effects: A Balancing Act of Nucleophilicity and Stability

The electronic nature of the O-substituent directly impacts the nucleophilicity of the hydroxylamine. Electron-donating groups (EDGs) can enhance the nucleophilicity of the nitrogen atom, potentially accelerating the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, which can slow down the reaction rate.

However, the electronic influence extends to the stability of the resulting oxime. The stability of the oxime bond is, in part, dependent on the electronic environment around the C=N-O linkage.

Steric Hindrance: A Double-Edged Sword

Steric bulk on the O-substituent can play a significant role in both the reaction rate and the stability of the oxime.

  • Reaction Kinetics: Large, bulky substituents can sterically hinder the approach of the hydroxylamine to the carbonyl group, leading to slower reaction rates.

  • Oxime Stability: Conversely, steric hindrance around the oxime bond can shield it from attack by water molecules, thereby increasing its hydrolytic stability.[2]

O-Alkyl vs. O-Aryl Hydroxylamines: A Head-to-Head Comparison

The choice between an O-alkyl and an O-aryl hydroxylamine represents a key decision point in experimental design.

  • O-Alkyl Hydroxylamines (e.g., Methoxyamine, Ethoxyamine, Benzyloxyamine): These are the most commonly used O-substituted hydroxylamines. The alkyl group is generally considered to be electron-donating, contributing to good nucleophilicity. The stability of the resulting oximes is generally high, making them suitable for applications requiring long-lived conjugates.

  • O-Aryl Hydroxylamines: The aryl group is electron-withdrawing, which can decrease the nucleophilicity of the hydroxylamine and thus slow down the rate of oxime formation. However, the resulting O-aryl oximes can exhibit enhanced stability due to the electronic delocalization afforded by the aromatic ring. The synthesis of O-aryl hydroxylamines can be achieved through methods like the palladium-catalyzed O-arylation of hydroxylamine equivalents.[6]

Quantitative Comparison of O-Substituted Hydroxylamine Performance

To provide a clear, data-driven comparison, the following tables summarize key kinetic and stability parameters for various O-substituted hydroxylamines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data presented here, compiled from multiple sources, provides valuable trends to guide reagent selection.

Table 1: Comparative Kinetics of Oxime Ligation
O-Substituted HydroxylamineCarbonyl PartnerpHCatalystSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
MethoxyamineBenzaldehyde7.0Aniline (100 mM)8.2 ± 1.0
Aminooxy-PEGOxidized T3 Protein7.0None6.0 ± 0.12[5]
Aminooxy-PEGOxidized T3 Protein7.0Aniline (10 mM)17.0 ± 0.30[5]
Aminooxy-PEGOxidized T3 Protein7.0p-Phenylenediamine (10 mM)290 ± 29[5]
Aminooxy-dansylCitral7.3Aniline (50 mM)~0.8
Aminooxy-dansylCitral7.3m-Phenylenediamine (50 mM)~1.7

Note: The rate constants are presented to illustrate trends and are highly dependent on the specific reactants and conditions.

Table 2: Comparative Hydrolytic Stability of Oximes
Oxime from O-Substituted HydroxylamineCarbonyl PrecursorpH/pDHalf-life (t₁/₂)First-Order Rate Constant (k) (s⁻¹)Reference
MethoxyaminePivalaldehyde7.0Too slow to measure~1.1 x 10⁻⁸[3]
MethoxyaminePivalaldehyde5.0~64 h3.0 x 10⁻⁶[3]

Note: This table highlights the exceptional stability of a representative O-alkyl oxime. Comparative data for a wider range of O-substituted oximes under identical conditions is limited in the literature.

Experimental Corner: Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Protocol for Kinetic Analysis of Oxime Ligation via HPLC

This protocol allows for the determination of second-order rate constants for the reaction between an O-substituted hydroxylamine and a carbonyl compound.

Materials:

  • O-substituted hydroxylamine of interest

  • Aldehyde or ketone substrate (e.g., benzaldehyde)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Catalyst stock solution (e.g., 1 M aniline in DMSO)

  • Quenching solution (e.g., 10% acetone in water)

  • Reverse-phase HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)

Procedure:

  • Prepare stock solutions of the hydroxylamine, carbonyl compound, and catalyst in the reaction buffer.

  • Equilibrate the reactants to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by mixing the hydroxylamine and carbonyl compound solutions. For catalyzed reactions, add the catalyst to the carbonyl solution before adding the hydroxylamine.

  • At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

  • Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the reactants and the appearance of the oxime product at a suitable wavelength.

  • Integrate the peak areas to determine the concentrations of the reactants and product at each time point.

  • Plot the data according to the second-order rate law to determine the rate constant (k₂).

Protocol for Assessing Hydrolytic Stability of Oximes via ¹H NMR

This protocol enables the determination of the half-life of an oxime bond under specific pH conditions.

Materials:

  • Purified oxime conjugate

  • Deuterated buffer solutions at desired pD values (e.g., pD 5.0 and 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve the oxime conjugate in the deuterated buffer to a known concentration.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the NMR tube at a constant temperature (e.g., 37 °C).

  • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to a characteristic proton on the oxime and a proton on the released carbonyl compound.

  • Plot the natural logarithm of the oxime concentration versus time. The slope of the resulting line is the negative of the first-order rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[2]

Visualizing the Process: Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key pathways and experimental designs.

Aniline-Catalyzed Oxime Ligation Mechanism

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Catalyst Regeneration and Oxime Formation Aldehyde Aldehyde Schiff_Base Schiff Base Intermediate Aldehyde->Schiff_Base + Aniline - H₂O Aniline Aniline Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + Hydroxylamine Hydroxylamine O-Substituted Hydroxylamine Oxime Oxime Tetrahedral_Intermediate->Oxime - Aniline Aniline_Regen Aniline (Regenerated)

Caption: Aniline-catalyzed oxime formation proceeds via a Schiff base intermediate.

Experimental Workflow for Kinetic Analysis

G Start Start Prepare_Reactants Prepare Stock Solutions (Hydroxylamine, Carbonyl, Catalyst) Start->Prepare_Reactants Initiate_Reaction Mix Reactants at t=0 Prepare_Reactants->Initiate_Reaction Time_Points Withdraw Aliquots at Timed Intervals Initiate_Reaction->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_Analysis Analyze by RP-HPLC Quench->HPLC_Analysis Data_Analysis Integrate Peaks & Calculate Concentrations HPLC_Analysis->Data_Analysis Determine_Rate Plot Data & Determine k₂ Data_Analysis->Determine_Rate End End Determine_Rate->End

Caption: Workflow for determining oxime ligation kinetics using HPLC.

Conclusion and Future Perspectives

The selection of an O-substituted hydroxylamine is a critical parameter in the design of robust and effective bioconjugation strategies. This guide has provided a comparative analysis of these reagents, highlighting the impact of the O-substituent on reaction kinetics and the stability of the resulting oxime bond. While O-alkyl hydroxylamines offer a good balance of reactivity and stability for many applications, O-aryl and other electronically modified hydroxylamines provide opportunities to fine-tune these properties for specific needs.

Future research in this area will likely focus on the development of novel O-substituted hydroxylamines with enhanced reactivity at physiological pH, obviating the need for catalysts that can sometimes interfere with biological systems. Furthermore, a more systematic and comprehensive evaluation of the in vivo stability and performance of oximes derived from a diverse range of O-substituted hydroxylamines is crucial for advancing their application in therapeutic and diagnostic development.

References

  • Kalia, J. & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 44(9), 827-837. [Link]

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2006). N-Terminal Protein Modification through a Biomimetic Aldehyde-Amine Ligation. Angewandte Chemie International Edition, 45(32), 5307-5311. [Link]

  • T. J. Maimone, S. L. Buchwald. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society, 132(29), 9990-9991. [Link]

  • Poole, K. M., & Francis, M. B. (2013). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 4(1), 145-150. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry letters, 18(22), 6140–6143. [Link]

Sources

Validation

Case Studies Validating the Use of O-(4-Methoxyphenyl)hydroxylamine in Drug Synthesis: A Comparative Application Guide

Introduction The synthesis of complex active pharmaceutical ingredients (APIs) frequently demands the construction of challenging C–N and C–C bonds. Traditionally, amination relies on nucleophilic nitrogen sources reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of complex active pharmaceutical ingredients (APIs) frequently demands the construction of challenging C–N and C–C bonds. Traditionally, amination relies on nucleophilic nitrogen sources reacting with electrophilic aryl halides (e.g., Buchwald-Hartwig cross-coupling). However, this paradigm shifts when utilizing O-arylhydroxylamines, specifically O-(4-Methoxyphenyl)hydroxylamine . By exploiting its labile N–O bond, this reagent acts as an umpolung (polarity-reversed) electrophilic amination agent and a highly versatile precursor for [3,3]-sigmatropic rearrangements[1].

This guide objectively compares the performance of O-(4-Methoxyphenyl)hydroxylamine against traditional alternatives across two critical drug synthesis workflows: the direct synthesis of benzofuran pharmacophores and the electrophilic C–H amination of heteroarenes.

Domain 1: Direct One-Pot Synthesis of Benzofurans

Benzofurans are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs (e.g., Amiodarone, Vilazodone). Traditional syntheses often require multi-step sequences involving the cross-coupling of 2-halophenols with terminal alkynes, necessitating expensive palladium catalysts and forcing conditions[2].

Causality & Mechanism

O-(4-Methoxyphenyl)hydroxylamine hydrochloride enables a direct, one-pot synthesis of 5-methoxybenzofurans from simple ketones. The reaction proceeds via initial condensation to form an oxime ether. Unlike traditional Fischer indole-type syntheses that require prior N-trifluoroacetylation to trigger the reaction, the use of methanesulfonic acid (MsOH) directly promotes a [3,3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the benzofuran core[3]. The electron-donating 4-methoxy group on the aryl ring significantly accelerates the sigmatropic shift by stabilizing the developing positive charge during the transition state.

G A O-(4-Methoxyphenyl) hydroxylamine C Oxime Ether Intermediate A->C B Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D MsOH Catalyst E Cyclization & NH3 Elimination D->E F 5-Methoxybenzofuran Derivative E->F

Mechanistic pathway of one-pot benzofuran synthesis via [3,3]-sigmatropic rearrangement.

Protocol 1: Self-Validating Synthesis of 5-Methoxy-2,3-disubstituted Benzofurans
  • Condensation : In a dry reaction vial, combine O-(4-Methoxyphenyl)hydroxylamine hydrochloride (1.0 mmol) and the target ketone (1.2 mmol) in anhydrous THF (5.0 mL).

  • Acidification : Add methanesulfonic acid (MsOH, 2.0 mmol) dropwise at room temperature. Causality: MsOH provides the exact pKa required to protonate the intermediate oxime ether and trigger the rearrangement without degrading the sensitive N–O bond prematurely[3].

  • Rearrangement & Cyclization : Heat the mixture to 60°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). Self-Validation: The disappearance of the hydroxylamine spot and the evolution of ammonia gas (detectable via wet pH paper at the vial's vent turning blue) physically validate the cyclization and elimination steps.

  • Quenching & Extraction : Cool to room temperature, quench with saturated aqueous NaHCO3 (10 mL), and extract with EtOAc (3 x 10 mL).

  • Analytical Validation : Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography. Confirm the 5-methoxybenzofuran structure via 1H NMR (verifying the disappearance of the ketone alpha-protons).

Quantitative Comparison: Benzofuran Synthesis
ParameterO-(4-Methoxyphenyl)hydroxylamine RouteTraditional Sonogashira/Cyclization Route
Starting Materials Ketone + Hydroxylamine2-Halophenol + Terminal Alkyne
Catalyst Required Brønsted Acid (MsOH)Pd(PPh3)2Cl2 / CuI
Step Count 1 (One-pot)2 to 3
Average Yield 75 - 92%[3]60 - 85%[2]
Reaction Time 2 hours12 - 24 hours
Cost/Toxicity Low (Metal-free)High (Heavy metals, phosphine ligands)

Domain 2: Electrophilic C–H Amination (Umpolung Strategy)

The functionalization of electron-rich heteroarenes (e.g., indoles, pyrroles) with amine groups is a critical step in synthesizing kinase inhibitors. Nucleophilic amination is often ineffective here because the heteroarene itself is highly nucleophilic. O-arylhydroxylamines solve this by acting as electrophilic nitrogen sources[4].

Causality & Mechanism

Under copper catalysis, the N–O bond of O-(4-Methoxyphenyl)hydroxylamine undergoes oxidative addition or homolytic cleavage to generate an electrophilic aminium species or a metal-bound nitrenoid. This species readily reacts with the nucleophilic C–H bonds of heteroarenes. The 4-methoxyphenoxide acts as an excellent leaving group due to the thermodynamic stability of the resulting phenoxide anion, driving the irreversible C–N bond formation[2].

G cluster_0 Traditional Nucleophilic Amination cluster_1 Electrophilic Amination (Umpolung) A1 Aryl Halide (Electrophile) A3 Pd/Cu Catalyst Strong Base A1->A3 A2 Amine (Nucleophile) A2->A3 A4 Aminoarene A3->A4 B1 Heteroarene (C-H Nucleophile) B3 Mild Metal Catalyst (e.g., CuCl) B1->B3 B2 O-(4-Methoxyphenyl)hydroxylamine (Electrophile) B2->B3 B4 Aminoarene + 4-Methoxyphenol B3->B4

Comparison of traditional nucleophilic amination vs. umpolung electrophilic amination.

Protocol 2: Self-Validating Electrophilic Amination of Indoles
  • Preparation : In a glovebox, charge a Schlenk tube with CuCl (10 mol%), the target indole (1.0 mmol), and O-(4-Methoxyphenyl)hydroxylamine (1.2 mmol).

  • Solvent & Base : Add anhydrous 1,2-dichloroethane (DCE, 4.0 mL) and a mild base (e.g., Na2CO3, 1.5 mmol). Causality: The mild base neutralizes the acidic byproducts without deprotonating the heteroarene, preventing unwanted dimerization or side reactions.

  • Reaction : Stir the mixture at 80°C for 12 hours under an argon atmosphere.

  • In-Process Validation : Perform an LC-MS aliquot check. Self-Validation: The presence of the 4-methoxyphenol byproduct (m/z 123.1 [M-H]-) acts as an internal stoichiometric validator, confirming the successful cleavage of the N–O bond and transfer of the amine group.

  • Isolation : Filter the mixture through a short pad of Celite to remove copper salts, concentrate, and purify via preparative HPLC to isolate the 2-aminoindole derivative.

Quantitative Comparison: Heteroarene Amination
ParameterUmpolung (O-Arylhydroxylamine)Buchwald-Hartwig Cross-Coupling
Substrate Requirement Native C–H bond (No pre-functionalization)Pre-halogenated Arene (C–X bond)
Reagent Polarity Electrophilic NitrogenNucleophilic Nitrogen
Reaction Byproduct 4-Methoxyphenol (Easily washed/separated)Halide salts
Regioselectivity Dictated by innate nucleophilicity of AreneDictated by position of the Halogen
Yield (Indoles) 65 - 88%[2]40 - 70% (Often requires protection)

References

  • [5] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society. URL: [Link]

  • [4] Emerging Developments Using Nitrogen–Heteroatom Bonds as Amination Reagents in the Synthesis of Aminoarenes. The Journal of Organic Chemistry. URL: [Link]

  • [2] Benzofuran synthesis. Organic Chemistry Portal. URL: [Link]

  • [1] Photocatalytic Generation of Aminium Radical Cations for C-N Bond Formation. PubMed Central (PMC). URL: [Link]

  • [3] Direct Preparation of Benzofurans from O-Arylhydroxylamines. Synlett (Organic Chemistry Portal Abstracts). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

O-(4-Methoxyphenyl)hydroxylamine proper disposal procedures

As a Senior Application Scientist overseeing synthetic methodologies and laboratory safety, I frequently encounter O-aryl hydroxylamines like O-(4-Methoxyphenyl)hydroxylamine . These compounds have emerged as highly valu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing synthetic methodologies and laboratory safety, I frequently encounter O-aryl hydroxylamines like O-(4-Methoxyphenyl)hydroxylamine . These compounds have emerged as highly valuable reagents, particularly as aminium radical precursors in transition-metal-catalyzed C–N cross-coupling reactions [1]. However, the exact chemical properties that make them synthetically powerful—namely, the relatively weak N–O bond susceptible to homolytic cleavage—also render them potentially reactive and hazardous.

To build a secure research environment, laboratory protocols cannot merely be a list of rules; they must be a self-validating system where every researcher understands the causality behind the safety measures. This guide provides a comprehensive, step-by-step operational and disposal plan for O-(4-Methoxyphenyl)hydroxylamine, grounded in established chemical safety principles.

Chemical Profile & Mechanistic Toxicity

Before handling any chemical, it is critical to understand its physical properties and the mechanisms behind its toxicity. O-(4-Methoxyphenyl)hydroxylamine is an O-substituted hydroxylamine derivative. Like many compounds in this class, it poses specific systemic and localized hazards [2].

Mechanistic Toxicity Insight: Hydroxylamine derivatives are known blood toxins. Biologically, they can oxidize the Fe(II) center in hemoglobin to Fe(III), leading to the formation of methemoglobin [3]. This impairs the blood's ability to transport oxygen, potentially causing cyanosis, headache, and in severe cases, cardiovascular collapse. Furthermore, these compounds are known skin sensitizers and irritants.

Table 1: Quantitative Data & Hazard Summary for O-(4-Methoxyphenyl)hydroxylamine

Property / ClassificationData / DescriptionCausality / Implication
CAS Number 147169-98-0 [2]Unique identifier for safety tracking.
Molecular Formula C₇H₉NO₂Non-halogenated; dictates waste segregation pathway.
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (H302, H312, H332) [2]Requires strict use of fume hoods and impermeable PPE to prevent systemic absorption.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[2]Direct contact causes localized inflammation; necessitates chemical splash goggles.
Thermal Stability Heat sensitive [3]The N–O bond can undergo exothermic decomposition; must be kept away from heat sources.

Operational Safety & Handling Protocol

To prevent exposure and ensure reagent stability, follow this step-by-step handling methodology:

Step 1: Environmental Verification

  • Action: Conduct all work inside a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Causality: Fume hoods provide a physical barrier and directional airflow, mitigating the risk of inhaling aerosolized particulates or vapors during transfer.

Step 2: PPE Selection and Donning

  • Action: Wear a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., heavy-duty nitrile). Inspect gloves for micro-punctures before use.

  • Causality: Standard latex gloves offer poor resistance to organic amines and hydroxylamines. Nitrile provides a superior barrier against dermal absorption, preventing both skin sensitization and systemic toxicity.

Step 3: Reagent Transfer and Manipulation

  • Action: Use non-sparking spatulas for solid transfers. Avoid grinding or subjecting the compound to excessive friction.

  • Causality: Friction or localized heating can trigger the decomposition of the N–O bond. Maintaining gentle handling prevents accidental exothermic degradation.

Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Assess the Spill: Determine if it is a small spill (< 50 g/mL) manageable by lab personnel, or a large spill requiring Environmental Health and Safety (EHS) intervention.

  • Containment (Crucial Step): Cover the spill with an inert absorbent material, such as dry sand or diatomaceous earth [4].

    • Causality:Never use sawdust or combustible absorbents. Hydroxylamine derivatives can act as oxidizers or decompose exothermically; mixing them with combustible organic materials creates a severe fire hazard [4].

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol or isopropanol) followed by soap and water to remove residual traces.

SpillResponse Start Spill Occurs Evacuate Evacuate & Ventilate Area Start->Evacuate Assess Assess Spill Size Evacuate->Assess Small Small Spill (< 50 mL/g) Assess->Small Large Large Spill (> 50 mL/g) Assess->Large PPE Don Appropriate PPE (Nitrile, Goggles) Small->PPE EHS Evacuate & Notify EHS Do Not Attempt Cleanup Large->EHS Contain Contain with Inert Absorbent (Sand/Diatomite - NO SAWDUST) PPE->Contain Collect Collect in HazMat Container (Non-Sparking Tools) Contain->Collect Decon Decontaminate Area (Solvent, then Soap & Water) Collect->Decon

Workflow for managing O-(4-Methoxyphenyl)hydroxylamine laboratory spills.

Proper Disposal Procedures

The disposal of O-(4-Methoxyphenyl)hydroxylamine must be handled strictly as hazardous chemical waste. Because it is a stable O-aryl hydroxylamine at room temperature, chemical quenching is generally not required prior to disposal unless it has been activated in a reaction mixture.

Step-by-Step Disposal Protocol:

Step 1: Waste Segregation

  • Action: Segregate the chemical into a "Non-Halogenated Organic Waste" stream.

  • Causality: The molecular formula (C₇H₉NO₂) confirms the absence of halogens. Mixing non-halogenated waste with halogenated waste streams drastically increases institutional disposal costs and can lead to incompatible chemical reactions in the waste drum.

Step 2: Primary Containment

  • Action: Place the waste in a high-density polyethylene (HDPE) or glass waste container. Do not overfill (keep below 80% capacity).

  • Causality: Leaving headspace prevents pressure buildup in the event of minor off-gassing or temperature fluctuations in the waste storage area.

Step 3: Labeling and Documentation

  • Action: Attach a standardized hazardous waste tag. Explicitly list "O-(4-Methoxyphenyl)hydroxylamine" and check the boxes for "Toxic" and "Combustible." Do not use abbreviations.

  • Causality: EHS and downstream waste processing facilities rely on exact nomenclature to determine the final destruction method (typically high-temperature incineration) [4].

Step 4: Secondary Containment and Storage

  • Action: Store the sealed waste container in a designated secondary containment bin within a cool, well-ventilated waste accumulation area, away from strong acids and oxidizers.

DisposalPathway Gen Waste Generation: O-(4-Methoxyphenyl)hydroxylamine Segregate Segregation Check: Halogens Present? Gen->Segregate Yes Yes (Mixed Waste) Segregate->Yes No No (Pure Compound) Segregate->No HaloWaste Halogenated Organic Waste Yes->HaloWaste NonHaloWaste Non-Halogenated Organic Waste (Primary Route) No->NonHaloWaste Label Label as Toxic/Combustible Use HDPE/Glass Container HaloWaste->Label NonHaloWaste->Label Pickup EHS Scheduled Pickup & Secondary Containment Label->Pickup Incinerate High-Temperature Incineration (Final Destruction) Pickup->Incinerate

Waste segregation and disposal pathway for O-(4-Methoxyphenyl)hydroxylamine.

References

  • Leonori, D., et al. "Synthesis of Arylamines via Aminium Radicals." Angewandte Chemie International Edition, 2017.[Link]

  • NextSDS. "O-(4-methoxyphenyl)hydroxylamine — Chemical Substance Information." NextSDS Substance Database, 2026.[Link]

  • Actylis Lab Solutions. "Hydroxylamine hydrochloride MSDS." Actylis, 2010. [Link]

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